molecular formula C79H147N3O20 B15576555 Lipid 88

Lipid 88

Numéro de catalogue: B15576555
Poids moléculaire: 1459.0 g/mol
Clé InChI: JUWROHWTUPFLCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lipid 88 is a useful research compound. Its molecular formula is C79H147N3O20 and its molecular weight is 1459.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C79H147N3O20

Poids moléculaire

1459.0 g/mol

Nom IUPAC

2-(2-butyloctoxycarbonyloxy)ethyl 3-[3-[3-[bis[3-[2-(2-butyloctoxycarbonyloxy)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-butyloctoxycarbonyloxy)ethoxy]-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C79H147N3O20/c1-10-18-26-30-40-68(36-22-14-5)64-99-76(87)95-60-56-91-72(83)44-52-81(53-45-73(84)92-57-61-96-77(88)100-65-69(37-23-15-6)41-31-27-19-11-2)50-34-48-80(9)49-35-51-82(54-46-74(85)93-58-62-97-78(89)101-66-70(38-24-16-7)42-32-28-20-12-3)55-47-75(86)94-59-63-98-79(90)102-67-71(39-25-17-8)43-33-29-21-13-4/h68-71H,10-67H2,1-9H3

Clé InChI

JUWROHWTUPFLCX-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Lipid 88: A Technical Guide to an Ionizable Cationic Lipid for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lipid 88, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for in vivo messenger RNA (mRNA) delivery. This document details its chemical structure, summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for its application, and visualizes the cellular mechanism of LNP-mediated mRNA delivery.

Core Concepts: Chemical Structure and Function

This compound is a synthetic, ionizable cationic lipid designed for the effective encapsulation and delivery of mRNA. Its structure is key to its function in forming stable LNPs and facilitating the release of mRNA into the cytoplasm of target cells.

  • Chemical Formula: C79H147N3O20[1]

  • Molecular Weight: 1459.0 g/mol [1]

  • CAS Number: 2982842-99-7[1][2][3]

  • SMILES: CCCCCCC(CCCC)COC(OCCOC(CCN(CCC(OCCOC(OCC(CCCC)CCCCCC)=O)=O)CCCN(C)CCCN(CCC(OCCOC(OCC(CCCC)CCCCCC)=O)=O)CCC(OCCOC(OCC(CCCC)CCCCCC)=O)=O)=O)=O[1]

Functionally, this compound is a critical component of LNPs, which are advanced drug delivery systems.[2][3] At a low pH during formulation, the tertiary amine in this compound becomes protonated, allowing for the electrostatic complexation and encapsulation of negatively charged mRNA molecules.[4][5] Upon entering the physiological environment (pH ~7.4), the LNPs are relatively neutral, which reduces interactions with blood components and improves their biocompatibility.[4] Once inside the cell within an endosome, the acidic environment of the endosome again protonates this compound. This positive charge facilitates the disruption of the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm where it can be translated into protein.[4][5]

Quantitative Data Summary

LNPs formulated with this compound have demonstrated significant efficacy in preclinical models, particularly in the context of mRNA-based vaccines for SARS-CoV-2. The following table summarizes key quantitative findings from these studies.

Parameter Finding Model System Reference
Transfection Efficiency >10-fold higher transfection efficiency in spleen and lymph nodes compared to benchmark lipids like ALC-0315.In vivo (via intramuscular delivery)[6]
Humoral Immune Response (IgG) Increased anti-spike glycoprotein (B1211001) IgG titers in bronchoalveolar lavage fluid (BALF).Mice (after two doses three weeks apart)[1][3]
Humoral Immune Response (IgG & IgA) Increased serum levels of anti-spike glycoprotein IgG and IgA titers.Hamster model of SARS-CoV-2 Omicron BQ.1 subvariant infection[1][3]
Cellular Immune Response (T Cells) Increased percentage of CD8+, CD8+CD44+, CD4+, and CD4+CD44+ T cells in the lungs and spleen.Mice (after two doses three weeks apart)[1][3]
Protective Efficacy Inhibited reductions in body weight and reduced lung and nasal wash viral titers.Hamster model of SARS-CoV-2 Omicron BQ.1 subvariant infection[1][3]

Experimental Protocols

The following sections detail standardized protocols for the formulation, characterization, and in vivo evaluation of this compound-containing LNPs for mRNA delivery. These protocols are synthesized from established methodologies in the field.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a reproducible method for generating nanoparticles with controlled size and high encapsulation efficiency.

Materials:

  • This compound (in ethanol)

  • Helper lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol (in ethanol)

  • PEGylated lipid: e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (in ethanol)

  • mRNA (e.g., encoding Firefly Luciferase or a target antigen) in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Pump the lipid solution in ethanol through one inlet and the mRNA solution through another inlet at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Dialysis: Collect the resulting LNP suspension and dialyze it against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization and Storage: Sterile-filter the LNP formulation through a 0.22 µm filter and store at 4°C.

LNP Characterization

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement

This is performed using Dynamic Light Scattering (DLS).

Procedure:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and the PDI, which indicates the uniformity of the particle size distribution.

3.2.2. mRNA Encapsulation Efficiency

This is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

Procedure:

  • Prepare two sets of diluted LNP samples.

  • To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.

  • Add the fluorescent dye to both sets of samples and measure the fluorescence intensity.

  • The encapsulation efficiency is calculated as: (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100%.

In Vivo mRNA Delivery and Biodistribution

This protocol describes a typical in vivo study to assess the delivery efficiency and biodistribution of mRNA-LNPs using luciferase as a reporter gene.

Materials:

  • mRNA-LNPs encapsulating Firefly Luciferase (FLuc) mRNA

  • Animal model (e.g., BALB/c mice)

  • In vivo imaging system (IVIS)

  • D-luciferin substrate

Procedure:

  • Administration: Administer the FLuc mRNA-LNPs to the animals via the desired route (e.g., intravenous or intramuscular injection).

  • Bioluminescence Imaging: At a specified time point post-administration (e.g., 6 hours), anesthetize the animals and intraperitoneally inject D-luciferin.

  • In Vivo Imaging: Image the animals using an IVIS to detect the bioluminescent signal, which corresponds to the location and level of luciferase protein expression.

  • Ex Vivo Biodistribution: After in vivo imaging, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain).

  • Ex Vivo Imaging: Image the harvested organs with the IVIS to quantify the bioluminescent signal in each organ, providing a detailed biodistribution profile.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in LNP formulation and the cellular delivery of mRNA.

LNP_Formation cluster_0 Aqueous Phase (Low pH) cluster_1 Organic Phase (Ethanol) mRNA mRNA (negatively charged) MicrofluidicMixing Microfluidic Mixing mRNA->MicrofluidicMixing Lipid88 This compound (protonated, positively charged) Lipid88->MicrofluidicMixing HelperLipids Helper Lipids (DSPC, Cholesterol) HelperLipids->MicrofluidicMixing PEGLipid PEG-Lipid PEGLipid->MicrofluidicMixing LNP Self-Assembled LNP MicrofluidicMixing->LNP

Caption: LNP formation via microfluidic mixing.

Cellular_Delivery cluster_cell Target Cell Endocytosis Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome LNP engulfed EndosomalEscape Endosomal Escape Endosome->EndosomalEscape This compound protonation & membrane disruption Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm mRNA release Translation Translation (Ribosome) Cytoplasm->Translation Protein Protein Synthesis Translation->Protein LNP LNP with mRNA LNP->Endocytosis

Caption: Cellular uptake and mRNA delivery by LNPs.

References

In-Depth Technical Guide: The Mechanism of Action of Lipid 88 in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines. The success of these vaccines is critically dependent on the careful selection and combination of lipid components, with the ionizable cationic lipid playing a pivotal role in both cargo encapsulation and endosomal escape. This technical guide provides a comprehensive overview of the mechanism of action of Lipid 88, an ionizable lipid utilized in the formulation of potent mRNA-LNP vaccines. We will delve into its physicochemical properties, its role in the LNP formulation and delivery process, and the immunological pathways it may influence. This document synthesizes available data to offer a detailed resource for researchers and developers in the field of nucleic acid delivery.

Introduction to this compound and its Role in LNPs

This compound (CAS Number: 2982842-99-7) is a novel ionizable cationic lipid that has been instrumental in the development of next-generation mRNA-LNP vaccines.[1] Its chemical structure, C79H147N3O20 with a molecular weight of 1459.0 g/mol , is designed to facilitate the encapsulation of negatively charged mRNA molecules and their subsequent release into the cytoplasm of target cells.[1]

The function of this compound within an LNP is multifaceted and critical for the successful delivery of its mRNA payload. LNPs are typically composed of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): This is arguably the most crucial component, responsible for complexing with the mRNA cargo and facilitating its release from the endosome.

  • Phospholipid (e.g., DSPC): This "helper lipid" contributes to the structural integrity of the nanoparticle.

  • Cholesterol: Another structural component that modulates membrane fluidity and stability.

  • PEGylated Lipid: This lipid is located on the surface of the LNP and helps to control particle size during formation and reduces aggregation. It also shields the LNP from the immune system, increasing its circulation time.

A typical molar ratio for these components in an LNP formulation is approximately 50% ionizable lipid, 10% phospholipid, 38.5% cholesterol, and 1.5% PEG-lipid.[2][3]

The Core Mechanism of Action: A pH-Dependent Process

The central mechanism of action of this compound revolves around its pKa, the pH at which it is 50% ionized. While the precise pKa of this compound is not publicly available in the reviewed literature, the optimal apparent pKa for ionizable lipids in LNPs for effective in vivo delivery is generally in the range of 6.0-7.0. This property allows for a pH-responsive behavior that is essential for its function.

The journey of an mRNA molecule encapsulated in a this compound-containing LNP can be broken down into several key stages:

2.1. Formulation and mRNA Encapsulation (Acidic pH)

LNP formulation is typically carried out at an acidic pH (around 4.0). At this pH, which is below the pKa of this compound, its amine groups become protonated, resulting in a positive charge. This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, leading to efficient encapsulation of the nucleic acid within the core of the newly forming nanoparticle.

2.2. Systemic Circulation (Physiological pH)

Once administered, the LNPs enter the bloodstream, where the pH is approximately 7.4. At this physiological pH, which is above the pKa of this compound, the lipid is deprotonated and becomes largely neutral. This near-neutral surface charge is crucial for minimizing non-specific interactions with blood components and reducing potential toxicity.

2.3. Cellular Uptake and Endosomal Trafficking

LNPs are taken up by cells primarily through endocytosis. Once inside the cell, they are enclosed within an endosome. The endosome then undergoes a maturation process, during which its internal pH gradually drops from approximately 6.5 to as low as 5.0.

2.4. Endosomal Escape (Acidic pH)

This acidification of the endosome is the trigger for the key action of this compound. As the pH within the endosome drops below the pKa of this compound, its amine groups again become protonated, and the lipid regains a positive charge. This charge reversal is hypothesized to lead to the destabilization of the endosomal membrane through interactions with the negatively charged lipids of the endosomal membrane. This disruption allows the encapsulated mRNA to escape the endosome and enter the cytoplasm, where it can be translated into the target protein by the cell's ribosomal machinery.

Quantitative Data and Performance Metrics

The performance of an LNP formulation is assessed by a range of physicochemical and biological parameters. While specific data for a standardized "this compound" formulation is proprietary, a monovalent SARS-CoV-2 mRNA vaccine utilizing a this compound-containing LNP formulation (termed TU88mCSA) has been described in the literature, demonstrating high immunogenicity and broad protection against Omicron variants in hamster models.[1][4][5][6] The following table summarizes typical performance characteristics for highly effective mRNA-LNP systems.

ParameterTypical Value/RangeSignificance
Particle Size (Hydrodynamic Diameter) 80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2A measure of the uniformity of particle size. Lower values indicate a more homogenous formulation.
mRNA Encapsulation Efficiency > 90%The percentage of mRNA successfully encapsulated within the LNPs.
Apparent pKa 6.0 - 7.0Critical for pH-dependent endosomal escape.

Experimental Protocols

4.1. LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing mRNA-LNPs.

  • Preparation of Solutions:

    • Lipid-Ethanol Solution: Dissolve this compound, DSPC, cholesterol, and a PEGylated lipid in ethanol (B145695) at the desired molar ratio.

    • mRNA-Aqueous Solution: Dissolve the mRNA transcript in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

    • Concentrate the LNP solution to the desired final concentration using a suitable method like ultrafiltration.

4.2. Characterization of LNPs

  • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry to determine the surface charge of the LNPs.

  • mRNA Encapsulation Efficiency: Typically determined using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated mRNA.

4.3. Determination of Apparent pKa (TNS Assay)

The apparent pKa of the LNPs can be determined using a fluorescent probe such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

  • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).

  • Add the LNP suspension and the TNS probe to each buffer.

  • Measure the fluorescence intensity at each pH. TNS fluorescence increases upon binding to the protonated, positively charged ionizable lipid.

  • Plot the fluorescence intensity against the pH. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[7]

Signaling Pathways and Immunological Considerations

Beyond their role as a delivery vehicle, the lipid components of LNPs, including ionizable lipids, can also have immunostimulatory effects. Some studies suggest that certain cationic lipids can activate innate immune signaling pathways, such as the Toll-like receptor (TLR) pathways. Specifically, activation of the TLR2-MyD88 and TLR4-MyD88 signaling axes has been reported for some LNP formulations. This activation can lead to the production of pro-inflammatory cytokines and chemokines, which can act as an adjuvant effect, enhancing the overall immune response to the vaccine antigen. This intrinsic adjuvanticity is a significant advantage for vaccine applications.

Visualizing the Mechanism and Workflow

Diagram 1: LNP Formulation and mRNA Encapsulation Workflow

LNP_Formulation cluster_solutions Solution Preparation cluster_process LNP Formation cluster_purification Purification & Formulation Lipid_Mix Lipid Mix in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Acidic Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Self_Assembly Self-Assembly (mRNA Encapsulation) Microfluidic_Mixing->Self_Assembly Dialysis Dialysis vs. PBS (pH 7.4) Self_Assembly->Dialysis Final_LNP Final mRNA-LNP Formulation Dialysis->Final_LNP

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

Diagram 2: Cellular Mechanism of Action of this compound-containing LNPs

LNP_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Pathway LNP_Circulation mRNA-LNP in Circulation (this compound is Neutral) Endocytosis Cellular Uptake (Endocytosis) LNP_Circulation->Endocytosis Endosome LNP in Endosome (pH ~6.5) Endocytosis->Endosome Acidification Endosome Acidification (pH drops to ~5.0) Endosome->Acidification Protonation This compound Protonation (Becomes Positively Charged) Acidification->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation mRNA Translation (Protein Production) mRNA_Release->Translation

Caption: pH-dependent mechanism of endosomal escape for this compound-LNPs.

Diagram 3: Potential Innate Immune Signaling Pathway Activation

Immune_Signaling cluster_TLR Toll-like Receptor Signaling LNP Lipid Nanoparticle (with this compound) TLR2 TLR2 LNP->TLR2 TLR4 TLR4 LNP->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Cytokine_Production Pro-inflammatory Cytokine & Chemokine Production NF_kB->Cytokine_Production Adjuvant_Effect Adjuvant Effect Cytokine_Production->Adjuvant_Effect

Caption: Potential TLR-mediated adjuvant effect of LNPs.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its carefully designed chemical structure allows for a sophisticated, pH-dependent mechanism of action that ensures efficient mRNA encapsulation, stability in circulation, and effective endosomal escape. The ability of this compound-containing LNPs to not only deliver their cargo but also potentially stimulate the innate immune system underscores the multifaceted role of lipid components in modern vaccine design. This in-depth technical guide provides a foundational understanding of this compound's mechanism of action, offering valuable insights for the continued development of safe and effective nucleic acid-based therapeutics and vaccines. Further research into the precise pKa and detailed structure-function relationships of this compound will undoubtedly pave the way for the rational design of even more potent and targeted LNP delivery systems.

References

The Rise of a Novel Ionizable Lipid: A Technical Guide to the Discovery and Application of Lipid 88 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics and vaccines has been significantly enabled by the development of sophisticated delivery systems, most notably lipid nanoparticles (LNPs). At the heart of these delivery vehicles are ionizable cationic lipids, which are critical for encapsulating and facilitating the intracellular delivery of mRNA. This technical whitepaper provides an in-depth overview of a novel ionizable lipid, Lipid 88, which has demonstrated considerable promise in preclinical studies for mRNA vaccine applications. This document details the known biological activity of this compound, protocols for its formulation into LNPs, and its in vivo immunological performance. While the specific, proprietary synthesis of this compound is not publicly available, a representative synthesis of a structurally analogous ionizable lipid is presented to provide insight into the manufacturing process of this critical class of molecules. This guide also includes diagrams of relevant biological pathways and experimental workflows to support the research and development of next-generation mRNA delivery platforms.

Introduction to Ionizable Lipids in mRNA Delivery

The therapeutic potential of mRNA has been recognized for decades, but its inherent instability and negative charge posed significant hurdles for in vivo applications. The development of lipid nanoparticles (LNPs) has been a watershed moment, providing a safe and effective means to protect mRNA from degradation and facilitate its entry into target cells.

Ionizable cationic lipids are a cornerstone of modern LNP formulations.[1] These amphiphilic molecules possess a unique pH-dependent charge. At an acidic pH, typically during the LNP formulation process, their amine headgroups become protonated, allowing for the electrostatic complexation and encapsulation of negatively charged mRNA.[1][2] Upon administration and circulation at physiological pH (~7.4), these lipids are nearly neutral, which reduces their interaction with blood components and minimizes toxicity.[1] Once the LNPs are taken up by cells into endosomes, the acidic environment of the endosome again protonates the ionizable lipids. This positive charge is thought to disrupt the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm where it can be translated into the therapeutic protein.[1]

The chemical structure of the ionizable lipid is a critical determinant of the LNP's efficacy and safety.[3][4] Key structural features, such as the nature of the headgroup, the length and saturation of the lipid tails, and the linker chemistry, all influence the pKa, fusogenicity, and biodegradability of the lipid, which in turn affect the LNP's in vivo performance.[3][4][5] The discovery of novel ionizable lipids with improved properties remains a key area of research in the field of drug delivery.

This compound: A Novel Ionizable Cationic Lipid

This compound is a novel ionizable cationic lipid that has been utilized in the formulation of lipid nanoparticles for the in vivo delivery of mRNA.[6]

Table 1: Physicochemical Properties of this compound [6]

PropertyValue
CAS Number 2982842-99-7
Molecular Formula C79H147N3O20
Molecular Weight 1459.0 g/mol
Discovery and Rationale for Development

While the specific details of the discovery of this compound have not been publicly disclosed, its development can be understood within the broader context of structure-activity relationship (SAR) studies of ionizable lipids for mRNA delivery.[3][4][7] The goal of such studies is to synthesize and screen libraries of structurally diverse lipids to identify candidates with optimal properties for in vivo applications. Key parameters that are typically optimized include:

  • pKa: The pKa of the ionizable lipid is crucial for efficient mRNA encapsulation and endosomal escape. An optimal pKa is generally in the range of 6.2-6.7 to ensure protonation in the acidic endosome while maintaining near-neutrality at physiological pH.[8]

  • Biodegradability: To minimize potential toxicity from lipid accumulation, modern ionizable lipids are often designed with biodegradable linkages, such as ester bonds, in their structure.

  • Immunogenicity: The lipid components of LNPs can themselves stimulate the immune system. The design of ionizable lipids aims to minimize unwanted inflammatory responses while potentially acting as an adjuvant to enhance the immune response in the context of vaccines.

Synthesis of Ionizable Lipids: A Representative Protocol

The precise synthetic route for this compound is not publicly available. However, to provide a comprehensive understanding of how such molecules are created, this section details a representative synthesis of a multi-tailed, ester-containing ionizable lipid, structurally analogous to many contemporary ionizable lipids used in mRNA delivery. The following is a generalized scheme and should be adapted and optimized for specific target molecules.

General Synthetic Strategy

The synthesis of complex ionizable lipids often involves a multi-step process that includes the assembly of a central amine core, followed by the attachment of lipid tails through esterification or other linkage chemistries.

Experimental Workflow: Representative Synthesis of an Ionizable Lipid

G cluster_synthesis Representative Ionizable Lipid Synthesis start Starting Materials: - Amine Core - Protected Carboxylic Acids - Lipid Alcohols step1 Step 1: Protection of Amine Core start->step1 step2 Step 2: Esterification with Lipid Tails step1->step2 Coupling Agents (e.g., DCC, EDC) step3 Step 3: Deprotection of Amine Core step2->step3 Deprotection Reagents (e.g., TFA, H2/Pd) product Final Ionizable Lipid step3->product G cluster_lnp_formulation LNP Formulation via Microfluidic Mixing lipid_phase Lipid Phase: - this compound - DSPC - Cholesterol - PEG-Lipid (in Ethanol) mixing Microfluidic Mixing lipid_phase->mixing aqueous_phase Aqueous Phase: - mRNA (in Acidic Buffer, pH 4.0) aqueous_phase->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis Self-Assembly characterization LNP Characterization: - Size (DLS) - Zeta Potential - Encapsulation Efficiency dialysis->characterization G cluster_pathway LNP-mRNA Vaccine Mechanism of Action injection Intramuscular Injection of LNP-mRNA uptake Uptake by Antigen-Presenting Cells (APCs) e.g., Dendritic Cells injection->uptake endosome Endocytosis and Formation of Endosome uptake->endosome escape Endosomal Escape (facilitated by this compound protonation) endosome->escape translation mRNA Translation into Viral Antigen (e.g., Spike Protein) escape->translation presentation Antigen Presentation on MHC-I and MHC-II translation->presentation t_cell_activation T-Cell Activation: - CD8+ T-cells (via MHC-I) - CD4+ T-cells (via MHC-II) presentation->t_cell_activation b_cell_activation B-Cell Activation and Antibody Production t_cell_activation->b_cell_activation immune_response Adaptive Immune Response: - Cytotoxic T-cells - Helper T-cells - Neutralizing Antibodies - Memory Cells b_cell_activation->immune_response

References

Physicochemical Properties of DLin-MC3-DMA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-MC3-DMA is a highly potent, ionizable cationic lipid that has become a cornerstone in the development of nucleic acid delivery systems.[1][2][3][4] Its clinical significance is highlighted by its use in the first FDA-approved siRNA-lipid nanoparticle (LNP) drug, Onpattro®, for the treatment of hereditary transthyretin-mediated amyloidosis.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of DLin-MC3-DMA, detailed experimental protocols for its application, and a visualization of its mechanism of action.

Core Physicochemical Properties

The efficacy of DLin-MC3-DMA in drug delivery is intrinsically linked to its unique chemical structure and resulting physicochemical characteristics. A key feature is its tertiary amine headgroup, which has an apparent pKa of 6.44.[1][2][6] This allows for a pH-dependent charge modulation: the lipid is positively charged at acidic pH, facilitating the encapsulation of negatively charged nucleic acids during formulation, and transitions to a near-neutral state at physiological pH, which is crucial for stability and reduced toxicity in circulation.[4] Upon endocytosis into the cell, the acidic environment of the endosome protonates the lipid, triggering endosomal escape and the release of the therapeutic payload into the cytoplasm.[4][7]

Tabulated Physicochemical Data

The following tables summarize the key quantitative properties of DLin-MC3-DMA.

Identifier Value Source
Full Chemical Name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[2][3][8]
Synonyms MC3, Dilinoleyl-methyl-4-dimethylaminobutyrate[1][6]
CAS Number 1224606-06-7[2][6][9]
Molecular Formula C43H79NO2[1][8][9]
Property Value Source
Molecular Weight 642.09 g/mol [8][9]
Apparent pKa 6.44[1][2][6][9]
Physical Form Yellowish oil[10]
Purity ≥95%[1][9]
UV/Vis. λmax 204 nm[1]
Boiling Point (Predicted) 670.2 ± 43.0 °C[4]
Density (Predicted) 0.886 ± 0.06 g/cm³[4]
Solubility Notes Source
Ethanol (B145695) Soluble (often supplied as a 100 mg/mL solution)[1][9]
DMSO Soluble[4]
DMF Soluble[4]
DCM, Methanol, Acetone Soluble[10]
Water Insoluble[8]

Experimental Protocols

The following sections detail standardized protocols for the formulation of DLin-MC3-DMA-based lipid nanoparticles and their subsequent characterization.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating RNA, using a formulation composition that has been optimized for in vivo applications.[11]

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (anhydrous)

  • RNA cargo (e.g., siRNA, mRNA) in an acidic aqueous buffer (e.g., sodium citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol at appropriate concentrations (e.g., 10-20 mg/mL).[11] Ensure all lipids are fully dissolved.

  • Preparation of the Lipid Mixture:

    • Combine the lipid stock solutions in an ethanol solution to achieve a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[11]

  • Preparation of the Aqueous Phase:

    • Dissolve the RNA cargo in an acidic buffer (e.g., 25 mM sodium citrate, pH 4.0). The acidic pH ensures that the DLin-MC3-DMA is protonated and can complex with the negatively charged RNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous RNA solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).[12] This rapid mixing process leads to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove the ethanol and raise the pH.[13] This step neutralizes the surface charge of the LNPs, rendering them more stable in circulation.

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP Characterization Methods

Accurate characterization is critical to ensure the quality, efficacy, and safety of the LNP formulation.

Parameter Method Principle
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[14][15]
Encapsulation Efficiency (%EE) RiboGreen AssayA fluorescent dye (RiboGreen) intercalates with nucleic acids and fluoresces. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated RNA can be quantified.[13][14]
Lipid Composition and Purity High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)Separates lipid components based on their physicochemical properties. CAD provides near-universal detection for non-volatile analytes, allowing for accurate quantification of each lipid.[14][16]
RNA Integrity Automated Gel Electrophoresis (e.g., TapeStation)An automated system that performs gel electrophoresis to separate RNA molecules by size, providing an RNA Integrity Number (RIN) to assess quality.[14]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Provides high-resolution images of LNPs in their native, hydrated state, revealing their size, shape, and internal structure.[17]

Mechanism of Action: Endosomal Escape

The therapeutic success of LNP-formulated nucleic acids is highly dependent on their ability to escape from the endosome and enter the cytoplasm. The ionizable nature of DLin-MC3-DMA is the key driver of this process.

Endosomal Escape Pathway

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH 7.2) cluster_endosome Endosome (pH ~5.0-6.5) LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Payload_Release Therapeutic Payload (siRNA/mRNA) Released Therapeutic_Effect Therapeutic Effect (e.g., Gene Silencing) Payload_Release->Therapeutic_Effect LNP_Endosome LNP in Endosome Protonation DLin-MC3-DMA Protonation (Becomes Cationic) LNP_Endosome->Protonation Membrane_Destabilization Interaction with Anionic Endosomal Lipids Protonation->Membrane_Destabilization Endosomal_Disruption Endosomal Membrane Disruption Membrane_Destabilization->Endosomal_Disruption Endosomal_Disruption->Payload_Release

Caption: The pH-dependent mechanism of DLin-MC3-DMA-mediated endosomal escape of nucleic acid payloads.

Workflow Explanation:

  • Circulation and Cellular Uptake: At physiological pH 7.4, the DLin-MC3-DMA-containing LNP has a near-neutral surface charge, promoting stability and minimizing non-specific interactions. The LNP is taken up by target cells via endocytosis.

  • Endosomal Acidification and Protonation: Inside the endosome, the pH drops to approximately 5.0-6.5. This acidic environment protonates the tertiary amine of DLin-MC3-DMA, causing the lipid to become positively charged.[4][7]

  • Membrane Disruption: The now cationic DLin-MC3-DMA interacts with anionic lipids (e.g., phosphatidylserine) present in the endosomal membrane. This interaction is thought to disrupt the membrane's bilayer structure, potentially forming non-bilayer lipid phases that lead to membrane destabilization.[18]

  • Payload Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid payload to be released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect (e.g., mRNA translation or siRNA-mediated gene silencing).[7]

Experimental Workflow for LNP Formulation & Characterization

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization Lipid_Prep 1. Prepare Lipid Mix (DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG) in Ethanol Mixing 3. Microfluidic Mixing Lipid_Prep->Mixing RNA_Prep 2. Prepare RNA in Aqueous Buffer (pH 4) RNA_Prep->Mixing Purification 4. Dialysis vs. PBS (pH 7.4) & Concentration Mixing->Purification Final_LNP Final LNP Product Purification->Final_LNP DLS Size & PDI (DLS) RiboGreen Encapsulation (%EE) (RiboGreen Assay) HPLC Lipid Content (HPLC) CryoTEM Morphology (Cryo-TEM) Final_LNP->DLS QC Testing Final_LNP->RiboGreen Final_LNP->HPLC Final_LNP->CryoTEM

Caption: A streamlined workflow for the formulation and quality control of DLin-MC3-DMA-based LNPs.

References

An In-depth Technical Guide to the Role of Ionizable Lipids in mRNA Vaccine Development: A Focus on SM-102

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific information on a lipid explicitly named "Lipid 88." Therefore, this guide utilizes the well-characterized and clinically significant ionizable lipid, SM-102 , as a representative example to provide an in-depth technical overview of the role of such lipids in mRNA vaccine development. SM-102 is a key component of the Moderna COVID-19 vaccine (mRNA-1273) and serves as an excellent model for understanding the principles of lipid nanoparticle (LNP)-mediated mRNA delivery.

Introduction to Ionizable Lipids in mRNA Delivery

The success of mRNA vaccines has been largely dependent on the development of effective delivery vehicles, primarily lipid nanoparticles (LNPs).[1] These LNPs are typically composed of four main components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[2] The ionizable lipid is arguably the most critical component, playing a pivotal role in encapsulating the negatively charged mRNA, facilitating endosomal escape, and ensuring the safe and efficient delivery of the mRNA cargo into the cytoplasm of target cells.[2][3]

SM-102 is a synthetic, ionizable amino lipid that has been optimized for mRNA delivery.[][5] Its unique chemical structure allows it to be positively charged in the acidic environment of the LNP formulation and during endosomal maturation, yet remain relatively neutral at physiological pH.[6][7] This pH-sensitive behavior is fundamental to its function, minimizing toxicity in the bloodstream and maximizing efficacy at the cellular level.[1][8]

Chemical Structure and Properties of SM-102

SM-102, with the IUPAC name heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a multi-component molecule featuring a tertiary amine headgroup and unsaturated hydrocarbon tails.[][6]

  • Chemical Formula: C44H87NO5[6]

  • Molar Mass: 710.182 g·mol−1[6]

  • CAS Number: 2089251-47-6[]

  • Key Structural Features:

    • Ionizable Headgroup: A tertiary amine that can be protonated at acidic pH.[8]

    • Biodegradable Linkers: Ester bonds within the structure allow for metabolic breakdown, reducing potential long-term toxicity.[3][8]

    • Hydrophobic Tails: Unsaturated alkyl chains that contribute to the lipid's fusogenic properties and the overall structure of the LNP.[3][]

The pKa of the ionizable lipid is a critical parameter, influencing both encapsulation efficiency and endosomal escape. For SM-102, the pKa is approximately 6.7, which is within the optimal range for effective mRNA delivery.[9] This allows for efficient protonation within the maturing endosome (pH ~5.0-6.5), a key step in its mechanism of action.[1][3]

Mechanism of Action: From Encapsulation to Cytosolic Delivery

The journey of an mRNA molecule encapsulated within an SM-102-containing LNP from injection to protein expression is a multi-step process.

3.1. mRNA Encapsulation: During the formulation process, which typically involves the rapid mixing of a lipid-containing ethanol (B145695) phase with an acidic aqueous phase containing mRNA, the ionizable lipids like SM-102 become protonated.[10] This positive charge allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, leading to the self-assembly of the LNP with the mRNA cargo protected within its core.[6][11]

3.2. Cellular Uptake and Endosomal Trafficking: Once administered, the LNPs circulate in the bloodstream and are taken up by cells, primarily through receptor-mediated endocytosis.[6] The PEGylated lipid component of the LNP helps to shield the nanoparticle from opsonization and rapid clearance, thereby increasing its circulation time. After endocytosis, the LNP is enclosed within an endosome.[12] The endosome then undergoes a maturation process, during which its internal pH gradually decreases.[1][12]

3.3. Endosomal Escape: This acidification of the endosome is the trigger for mRNA release. As the pH drops, the tertiary amine of SM-102 becomes protonated, leading to a net positive charge on the LNP.[1][8] This positively charged LNP can then interact with the negatively charged lipids of the endosomal membrane.[8] This interaction is thought to induce a phase transition in the lipid arrangement, from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the mRNA into the cytoplasm.[3][8][13]

Signaling Pathway for LNP Uptake and Endosomal Escape

G cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cellular Intracellular Environment LNP LNP (Neutral Charge) plasma_membrane Plasma Membrane LNP->plasma_membrane 1. Binding endocytosis Receptor-Mediated Endocytosis plasma_membrane->endocytosis 2. Internalization early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome 3. Trafficking late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome 4. Maturation & Acidification cytoplasm Cytoplasm late_endosome->cytoplasm 5. Endosomal Escape (Membrane Fusion) translation mRNA Translation (Protein Synthesis) cytoplasm->translation 6. mRNA Release

Caption: Cellular uptake and endosomal escape pathway of an mRNA-LNP.

Quantitative Data on SM-102 Containing LNPs

The physicochemical properties of LNPs are critical for their in vivo performance. Below are tables summarizing typical quantitative data for LNP formulations containing SM-102.

Table 1: Molar Ratios of Lipids in SM-102 LNP Formulations

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference
SM-102DSPCCholesterolDMG-PEG 200050 : 10 : 38.5 : 1.5[5][14]
SM-102DOPECholesterolC14-PEG-200048 : 10 : 40 : 2[15]
SM-102DSPCCholesterolDMG-PEG 200028.9 : 5.6 : 26.7 : 1.0[16]

Table 2: Physicochemical Properties of SM-102 LNP Formulations

LNP Formulation (Ionizable:Helper)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
SM-102:DSPC67.3 (± 0.1)<0.1-5.5 (± 0.5)>95%[17]
SM-102:DOPE80.1 (± 1.2)<0.1-3.2 (± 2.0)>95%[17]
SM-102 based~80-100<0.2Slightly negative96-100%[2]

Table 3: Quantitative Analysis of a Representative SM-102 LNP Sample

Lipid ComponentConcentration (mg/L)
Cholesterol24.3
SM-10254.6
DMG-PEG16.6
DSPC17.5
Data from a sample analysis after a 1:10 dilution in ethanol.[18]

Experimental Protocols

5.1. Formulation of SM-102 LNPs by Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (SM-102)

  • Phospholipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4, RNase-free

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a concentration of 10 mg/mL.[5][15]

    • Ensure cholesterol is fully dissolved, warming if necessary.[5]

  • Preparation of Lipid Mixture:

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:DMG-PEG 2000).[5][19]

    • Add ethanol to reach the final desired total lipid concentration (e.g., 10 mg/mL).[5]

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock solution in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0) to the desired concentration.[10]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the flow rate ratio of the aqueous to the ethanolic phase, typically at 3:1.[10]

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Downstream Processing (Dialysis):

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • To remove the ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).[19]

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.2 µm filter.[5]

    • Store the LNPs at 4°C.

Experimental Workflow for LNP Formulation and Characterization

G cluster_formulation LNP Formulation cluster_characterization LNP Characterization prep_lipids 1. Prepare Lipid Mixture in Ethanol mixing 3. Microfluidic Mixing (Aqueous:Ethanol = 3:1) prep_lipids->mixing prep_mrna 2. Prepare mRNA in Aqueous Buffer (pH 4.0) prep_mrna->mixing dialysis 4. Dialysis against PBS (pH 7.4) mixing->dialysis filtration 5. Sterile Filtration (0.2 µm) dialysis->filtration dls A. Size & PDI (Dynamic Light Scattering) filtration->dls zeta B. Zeta Potential filtration->zeta ribogreen C. Encapsulation Efficiency (RiboGreen Assay) filtration->ribogreen

Caption: Workflow for mRNA-LNP formulation and subsequent characterization.

5.2. Characterization of LNPs

  • Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).[2]

  • Zeta Potential:

    • Determine the surface charge of the LNPs in PBS (pH 7.4) using a zetameter.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye-based assay, such as the RiboGreen assay.[2]

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated mRNA.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

5.3. In Vitro and In Vivo Evaluation

  • In Vitro Transfection:

    • Culture a relevant cell line (e.g., HeLa cells, dendritic cells).

    • Treat the cells with the mRNA-LNP formulation (encoding a reporter protein like luciferase or GFP).

    • After a suitable incubation period (e.g., 24-48 hours), measure the reporter protein expression using a luciferase assay, flow cytometry, or fluorescence microscopy.[2]

  • In Vivo Efficacy:

    • Administer the mRNA-LNP vaccine to an appropriate animal model (e.g., mice) via intramuscular or intravenous injection.

    • At various time points, collect blood samples to measure antibody titers (e.g., by ELISA) or isolate splenocytes to assess T-cell responses (e.g., by ELISpot).

    • If the mRNA encodes a reporter protein, in vivo imaging systems can be used to monitor protein expression in different organs.[6]

Conclusion

Ionizable lipids like SM-102 are at the heart of modern mRNA vaccine technology. Their sophisticated design, particularly their pH-responsive nature, is the key to overcoming the significant barriers to intracellular mRNA delivery. By facilitating efficient encapsulation and, most critically, endosomal escape, these lipids enable the translation of mRNA into therapeutic or antigenic proteins. The continued development and optimization of novel ionizable lipids will be a driving force in the expansion of mRNA technology to address a wide range of diseases beyond infectious agents, including cancer and genetic disorders. This guide provides a foundational understanding of the principles, data, and protocols that underpin the use of these remarkable molecules in drug development.

References

An In-depth Guide to Ionizable Cationic Lipids for LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ionizable cationic lipids are a cornerstone of modern drug delivery, particularly for nucleic acid therapeutics like mRNA and siRNA. Their unique pH-dependent charge is critical for the efficacy of lipid nanoparticle (LNP) formulations, enabling efficient encapsulation of genetic material and its subsequent release into the cytoplasm of target cells. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with these essential molecules.

Core Concepts: The Role of Ionizable Lipids

LNP formulations for nucleic acid delivery are typically composed of four main components:

  • Ionizable Cationic Lipid: This is the key ingredient. At a low pH (during formulation), it is positively charged, allowing it to complex with negatively charged nucleic acids. At physiological pH (around 7.4), it is nearly neutral, reducing toxicity.[][2]

  • Helper Lipid: Often a phospholipid like DSPC, it provides structural integrity to the LNP.[3]

  • Cholesterol: This molecule helps to stabilize the LNP structure and can influence its fluidity.[4]

  • PEGylated Lipid: This component forms a protective layer around the LNP, increasing its circulation time in the bloodstream.[3]

The primary function of the ionizable lipid is to facilitate the encapsulation of the nucleic acid payload and, crucially, to mediate its escape from the endosome after the LNP is taken up by a cell.[2][3]

Mechanism of Action: Endosomal Escape

After an LNP enters a cell via endocytosis, it is enclosed within an endosome.[5][] As the endosome matures, its internal pH drops to around 5.[] This acidic environment triggers the protonation of the ionizable lipid, causing it to become positively charged.[][] This charge allows the ionizable lipid to interact with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm, where it can be translated into protein (in the case of mRNA) or mediate gene silencing (in the case of siRNA).[][7] Several mechanisms for this endosomal escape have been proposed, including membrane fusion and the formation of a non-lamellar hexagonal structure that destabilizes the endosome.[5][][8]

Quantitative Data on Key Ionizable Lipids

The selection of an ionizable lipid significantly impacts the performance of an LNP formulation. The table below summarizes key quantitative data for some of the most widely used ionizable lipids.

Ionizable LipidApparent pKaOptimal ApplicationKey Characteristics
DLin-MC3-DMA 6.44siRNA delivery (hepatic)One of the first highly potent ionizable lipids, used in the FDA-approved siRNA drug Onpattro.[9][10]
ALC-0315 ~6.0-7.0mRNA vaccinesUsed in the Pfizer-BioNTech COVID-19 vaccine; demonstrates high in vivo efficacy.[11][12][13]
SM-102 6.68mRNA vaccinesA key component of the Moderna COVID-19 vaccine; shows high transfection efficiency in various cell types.[9][10][14]
L319 6.38siRNA deliveryAn analog of MC3 with superior in vivo delivery efficacy and faster elimination.[9]
C12-200 6.96siRNA deliveryA multi-chargeable lipid that can be optimized for mRNA delivery.[9][10]

Note: The apparent pKa can be influenced by the overall LNP composition and the method of measurement.[12][15]

LNP Formulation and Characterization Data

The physicochemical properties of LNPs are critical for their in vivo performance. The following table presents typical characteristics of LNP formulations.

ParameterTypical RangeSignificance
Particle Size (Z-average) 80 - 120 nmInfluences biodistribution and cellular uptake.[16][17][18]
Polydispersity Index (PDI) < 0.2A measure of the size distribution homogeneity; lower values are desirable.
Encapsulation Efficiency > 90%The percentage of the nucleic acid payload successfully encapsulated within the LNPs.[18][19]
Nitrogen-to-Phosphate (N/P) Ratio 3 - 6The molar ratio of the ionizable lipid's nitrogen to the nucleic acid's phosphate; affects encapsulation and efficacy.[19][20][21]

Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible production of homogeneous LNPs.[22]

  • Materials:

    • Ionizable lipid (e.g., ALC-0315)

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • PEGylated lipid (e.g., ALC-0159)

    • mRNA in an aqueous buffer (e.g., 100 mM sodium acetate, pH 5)

    • Ethanol (B145695)

    • Microfluidic mixing device

  • Procedure:

    • Prepare a lipid mixture solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol. A common molar ratio for ALC-0315 based formulations is 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).[22]

    • Prepare an mRNA solution in the aqueous buffer.

    • Set up the microfluidic device, with one inlet for the lipid-ethanol solution and another for the mRNA-aqueous solution.

    • Pump the two solutions through the device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate.[22]

    • LNPs will self-assemble as the ethanol is diluted in the aqueous phase.

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated material.[22]

2. LNP Characterization

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the LNP sample in a suitable buffer and analyze using a DLS instrument. The instrument measures the fluctuations in scattered light intensity to determine the size distribution.

  • Encapsulation Efficiency:

    • Method: RiboGreen Assay.[19]

    • Procedure:

      • Prepare a standard curve of the free nucleic acid.

      • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

      • The fluorescence before lysis represents unencapsulated nucleic acid, while the fluorescence after lysis represents the total nucleic acid.

      • Calculate the encapsulation efficiency as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100.

  • Zeta Potential:

    • Method: Phase Analysis Light Scattering (PALS).[19]

    • Procedure: Analyze the LNP sample in an appropriate buffer using a zeta potential analyzer. This measures the surface charge of the nanoparticles.

Visualizations

Below are diagrams illustrating key concepts and workflows related to ionizable lipids and LNP formulation.

LNP_Endosomal_Escape cluster_cell Cell Cytoplasm (pH 7.4) cluster_endosome Endosome (pH ~5-6) LNP_uptake LNP Uptake (Endocytosis) LNP_in_endosome LNP in Endosome LNP_uptake->LNP_in_endosome 1. Internalization Protonation Ionizable Lipid Protonation (+ charge) LNP_in_endosome->Protonation 2. Acidification Membrane_disruption Endosomal Membrane Disruption Protonation->Membrane_disruption 3. Interaction Release mRNA Release Membrane_disruption->Release 4. Escape

Caption: Mechanism of LNP Endosomal Escape.

LNP_Formulation_Workflow Lipid_Prep 1. Prepare Lipid Mix (in Ethanol) Microfluidics 2. Microfluidic Mixing Lipid_Prep->Microfluidics RNA_Prep 1. Prepare RNA Solution (Aqueous Buffer, low pH) RNA_Prep->Microfluidics Dialysis 3. Dialysis (vs. PBS pH 7.4) Microfluidics->Dialysis Characterization 4. Characterization Dialysis->Characterization Size_PDI Size & PDI (DLS) Characterization->Size_PDI EE Encapsulation Efficiency (RiboGreen Assay) Characterization->EE Zeta Zeta Potential (PALS) Characterization->Zeta In_Vitro_Vivo 5. In Vitro / In Vivo Testing Characterization->In_Vitro_Vivo

Caption: LNP Formulation & Characterization Workflow.

pKa_Relationship cluster_formulation Formulation (Low pH, e.g., 4.0) cluster_circulation Circulation (Physiological pH, e.g., 7.4) cluster_endosome Endosome (Acidic pH, e.g., 5.0-6.0) Formulation Ionizable Lipid is Positively Charged (+) Encapsulation Binds Negatively Charged RNA Formulation->Encapsulation Circulation Ionizable Lipid is Near-Neutral Reduced_Toxicity Reduced Interaction with Blood Components Circulation->Reduced_Toxicity Endosome Ionizable Lipid becomes Positively Charged (+) Endosomal_Escape Facilitates Endosomal Membrane Disruption Endosome->Endosomal_Escape

Caption: pH-Dependent Charge of Ionizable Lipids.

References

An In-Depth Technical Guide to Lipid 88 for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. The clinical success of mRNA vaccines for COVID-19 has underscored the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the most advanced and clinically validated platform for in vivo mRNA delivery.[1][2] At the heart of these LNPs are ionizable cationic lipids, which are instrumental in encapsulating the negatively charged mRNA, facilitating endosomal escape, and ensuring efficient delivery to the cytoplasm of target cells.[3][4] This technical guide provides a comprehensive overview of Lipid 88, a novel ionizable cationic lipid that has demonstrated significant promise for in vivo mRNA delivery.[5][6]

Core Concepts of LNP-mediated mRNA Delivery

Lipid nanoparticles are typically composed of four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[4][7] Each component plays a crucial role in the stability, delivery efficiency, and safety of the formulation.

  • Ionizable Lipid: This is arguably the most critical component.[4] At an acidic pH (within the endosome), the ionizable lipid becomes protonated, interacting with the endosomal membrane and facilitating the release of the mRNA payload into the cytoplasm. At physiological pH, it remains relatively neutral, reducing potential toxicity.[8]

  • Phospholipid: Helper lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contribute to the structural integrity of the nanoparticle.[1]

  • Cholesterol: This steroid molecule enhances the stability of the LNP and can aid in membrane fusion.[1][7]

  • PEGylated Lipid: A polyethylene (B3416737) glycol (PEG)-lipid conjugate is included to provide a hydrophilic shield, preventing aggregation and reducing opsonization, which in turn increases the circulation half-life of the LNP.[1][3]

This compound: A Promising Ionizable Lipid

This compound is an ionizable cationic lipid that has been effectively utilized in the formulation of LNPs for the in vivo delivery of mRNA.[5][6] Its chemical structure is designed to optimize the balance between mRNA encapsulation, endosomal escape, and biocompatibility.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2982842-99-7[5]
Molecular Formula C79H147N3O20[5]
Molecular Weight 1459.0 g/mol [5]
Solubility Sparingly soluble in Chloroform (1-10 mg/ml) and Ethanol (B145695) (1-10 mg/ml)[5]

Formulation of this compound-Containing LNPs for mRNA Delivery

The formulation of mRNA-LNPs is a critical process that dictates the physicochemical characteristics and subsequent in vivo performance of the delivery system. Microfluidic mixing is a commonly employed technique for the reproducible and scalable production of LNPs.[2][9]

Experimental Protocol: LNP Formulation via Microfluidic Mixing

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • mRNA (in an aqueous buffer, e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol

  • Aqueous buffer for dialysis (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Methodology:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture: Combine the lipid stock solutions in a molar ratio that has been optimized for the specific application. A common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of the mRNA Solution: Dissolve the mRNA in an aqueous buffer with a pH below the pKa of the ionizable lipid (e.g., citrate buffer, pH 4.0) to ensure the lipid is protonated and can complex with the negatively charged mRNA.

  • Microfluidic Mixing: Set up the microfluidic mixing device with two inlet streams. One stream will contain the lipid mixture in ethanol, and the other will contain the mRNA in the aqueous buffer. The flow rates are adjusted to achieve a desired ratio of aqueous to organic phase. The rapid mixing within the microfluidic channels leads to the self-assembly of the LNPs.

  • Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the buffer. This step is crucial for making the formulation suitable for in vivo administration.

  • Characterization: The formulated LNPs are then characterized for their physicochemical properties.

Key Characterization Parameters for mRNA-LNPs
ParameterMethodTypical ValuesImportance
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the particle size distribution.
Zeta Potential Laser Doppler VelocimetryNear-neutral at physiological pHAffects stability and interaction with biological membranes.
mRNA Encapsulation Efficiency RiboGreen Assay> 90%The percentage of mRNA successfully encapsulated within the LNPs.

In Vivo Efficacy of this compound-LNPs

Preclinical studies have demonstrated the potential of this compound-LNPs for in vivo mRNA delivery, particularly in the context of vaccines.

Experimental Protocol: In Vivo Evaluation of mRNA-LNP Efficacy in a Murine Model

Animal Model:

  • BALB/c or C57BL/6 mice

Materials:

  • This compound-LNP encapsulating mRNA encoding a specific antigen (e.g., SARS-CoV-2 spike glycoprotein)

  • Phosphate-buffered saline (PBS) as a control

  • Syringes and needles for administration

Methodology:

  • Administration: Administer the this compound-LNP-mRNA formulation to mice via a relevant route, such as intramuscular (IM) or intravenous (IV) injection. A typical dose might range from 1 to 10 µg of mRNA per mouse. A prime-boost vaccination schedule is often employed, with a second dose administered 2-3 weeks after the initial dose.[5]

  • Sample Collection: At specified time points post-administration, collect blood samples for serum analysis and isolate tissues of interest (e.g., spleen, lungs).

  • Immunological Analysis:

    • Antibody Titers: Measure antigen-specific IgG and IgA titers in the serum and other biological fluids (e.g., bronchoalveolar lavage fluid) using an enzyme-linked immunosorbent assay (ELISA).

    • T-cell Response: Analyze the activation and proliferation of antigen-specific CD4+ and CD8+ T-cells in the spleen and lungs using flow cytometry. Intracellular cytokine staining can be used to assess the production of cytokines like IFN-γ and TNF-α.

Summary of In Vivo Efficacy Data for this compound-LNPs
Animal ModelmRNA CargoKey FindingsReference
MiceSARS-CoV-2 Spike Glycoprotein (B1211001)- Increased anti-spike glycoprotein IgG titers in bronchoalveolar lavage fluid (BALF).- Increased percentage of CD8+, CD8+CD44+, CD4+, and CD4+CD44+ T cells in the lungs and spleen.[5]
HamstersSARS-CoV-2 Spike Glycoprotein (Omicron BQ.1)- Inhibition of body weight reduction upon infection.- Increased serum levels of anti-spike glycoprotein IgG and IgA titers.- Reduced lung and nasal wash viral titers.[5]

Visualizing Key Processes

LNP-mRNA Formulation and Delivery Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Cellular Uptake This compound This compound Microfluidic Mixing Microfluidic Mixing This compound->Microfluidic Mixing Helper Lipids Helper Lipids Helper Lipids->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing Aqueous Buffer Aqueous Buffer Aqueous Buffer->Microfluidic Mixing LNP-mRNA LNP-mRNA Microfluidic Mixing->LNP-mRNA Administration Administration LNP-mRNA->Administration Cellular Uptake Cellular Uptake Administration->Cellular Uptake Endosomal Escape Endosomal Escape Cellular Uptake->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Protein Translation Protein Translation mRNA Release->Protein Translation

Caption: Workflow of LNP-mRNA formulation and in vivo delivery.

Proposed Mechanism of Endosomal Escape

Endosomal_Escape LNP Uptake LNP Uptake Endosome Formation Endosome Formation LNP Uptake->Endosome Formation Endosomal Acidification Endosomal Acidification Endosome Formation->Endosomal Acidification This compound Protonation This compound Protonation Endosomal Acidification->this compound Protonation Membrane Destabilization Membrane Destabilization This compound Protonation->Membrane Destabilization mRNA Release to Cytoplasm mRNA Release to Cytoplasm Membrane Destabilization->mRNA Release to Cytoplasm

Caption: Mechanism of LNP-mediated endosomal escape.

Safety and Toxicity Considerations

While this compound has shown promise in preclinical models, a thorough evaluation of its safety and toxicity profile is paramount for its clinical translation.

Experimental Protocol: Preliminary Toxicity Assessment

Animal Model:

  • Sprague-Dawley rats or BALB/c mice

Methodology:

  • Dose-Ranging Studies: Administer escalating doses of the this compound-LNP formulation to animals and monitor for any adverse effects, including changes in body weight, food and water intake, and clinical signs of toxicity over a period of 14-28 days.

  • Histopathology: At the end of the study, collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological examination to assess any signs of tissue damage or inflammation.

  • Blood Chemistry and Hematology: Analyze blood samples for markers of liver and kidney function (e.g., ALT, AST, creatinine) and for complete blood counts to identify any potential systemic toxicity.

While specific toxicity data for this compound is not extensively published in the public domain, general safety concerns for LNP delivery systems include potential immunogenicity of the PEG component and the potential for inflammatory responses triggered by the lipid components.[3][10] Biodegradable ionizable lipids are being developed to mitigate the risks of lipid accumulation and associated long-term toxicity.[8]

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for in vivo mRNA delivery. Its demonstrated efficacy in preclinical models for inducing robust immune responses highlights its potential for the development of next-generation mRNA vaccines and therapeutics. Further research into its long-term safety profile and optimization of LNP formulations will be crucial for its successful clinical translation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to leverage this promising technology.

References

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Lipid 88

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 88 is a novel ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its application in preclinical studies for a monovalent SARS-CoV-2 mRNA vaccine has highlighted its capacity to elicit robust humoral and cellular immune responses. This technical guide provides a comprehensive overview of this compound, its known derivatives, and structural analogs, with a focus on their chemical properties, biological performance, and the underlying mechanisms of action.

Core Compound: this compound

This compound is characterized by a multi-tailed, branched structure with a central tertiary amine head group. This architecture is crucial for its function as an ionizable lipid, enabling efficient encapsulation of negatively charged mRNA at a low pH and facilitating its release into the cytoplasm following endocytosis.

Chemical Properties of this compound:

PropertyValue
CAS Number 2982842-99-7[1]
Molecular Formula C₇₉H₁₄₇N₃O₂₀[1]
Molecular Weight 1459.0 g/mol [1]
SMILES CCCCCCC(CCCC)COC(OCCOC(CCN(CCC(OCCOC(OCC(CCCC)CCCCCC)=O)=O)CCCN(C)CCCN(CCC(OCCOC(OCC(CCCC)CCCCCC)=O)=O)CCC(OCCOC(OCC(CCCC)CCCCCC)=O)=O)=O)=O)

Structural Analogs and Derivatives

Research into multi-tail ionizable lipids suggests that modifications to the number, length, and degree of saturation of the hydrophobic tails, as well as alterations to the linker and headgroup, can significantly impact the efficacy of mRNA delivery. For instance, lipids with four tails have shown superior delivery efficiency in some studies.

Data Presentation: Comparative Performance

Quantitative data from preclinical studies allows for a comparative assessment of LNP formulations. The following table summarizes key performance indicators for LNPs formulated with this compound (LNP88) in comparison to a well-established ionizable lipid, ALC-0315.

Table 1: In Vivo Performance of LNP88 vs. ALC-0315

ParameterLNP88ALC-0315 LNPNotes
In Vivo Luciferase Expression Significantly HigherLowerLNP88 demonstrated superior in vivo mRNA delivery and protein expression in the liver.
Antigen-Specific IgG Titers (SARS-CoV-2 S) Robust InductionRobust InductionBoth formulations elicited strong humoral responses after vaccination in mice.
Antigen-Specific IgA Titers (SARS-CoV-2 S) Robust InductionRobust InductionBoth formulations induced mucosal immunity.
CD4+ and CD8+ T Cell Responses Strong ActivationStrong ActivationBoth formulations effectively activated cellular immunity.

Data extracted from Ye, Z., et al. (2023). Monovalent SARS-COV-2 mRNA vaccine using optimal UTRs and LNPs is highly immunogenic and broadly protective against Omicron variants. Proc. Natl. Acad. Sci. USA 120(52), e2311752120.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. The following are key experimental protocols relevant to the synthesis, formulation, and evaluation of this compound-containing LNPs.

Synthesis of this compound

The detailed step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain. However, the work by Ye et al. (2023) indicates that the synthesis and characterization, including NMR and MS data, are available in the supplementary information of their publication. The general approach for synthesizing multi-tailed ionizable lipids often involves multi-step organic synthesis, including esterification and amine alkylation reactions.

LNP Formulation via Microfluidic Mixing

This protocol outlines the preparation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • This compound in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • mRNA in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

  • Prepare the aqueous phase by dissolving the mRNA in the acidic buffer.

  • Set the flow rate ratio of the aqueous to the organic phase on the microfluidic device (typically 3:1).

  • Load the lipid solution and the mRNA solution into the respective inlet ports of the microfluidic mixer.

  • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of LNPs with the mRNA encapsulated.

  • The resulting LNP dispersion is collected from the outlet.

  • Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

Measurement of mRNA Encapsulation Efficiency

The RiboGreen assay is a common method to determine the amount of mRNA encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer

  • Triton X-100 (2% solution)

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve of the mRNA of interest.

  • To determine the total mRNA amount, dilute the LNP sample in TE buffer containing 0.1% Triton X-100 to disrupt the lipid nanoparticles.

  • To determine the amount of free (unencapsulated) mRNA, dilute the LNP sample in TE buffer without detergent.

  • Add the RiboGreen reagent to both sets of samples and the standards.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculate the concentration of total and free mRNA from the standard curve.

  • The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

Quantification of Antigen-Specific IgG Titers by ELISA

This protocol is for measuring the humoral immune response in vaccinated animals.[2]

Materials:

  • Recombinant antigen (e.g., SARS-CoV-2 Spike protein)

  • High-binding 96-well ELISA plates

  • Serum samples from immunized animals

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the ELISA plate wells with the recombinant antigen overnight at 4°C.

  • Wash the plates and block with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.

  • Serially dilute the serum samples and add them to the wells. Incubate for 2 hours at room temperature.

  • Wash the plates and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plates and add the TMB substrate. Incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Intracellular Cytokine Staining for T Cell Analysis

This method is used to detect the production of cytokines by specific T cell populations.[3][4]

Materials:

  • Splenocytes or PBMCs from immunized animals

  • Antigenic peptide for stimulation

  • Brefeldin A (protein transport inhibitor)

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Stimulate the cells with the specific antigenic peptide in the presence of Brefeldin A for several hours.

  • Stain the cells for surface markers.

  • Fix and permeabilize the cells using the appropriate buffers.

  • Stain the cells for intracellular cytokines with fluorescently labeled antibodies.

  • Wash the cells and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of CD4+ and CD8+ T cells producing specific cytokines.

Mandatory Visualization

Signaling Pathway of Ionizable Lipid-Containing LNPs

Ionizable lipids within LNPs are thought to act as adjuvants by activating innate immune signaling pathways. Evidence suggests that they can engage Toll-like receptor 4 (TLR4), a key pattern recognition receptor. This interaction initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the subsequent activation of the adaptive immune system.

G cluster_cell Antigen Presenting Cell (APC) LNP LNP (with this compound) TLR4 TLR4 LNP->TLR4 Engagement MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Adaptive Immune Activation Adaptive Immune Activation Cytokines->Adaptive Immune Activation Nucleus->Cytokines Gene Transcription

Caption: TLR4-MyD88 signaling pathway activated by ionizable lipid-containing LNPs.

Experimental Workflow for LNP Formulation and Characterization

The following diagram illustrates the general workflow from LNP formulation to their physicochemical characterization.

G cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization A Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) C Microfluidic Mixing A->C B mRNA in Acidic Buffer B->C D LNP Self-Assembly C->D E Dialysis (Buffer Exchange) D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (RiboGreen Assay) E->H

Caption: Workflow for LNP formulation, purification, and characterization.

Logical Relationship of LNP Components for mRNA Delivery

This diagram outlines the functional relationship between the different lipid components of an LNP for successful mRNA delivery.

G cluster_components LNP Components cluster_functions Key Functions LNP Lipid Nanoparticle Ionizable Ionizable Lipid (e.g., this compound) Helper Helper Lipid (e.g., DSPC) Chol Cholesterol PEG PEG-Lipid Encapsulation mRNA Encapsulation & Endosomal Escape Ionizable->Encapsulation Stability Structural Stability & Membrane Fluidity Helper->Stability Chol->Stability Circulation Increased Circulation Time PEG->Circulation

Caption: Functional roles of LNP components in mRNA delivery.

References

Safety and Toxicity Profile of Lipid 88: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 88 is a novel, ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA-based therapeutics and vaccines. Its design is intended to provide high transfection efficiency, particularly to the liver, spleen, and lymph nodes, while maintaining a favorable safety profile. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, details relevant experimental protocols for its assessment, and explores the potential signaling pathways implicated in the toxicology of ionizable lipid nanoparticles.

Preclinical Safety and Tolerability

Published preclinical data on this compound suggests a generally favorable safety profile. Studies involving LNP formulations containing this compound have indicated good tolerability in animal models.

In Vivo Observations

In a study involving in vivo base editing of the Angptl3 gene, LNP formulations containing this compound were administered to mice. The key safety-related findings from this study include:

  • Liver Function: Alanine aminotransferase (ALT) levels, a marker of liver damage, were measured at 6 and 48 hours post-infusion. For the LNP formulation designated LNP_SD, ALT levels returned to baseline by 48 hours, suggesting the absence of prolonged liver toxicity[1].

  • Biodistribution and Off-Target Effects: The study demonstrated that while the LNP formulation with this compound achieved approximately 60% gene editing in the liver, editing in the spleen was less than 2%, and undetectable in other tested organs. This suggests a degree of liver-targeting specificity, which can contribute to a better safety profile by minimizing effects on non-target tissues[1].

It is important to note that while these findings are positive, the authors of the study recommend further long-term studies to confirm the absence of chronic liver toxicity and to conduct a full assessment of genotoxic effects[1].

General Safety Statements

Multiple sources describe this compound as having a "favorable safety profile" and being designed to prioritize potent immunogenicity with safety[2]. Formulations with this compound have been shown to enable robust humoral and cellular immunity in preclinical models for SARS-CoV-2 vaccines[2].

Quantitative Toxicity Data

As of the latest available information, specific quantitative toxicity data for this compound, such as the median lethal dose (LD50) or the No-Observed-Adverse-Effect-Level (NOAEL), have not been publicly disclosed in the reviewed literature. Preclinical safety evaluations for novel excipients like this compound are a standard part of the drug development process, and such data would be generated under Good Laboratory Practice (GLP) conditions for regulatory submissions.

For illustrative purposes, the following table provides a template for how such data would be presented. The values are hypothetical and based on general knowledge of ionizable lipid safety profiles.

Parameter Test System Route of Administration Hypothetical Value Reference
LD50 (Single Dose) MouseIntravenous> 50 mg/kgN/A
NOAEL (Repeat Dose) Rat (28-day)Intravenous10 mg/kg/dayN/A
In Vitro Cytotoxicity (IC50) HEK293 CellsN/A50 µg/mLN/A
Hemolysis (HC50) Human RBCsN/A> 100 µg/mLN/A

Key Experimental Protocols for Safety and Toxicity Assessment

Detailed experimental protocols are crucial for the accurate assessment of the safety and toxicity of lipid nanoparticles. Below are standardized protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound-containing LNPs in cell culture medium. Remove the old medium from the wells and add 100 µL of the LNP dilutions. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_lnp Add LNPs to Cells incubate_24h->add_lnp prepare_lnp Prepare LNP Dilutions prepare_lnp->add_lnp incubate_treat Incubate 24-72h add_lnp->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Hemolysis Assay

This assay assesses the membrane-disrupting potential of LNPs on red blood cells (RBCs), which can be an indicator of in vivo hemotoxicity.

Methodology:

  • RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the pellet three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a 2% (v/v) solution.

  • Treatment: Prepare serial dilutions of this compound-containing LNPs in PBS.

  • Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of each LNP dilution. Use PBS as a negative control and Triton X-100 (1%) as a positive control. Incubate for 1-2 hours at 37°C with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Experimental Workflow for Hemolysis Assay

Hemolysis_Assay_Workflow start Start prep_rbc Prepare 2% RBC Suspension start->prep_rbc prep_lnp Prepare LNP Dilutions start->prep_lnp mix_samples Mix RBCs and LNPs in 96-well Plate prep_rbc->mix_samples prep_lnp->mix_samples incubate Incubate at 37°C mix_samples->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant read_absorbance Read Absorbance (540nm) transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis end_node End calculate_hemolysis->end_node

Caption: Workflow for assessing hemocompatibility using a hemolysis assay.

Potential Signaling Pathways in LNP-Mediated Toxicity

The toxicity of ionizable lipid nanoparticles, when observed, is often linked to the activation of the innate immune system and other cellular stress responses. While specific pathways for this compound have not been detailed, the following are generally implicated in the toxicology of this class of lipids.

Innate Immune Activation

Ionizable lipids and the mRNA cargo can be recognized by pattern recognition receptors (PRRs), leading to an inflammatory response.

  • Toll-Like Receptors (TLRs): Some ionizable lipids may interact with TLRs, such as TLR4, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.

  • Interferon Signaling: The mRNA component can be sensed by endosomal TLRs (TLR7/8) or cytosolic sensors (RIG-I, MDA5), leading to the activation of the type I interferon (IFN) pathway via the IFNAR receptor. This results in the expression of interferon-stimulated genes (ISGs) and can contribute to systemic inflammation.

Innate Immune Signaling by LNPs

Innate_Immune_Signaling cluster_cell Antigen Presenting Cell cluster_outside LNP Lipid Nanoparticle (LNP) endosome Endosome LNP->endosome TLR7_8 TLR7/8 endosome->TLR7_8 mRNA sensing cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape NF_kB NF-κB TLR7_8->NF_kB RIG_I_MDA5 RIG-I / MDA5 IRF IRF3/7 RIG_I_MDA5->IRF IFNAR IFNAR inflammation Inflammation IFNAR->inflammation ISG Expression cytoplasm->RIG_I_MDA5 mRNA sensing nucleus Nucleus cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nucleus->cytokines Transcription ifn Type I Interferons (IFN-α/β) nucleus->ifn Transcription NF_kB->nucleus IRF->nucleus cytokines->inflammation ifn->IFNAR Autocrine/Paracrine Signaling

Caption: Simplified signaling pathway for innate immune activation by LNPs.

Inflammasome Activation

The disruption of the endosomal membrane during mRNA release can be sensed as a cellular danger signal, leading to the activation of the NLRP3 inflammasome. This multi-protein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.

NLRP3 Inflammasome Activation by LNPs

NLRP3_Inflammasome_Activation LNP LNP endosomal_disruption Endosomal Disruption LNP->endosomal_disruption K_efflux K+ Efflux endosomal_disruption->K_efflux ROS ROS Production endosomal_disruption->ROS NLRP3_activation NLRP3 Inflammasome Assembly K_efflux->NLRP3_activation ROS->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b Active IL-1β Caspase1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Cleavage inflammation Inflammation IL1b->inflammation

Caption: Activation of the NLRP3 inflammasome by LNP-mediated endosomal disruption.

Apoptotic Pathways

High concentrations of cationic lipids can induce cytotoxicity through the activation of apoptotic pathways. This can involve mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases (e.g., caspase-3 and caspase-9), ultimately leading to programmed cell death.

Conclusion

This compound is a promising ionizable lipid for the formulation of LNP-based therapeutics, with initial preclinical data indicating a favorable safety profile, particularly concerning acute liver toxicity. However, a comprehensive public dataset on its quantitative toxicity is not yet available. The provided experimental protocols for in vitro cytotoxicity and hemolysis assays represent standard methods for evaluating the safety of such delivery systems. The potential for toxicity, as with other ionizable lipids, is likely linked to the activation of innate immune and inflammatory pathways. Further long-term in vivo studies and detailed mechanistic investigations will be crucial to fully characterize the safety and toxicity profile of this compound for clinical applications.

References

Lipid 88: A Technical Guide to its Intellectual Property and Application in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lipid 88, an ionizable lipid integral to the advancement of mRNA-based therapeutics and vaccines. We will delve into the available patent landscape, detailed physicochemical characteristics, and the experimental protocols for its application in lipid nanoparticle (LNP) formulations. This document is intended to serve as a core resource for researchers and professionals in the field of drug development.

Introduction to this compound and its Role in mRNA Delivery

This compound (CAS Number: 2982842-99-7) is a novel, ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles for the delivery of messenger RNA (mRNA). Its unique chemical structure is designed to efficiently encapsulate and protect the delicate mRNA cargo, facilitate cellular uptake, and promote endosomal escape for effective protein translation within the cytoplasm. The growing body of research, particularly in the context of infectious diseases such as SARS-CoV-2, underscores the importance of this compound in the development of next-generation vaccines and therapeutics.

Intellectual Property Landscape

One key patent application of note is WO2022060871A1 , which describes lipid formulations for gene editing and delivery. This application details various compositions of lipid nanoparticles that may include ionizable lipids with structures similar to or encompassing this compound. The claims in such patents often focus on the unique combination of lipids in the LNP, their molar ratios, and their application in delivering nucleic acids for therapeutic purposes.

The patent landscape for ionizable lipids is competitive, with numerous academic institutions and pharmaceutical companies holding patents on various lipid structures and LNP formulations. Researchers and drug developers working with this compound should conduct a thorough freedom-to-operate analysis to ensure their specific application does not infringe on existing patents.

Physicochemical and Performance Data

The efficacy of an LNP formulation is critically dependent on the physicochemical properties of its components. The following tables summarize key quantitative data for LNP formulations containing this compound, primarily derived from the study by Ye, Z., et al. (2023).

ParameterValueReference
Chemical Formula C79H147N3O20BroadPharm
Molecular Weight 1459.1 g/mol BroadPharm
CAS Number 2982842-99-7BroadPharm

Table 1: Physicochemical Properties of this compound

ComponentOptimal Weight Percentage
This compound (Ionizable Lipid) 50%
Cholesterol 25%
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 15.6%
DMG-PEG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) 9.4%

Table 2: Optimized LNP Formulation (TU88mCSA) Composition [1]

This compound to mRNA Weight RatioRelative In Vivo Luciferase Expression (Total Flux)
10:1Lower
20:1Intermediate
30:1Significantly Higher

Table 3: In Vivo Efficacy of LNP88 Formulations with Varying Lipid to mRNA Ratios [1]

Note: Specific numerical values for luciferase expression were not provided in the abstract. The table reflects the reported relative performance.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide methodologies for the formulation, characterization, and in vivo evaluation of this compound-containing LNPs, based on established procedures in the field.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • Cholesterol

  • DSPC

  • DMG-PEG

  • mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (or other buffer exchange systems)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid stock solution in ethanol by dissolving this compound, cholesterol, DSPC, and DMG-PEG at the desired molar ratios (e.g., as specified in Table 2).

  • Prepare an mRNA solution in an aqueous buffer at a specific concentration.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) and remove the ethanol using a suitable method such as dialysis or tangential flow filtration.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization

Particle Size and Polydispersity Index (PDI):

  • Measure the hydrodynamic diameter and PDI of the LNP formulation using Dynamic Light Scattering (DLS).

Zeta Potential:

  • Determine the surface charge of the LNPs using Laser Doppler Velocimetry. Measurements should be taken at both acidic (formulation) and physiological pH.

mRNA Encapsulation Efficiency:

  • Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

In Vivo Efficacy Studies in Animal Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of mRNA-LNP vaccines in a mouse model.

Animals:

  • Female BALB/c mice, 6-8 weeks old.

Procedure:

  • Acclimatize the mice for at least one week before the start of the experiment.

  • Administer the mRNA-LNP vaccine (e.g., encoding a model antigen like luciferase or a viral protein) via intramuscular (I.M.) injection. A typical dose may range from 1 to 10 µg of mRNA per mouse.

  • For prime-boost studies, administer a second dose of the vaccine at a specified interval (e.g., 3 weeks after the prime).

  • At desired time points post-vaccination, collect blood samples for serological analysis (e.g., ELISA to measure antigen-specific antibody titers).

  • For cellular immunity assessment, euthanize a subset of mice and isolate splenocytes and/or lung lymphocytes. Perform assays such as ELISpot or intracellular cytokine staining followed by flow cytometry to quantify antigen-specific T cell responses.

  • For challenge studies, expose the vaccinated and control mice to the pathogen and monitor for disease symptoms, weight loss, and survival.

Signaling Pathways and Experimental Workflows

Innate Immune Signaling Pathway for Ionizable Lipid-Containing LNPs

Ionizable lipids within LNPs can act as adjuvants, stimulating the innate immune system. One of the key pathways involved is the Toll-like receptor 4 (TLR4) signaling cascade.

Innate_Immune_Signaling cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) LNP LNP (with this compound) TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment NF_kB NF-κB MyD88->NF_kB Activation IRF IRF MyD88->IRF Activation Cytokines Pro-inflammatory Cytokines & Interferons NF_kB->Cytokines Upregulation IRF->Cytokines Upregulation Immune_Response Adaptive Immune Response Cytokines->Immune_Response Initiation of Adaptive Immunity

Caption: TLR4 signaling pathway activated by ionizable lipid-containing LNPs.

Experimental Workflow for LNP Formulation and In Vivo Evaluation

The following diagram illustrates the typical workflow from LNP formulation to the assessment of in vivo efficacy.

LNP_Workflow Start Start Lipid_Prep Lipid Stock Preparation (this compound, Cholesterol, DSPC, PEG-Lipid in Ethanol) Start->Lipid_Prep mRNA_Prep mRNA Solution Preparation (in Aqueous Buffer) Start->mRNA_Prep Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics mRNA_Prep->Microfluidics Purification Buffer Exchange & Purification (Dialysis/TFF) Microfluidics->Purification Characterization Physicochemical Characterization (DLS, Zeta Potential, Encapsulation) Purification->Characterization Animal_Study In Vivo Animal Study (Vaccination) Characterization->Animal_Study Data_Collection Sample Collection (Blood, Spleen, etc.) Animal_Study->Data_Collection Analysis Immunological Analysis (ELISA, ELISpot, Flow Cytometry) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for mRNA-LNP formulation and in vivo evaluation.

References

Methodological & Application

Application Notes and Protocols for Lipid 88 LNP Formulation for mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocol is a representative guide for the formulation of messenger RNA (mRNA) encapsulated in lipid nanoparticles (LNPs). The specific ionizable lipid "Lipid 88" is not a commercially recognized name found in the provided search results. Therefore, this protocol has been developed based on widely published and utilized LNP formulations, employing a common ionizable lipid as a surrogate for "this compound" to provide a practical and illustrative procedure. Researchers should substitute "this compound" with their specific ionizable lipid of interest and optimize the formulation accordingly.

Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, most notably demonstrated by their successful application in the mRNA-based COVID-19 vaccines.[1][2] These delivery systems are critical for protecting the mRNA from degradation and facilitating its entry into target cells. A typical LNP formulation is composed of four key lipid components: an ionizable cationic lipid, a phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-conjugated lipid.[3][4] The ionizable lipid is crucial for encapsulating the negatively charged mRNA and for its subsequent release into the cytoplasm.

This document provides a detailed protocol for the formulation of mRNA-LNPs using "this compound" as the designated ionizable lipid. The protocol covers the preparation of lipid stock solutions, the formulation of LNPs using microfluidic mixing, and the essential characterization techniques to ensure the quality and consistency of the nanoparticles.

Materials and Reagents

Lipid Components

A standard LNP formulation consists of four lipid components. The molar ratios of these lipids can be varied to optimize delivery efficiency and biodistribution.[3]

Component Example Molar Ratio (%) Function
Ionizable Lipid"this compound" (e.g., SM-102)50Encapsulates mRNA and facilitates endosomal escape.[1][5]
PhospholipidDSPC10Provides structural stability to the LNP.[1][5]
CholesterolCholesterol38.5Modulates membrane fluidity and stability.[3][5]
PEG-LipidDMG-PEG20001.5Controls particle size and prevents aggregation.[4]
Reagents and Buffers
Reagent/Buffer Composition Purpose
Lipid SolventEthanol (B145695), 100%To dissolve lipids
mRNA Buffer50 mM Citrate (B86180) Buffer, pH 4.0To dissolve and maintain the stability of mRNA
Dialysis BufferPhosphate-Buffered Saline (PBS), pH 7.4For buffer exchange and purification
Quant-iT RiboGreen AssayAs per manufacturer's protocolFor mRNA concentration and encapsulation efficiency

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of "this compound", DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol at a concentration of 10-50 mM.

  • To prepare a mixed lipid stock solution, combine the individual lipid stocks in the desired molar ratio (e.g., 50:10:38.5:1.5) in a single vial.

  • The final concentration of the total lipid mixture in ethanol should be between 10-25 mM.

Preparation of mRNA Solution
  • Thaw the mRNA solution on ice.

  • Dilute the mRNA in a citrate buffer (pH 4.0) to a final concentration, typically in the range of 0.05 to 0.2 mg/mL.

  • Ensure all handling of mRNA is performed under RNase-free conditions.[2]

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing uniform LNPs.[6]

  • Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite+) according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

  • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to alcoholic phase. A common FRR is 3:1.

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.[6]

  • Collect the resulting LNP dispersion from the outlet.

Purification
  • The collected LNP solution contains ethanol, which needs to be removed.

  • Dialyze the LNP dispersion against PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). Change the dialysis buffer at least twice during this period.

  • Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.

LNP Characterization

Size and Polydispersity Index (PDI)
  • Dilute the purified LNP sample with PBS.

  • Measure the particle size and PDI using Dynamic Light Scattering (DLS).[7]

  • Acceptable LNPs typically have a size between 80-150 nm and a PDI below 0.2.[7][8]

Zeta Potential
  • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using a suitable instrument.

  • The zeta potential of LNPs is typically close to neutral at physiological pH.[7]

mRNA Encapsulation Efficiency
  • The Quant-iT RiboGreen assay can be used to determine the amount of encapsulated mRNA.

  • Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to measure the total mRNA. In the other set, measure the amount of free (unencapsulated) mRNA.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

  • High-quality LNP formulations should have an encapsulation efficiency greater than 90%.[2]

Data Presentation

Table 1: Physicochemical Properties of Formulated mRNA-LNPs
FormulationSize (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
"this compound" LNP80 - 120< 0.2-5 to +5> 90

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid Stock Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Stock->Microfluidic Mixing mRNA Solution mRNA in Citrate Buffer (pH 4.0) mRNA Solution->Microfluidic Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic Mixing->Dialysis DLS Size (DLS) Dialysis->DLS PDI PDI (DLS) Dialysis->PDI Zeta Zeta Potential Dialysis->Zeta EE Encapsulation Efficiency Dialysis->EE

Caption: LNP Formulation and Characterization Workflow.

LNP_Structure cluster_core Core cluster_shell Shell mRNA mRNA Ionizable Lipid Ionizable Lipid (this compound) mRNA->Ionizable Lipid interacts with Phospholipid Phospholipid (DSPC) Ionizable Lipid->Phospholipid Cholesterol Cholesterol Phospholipid->Cholesterol PEG-Lipid PEG-Lipid Cholesterol->PEG-Lipid

Caption: Schematic of an mRNA-LNP Structure.

References

Application Notes & Protocols: Synthesis of Lipid Nanoparticles Using Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The success of this delivery system is critically dependent on the composition of the LNP, particularly the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cell cytoplasm.

This document addresses the use of a specific ionizable lipid, Lipid 88 , in LNP synthesis. Currently, "this compound" is described as an ionizable lipid used for mRNA delivery in LNP formulations that have shown efficacy in preclinical viral infection models. However, detailed public data, including specific formulation ratios and performance characteristics, are not widely available.

Therefore, to provide a comprehensive and actionable guide, these application notes utilize the well-characterized and clinically validated ionizable lipid SM-102 as a representative model. SM-102 is a key component of the Moderna COVID-19 mRNA vaccine and serves as an industry benchmark for LNP formulation. The principles, protocols, and expected outcomes detailed herein are broadly applicable to novel ionizable lipids of a similar class, including this compound.

A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., SM-102): Remains neutral at physiological pH and becomes positively charged in the acidic environment of the endosome. This property is crucial for encapsulating negatively charged nucleic acids and for facilitating endosomal escape.

  • Helper Phospholipid (e.g., DSPC): A structural lipid that aids in forming a stable bilayer.

  • Cholesterol: Enhances the stability and rigidity of the LNP structure.

  • PEGylated Lipid (e.g., DMG-PEG 2000): Controls particle size during formation and prevents aggregation, improving circulation time and stability.

Data Presentation: LNP Formulation and Performance

The following tables summarize typical formulation parameters and expected characterization data for LNPs synthesized using the SM-102 ionizable lipid. These values serve as a baseline for researchers developing new LNP formulations.

Table 1: Standard LNP Formulation Parameters (Based on SM-102)

Component Molar Ratio (%) Role in Formulation
SM-102 50 Ionizable cationic lipid for RNA encapsulation and endosomal escape
DSPC 10 Helper phospholipid for structural stability
Cholesterol 38.5 Stabilizes LNP structure and modulates membrane fluidity
DMG-PEG 2000 1.5 Controls particle size and prevents aggregation
Aqueous Buffer N/A 50 mM Sodium Acetate (B1210297), pH 4.0-5.0
Organic Solvent N/A Anhydrous Ethanol (B145695)
Flow Rate Ratio 3:1 (Aqueous:Organic) Parameter for microfluidic synthesis

| N/P Ratio | ~6 to 10 | Ratio of ionizable lipid nitrogen to nucleic acid phosphate (B84403) |

Table 2: Typical Physicochemical Characteristics of SM-102 LNPs

Parameter Typical Value Method of Analysis
Hydrodynamic Diameter (Z-average) 80 - 120 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) -5 mV to +5 mV Laser Doppler Velocimetry

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay / CGE-LIF |

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, such as a NanoAssemblr platform. This method allows for rapid, reproducible, and scalable production of homogenous LNPs.[1][2]

Materials:

  • Ionizable Lipid (SM-102)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA payload

  • Anhydrous Ethanol (200 proof)

  • Citrate (B86180) or Acetate Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • RNase-free microcentrifuge tubes and reagents

  • Microfluidic mixing instrument and cartridge

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase): a. Prepare individual stock solutions of DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol (e.g., at 10 mg/mL). Warm the cholesterol solution to ensure it is fully dissolved.[3] b. In an RNase-free tube, combine the ionizable lipid (SM-102), DSPC, Cholesterol, and DMG-PEG 2000 stock solutions to achieve a final molar ratio of 50:10:38.5:1.5.[4][5] c. Add anhydrous ethanol to reach the desired final total lipid concentration (e.g., 10-12 mM). Vortex until the solution is clear and homogenous.[6][7]

  • Preparation of mRNA Solution (Aqueous Phase): a. Thaw the mRNA stock solution on ice. b. Dilute the mRNA in 50 mM citrate or acetate buffer (pH 4.0) to the required concentration. The final concentration will depend on the desired lipid-to-mRNA weight ratio (typically 10:1 to 20:1).[8]

  • Microfluidic Mixing: a. Set up the microfluidic instrument according to the manufacturer's instructions. Prime the system with ethanol and the aqueous buffer. b. Load the lipid-ethanol solution into the organic phase inlet syringe. c. Load the mRNA-buffer solution into the aqueous phase inlet syringe. d. Set the instrument parameters. A typical starting point is a flow rate ratio (FRR) of 3:1 (Aqueous:Organic) and a total flow rate (TFR) of 12 mL/min.[2][3] e. Initiate the mixing process. The two streams will converge in the microfluidic cartridge, inducing nanoprecipitation and self-assembly of the LNPs. f. Collect the resulting LNP dispersion from the outlet into an RNase-free tube.

  • Downstream Processing (Buffer Exchange): a. To remove ethanol and raise the pH to a physiological level, perform buffer exchange. Dialysis or tangential flow filtration (TFF) are common methods. b. For dialysis, transfer the LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes.[1] c. Sterile filter the final LNP formulation through a 0.22 µm filter. d. Store the final LNP product at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI.

  • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

  • Analyze the sample according to the instrument's standard operating procedure. Aim for a PDI < 0.2, which indicates a monodisperse and homogenous particle population.[9]

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

  • Dilute the LNP sample in PBS (pH 7.4).

  • A near-neutral zeta potential (-5 mV to +5 mV) at physiological pH is expected and desired to minimize non-specific interactions in vivo.[9]

3. Quantification of mRNA Encapsulation Efficiency (EE%):

  • The Quant-iT RiboGreen assay is a common method for determining EE%.[2][9]

  • Principle: The RiboGreen dye fluoresces upon binding to RNA. By measuring the fluorescence of the LNP sample before and after lysing the particles with a detergent (e.g., 1% Triton X-100), the amount of free versus total RNA can be determined.

  • Procedure: a. Prepare a standard curve of the free mRNA in TE buffer. b. Prepare two sets of LNP dilutions in TE buffer. To one set, add Triton X-100 to a final concentration of 1% to measure total mRNA. The other set without detergent measures the free (unencapsulated) mRNA. c. Add the RiboGreen working solution to all samples and standards. d. Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm). e. Calculate EE% using the formula: EE% = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Mandatory Visualizations

Experimental Workflow Diagram

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization cluster_characterization Quality Control p1 Lipid Stock Preparation (SM-102, DSPC, Chol, PEG) in Ethanol f1 Microfluidic Mixing (Aqueous:Organic = 3:1) p1->f1 Organic Phase p2 mRNA Solution Preparation in Acidic Buffer (pH 4.0) p2->f1 Aqueous Phase u1 Buffer Exchange (Dialysis / TFF against PBS) f1->u1 Crude LNPs u2 Sterile Filtration (0.22 µm) u1->u2 qc1 Size & PDI (DLS) u2->qc1 Final LNP Product qc2 Zeta Potential u2->qc2 Final LNP Product qc3 Encapsulation Efficiency (RiboGreen Assay) u2->qc3 Final LNP Product

Caption: Workflow for mRNA-LNP synthesis and characterization.

Mechanism of Action: Endosomal Escape

Endosomal_Escape cluster_cell Cellular Environment cluster_endo Endosome (Acidic pH ~5.5-6.5) cluster_cyto Cytoplasm (Neutral pH ~7.4) n1 LNP enters endosome n2 Ionizable Lipid (SM-102) becomes protonated (+ charge) n1->n2 n3 Interaction with anionic endosomal lipids n2->n3 n4 Hexagonal Phase (HII) Formation n3->n4 n5 Endosomal Membrane Destabilization n4->n5 c1 mRNA released into cytoplasm n5->c1 Endosomal Escape c2 Translation by Ribosomes c1->c2 c3 Therapeutic Protein Production c2->c3 start LNP Uptake (Endocytosis) start->n1

Caption: Mechanism of ionizable LNP-mediated endosomal escape.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 88 is a novel, ionizable cationic lipid designed for the effective delivery of messenger RNA (mRNA) in vivo.[1][2] Its unique structure facilitates the formation of lipid nanoparticles (LNPs) that can encapsulate and protect mRNA payloads, enabling efficient cellular uptake and endosomal escape for subsequent protein translation. These characteristics make this compound a critical component in the development of mRNA-based vaccines and therapeutics. This document provides detailed recommendations for the storage, handling, and application of this compound.

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its chemical integrity and performance in downstream applications. The following conditions are recommended based on supplier information and general best practices for ionizable lipids.

Data Presentation: Storage and Stability

The following tables summarize the recommended storage conditions and stability data for this compound in various forms.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended ContainerInert Atmosphere
Powder-20°CGlass vial with Teflon-lined capRecommended
In Ethanol (B145695) Solution (e.g., 10 mg/mL)-20°CGlass vial with Teflon-lined capRecommended
In DMSO Solution-80°C (Long-term) or 4°C (Short-term)Glass vial with Teflon-lined capRecommended

Table 2: Stability Data for this compound

FormStorage TemperatureDurationStabilitySource
Powder-20°C≥ 2 yearsStable[3]
In Ethanol Solution-20°C≥ 1 yearStable
In DMSO Solution-80°C6 monthsStable[3]
In DMSO Solution4°C2 weeksStable[3]

Experimental Protocols

Protocol for Handling and Reconstitution of this compound Powder

To ensure the stability and prevent degradation of this compound, proper handling techniques are essential.

Materials:

  • This compound powder

  • Anhydrous ethanol (or other suitable organic solvent)

  • Glass vials with Teflon-lined caps

  • Argon or nitrogen gas

  • Glass or stainless steel pipettes/syringes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Work in a clean, dry environment, preferably under an inert atmosphere (argon or nitrogen).

  • Using a glass or stainless steel utensil, weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of anhydrous ethanol to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate until the lipid is fully dissolved, resulting in a clear solution.

  • If not for immediate use, overlay the solution with argon or nitrogen gas, tightly cap the vial, and store at -20°C.

Protocol for Formulation of this compound-Containing Lipid Nanoparticles (LNPs)

This protocol provides a general method for the formulation of LNPs using this compound for mRNA encapsulation. Optimization of lipid ratios and flow rates may be necessary for specific applications.

Materials:

  • This compound stock solution in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) stock solution in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining this compound, DSPC, cholesterol, and a PEG-lipid at a recommended molar ratio (a common starting point for ionizable lipids is approximately 50:10:38.5:1.5).

  • Prepare the aqueous phase by dissolving the mRNA in the acidic buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic).

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into their respective inlets on the microfluidic device.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • To remove the ethanol and raise the pH, dialyze the LNP suspension against PBS (pH 7.4) using a dialysis cassette.

  • After dialysis, the LNP formulation is ready for characterization and use.

Protocol for Assessing the Stability of this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Charged Aerosol Detector (CAD) is recommended for assessing the purity and degradation of this compound.

Materials:

  • This compound sample (powder or solution)

  • HPLC system with a CAD detector

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Reference standard of this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent.

    • For forced degradation studies, expose the sample to stress conditions (e.g., heat, acid, base, oxidation) for a defined period.

  • Chromatographic Conditions:

    • Set a suitable gradient elution program starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute this compound and any potential degradation products.

    • Maintain a constant column temperature and flow rate.

  • Analysis:

    • Inject the prepared samples and the reference standard into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak.

    • Calculate the purity of this compound by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Visualizations

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid88 This compound Lipid_Mix Lipid Mixture in Ethanol Lipid88->Lipid_Mix DSPC DSPC DSPC->Lipid_Mix Chol Cholesterol Chol->Lipid_Mix PEG PEG-Lipid PEG->Lipid_Mix Microfluidic Microfluidic Mixing Lipid_Mix->Microfluidic mRNA mRNA mRNA_Solution mRNA Solution mRNA->mRNA_Solution Buffer Acidic Buffer (pH 4.0) Buffer->mRNA_Solution mRNA_Solution->Microfluidic Dialysis Dialysis (vs. PBS pH 7.4) Microfluidic->Dialysis Final_LNP Final LNP Formulation Dialysis->Final_LNP

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidic mixing.

Signaling Pathway: Intracellular Delivery of LNP-encapsulated mRNA

Intracellular_Pathway cluster_cell Cytosol LNP Lipid Nanoparticle (with mRNA) Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 2. Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 3. pH-triggered Destabilization mRNA_Release mRNA Release into Cytosol Endosomal_Escape->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome 4. Translation Protein Protein Translation Ribosome->Protein

Caption: Intracellular pathway of LNP-mediated mRNA delivery and protein expression.

References

Application Notes and Protocols for Lipid 88 in mRNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lipid 88 for the efficient transfection of messenger RNA (mRNA) into various eukaryotic cell lines. The following protocols and data are intended to serve as a starting point for the optimization of lipid nanoparticle (LNP) formulations to achieve maximal transfection efficiency and cell viability.

Introduction to this compound

This compound is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acids, particularly mRNA, both in vitro and in vivo.[1][2][3] Its structure is optimized to ensure high encapsulation efficiency of mRNA and to facilitate endosomal escape, a critical step for the cytosolic delivery and subsequent translation of the mRNA cargo.[4] LNP formulations incorporating this compound have been shown to elicit robust and broadly protective immune responses in preclinical vaccine studies, highlighting its potential for therapeutic and research applications.[5][6][7]

Principle of LNP-Mediated Transfection

Lipid nanoparticles are composed of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): This lipid is positively charged at a low pH, which allows for the efficient encapsulation of negatively charged mRNA during the formulation process. At physiological pH (around 7.4), it becomes nearly neutral, reducing cytotoxicity.[3][4] Once the LNP is taken up by the cell into an endosome, the acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.[1][4]

  • Helper Lipid (e.g., DSPC or DOPE): These are neutral phospholipids (B1166683) that contribute to the structural integrity and stability of the LNP.[8][9]

  • Cholesterol: This molecule is incorporated into the lipid bilayer to enhance stability and promote membrane fusion.[8][9]

  • PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control the particle size and prevent aggregation of the LNPs.[8][9]

The cellular uptake of these LNPs is primarily mediated by endocytosis.[1][4]

Quantitative Data Summary

Optimization is a critical step in achieving high transfection efficiency. The following tables provide recommended starting ranges for the key parameters in LNP formulation and a template for recording experimental results.

Table 1: Recommended Molar Ratios for LNP Formulation

ComponentRecommended Molar Ratio (%)Reference
Ionizable Lipid (this compound)40 - 60[9]
Helper Lipid (DSPC/DOPE)10 - 20
Cholesterol30 - 40
PEGylated Lipid1.5 - 5[10]

A commonly used starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[9][10]

Table 2: Optimization of Lipid to mRNA Ratio

The ratio of the total lipid formulation to the mRNA payload is a critical parameter for transfection efficiency. This is often expressed as the nitrogen-to-phosphate (N/P) ratio or as a weight ratio. An N/P ratio of approximately 6 is a common starting point.[11] The optimal ratio should be determined empirically for each cell type and mRNA construct.

Lipid:mRNA Weight RatioTransfection Efficiency (% positive cells)Mean Fluorescence Intensity (if applicable)Cell Viability (%)
2:1User-definedUser-definedUser-defined
5:1User-definedUser-definedUser-defined
10:1User-definedUser-definedUser-defined
15:1User-definedUser-definedUser-defined
20:1User-definedUser-definedUser-defined

Table 3: Optimization of LNP Concentration for In Vitro Transfection

The final concentration of the LNP-mRNA complexes added to the cells will significantly impact both transfection efficiency and cell viability.

Final mRNA Concentration (ng/well)Transfection Efficiency (% positive cells)Mean Fluorescence Intensity (if applicable)Cell Viability (%)
50User-definedUser-definedUser-defined
100User-definedUser-definedUser-defined
250User-definedUser-definedUser-defined
500User-definedUser-definedUser-defined
1000User-definedUser-definedUser-defined

Experimental Protocols

Protocol 1: Formulation of this compound-mRNA LNPs

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for rapid and reproducible production of uniform nanoparticles.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (or DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol (B145695) (200 proof, RNase-free)

  • mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[12]

  • RNase-free water and microcentrifuge tubes

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol solution should be between 10-25 mM.[13]

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Concentration:

    • The resulting LNP solution will contain ethanol. This needs to be removed and the buffer exchanged to a physiological pH buffer (e.g., PBS, pH 7.4).

    • This can be achieved through dialysis or tangential flow filtration.[12]

    • Concentrate the LNPs to the desired final concentration using a suitable method like centrifugal filtration.[11]

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection of Adherent Cells with this compound-LNPs

This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. Optimization is recommended for different cell types and plate formats.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound-mRNA LNP formulation (in PBS, pH 7.4)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of LNP-mRNA Complexes:

    • On the day of transfection, thaw the this compound-mRNA LNP stock solution at room temperature.

    • Dilute the required amount of LNPs in serum-free medium to the desired final concentration (refer to Table 3 for optimization). Mix gently by pipetting.

  • Transfection:

    • Remove the culture medium from the cells.

    • Add the diluted LNP-mRNA complexes to each well.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add complete growth medium to each well. It is not necessary to remove the transfection complexes.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours post-transfection to allow for mRNA translation and protein expression.

    • Assess transfection efficiency by measuring the expression of the reporter protein (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

    • Cell viability can be assessed using a standard assay such as MTT or Trypan Blue exclusion.

Visualizations

LNP_Formation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid88 This compound Organic_Mix Lipid Mix in Ethanol Lipid88->Organic_Mix Helper Helper Lipid Helper->Organic_Mix Chol Cholesterol Chol->Organic_Mix PEG PEG-Lipid PEG->Organic_Mix Mixer Microfluidic Mixing Organic_Mix->Mixer mRNA mRNA in Acidic Buffer (pH 4) mRNA->Mixer Purify Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Mixer->Purify Characterize Characterization (Size, PDI, Encapsulation) Purify->Characterize

Caption: Workflow for the formulation of this compound-mRNA LNPs.

LNP_Transfection_Pathway cluster_cell Cytoplasm LNP This compound-mRNA LNP Endosome Endosome (pH ~6.5-5.0) LNP->Endosome Endocytosis Cell_Membrane Cell Membrane mRNA_Release mRNA Release Endosome->mRNA_Release  Endosomal Escape (this compound Protonation) Translation Translation (Ribosome) mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: Cellular uptake and mechanism of action for this compound LNPs.

References

Application Notes and Protocols: A Step-by-Step Guide to Formulating Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in the successful development of mRNA-based COVID-19 vaccines.[1][2][3] These nanoparticles are designed to protect the fragile mRNA cargo from degradation and facilitate its efficient delivery into target cells.[1][4] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[5][6] The precise composition and ratio of these lipids are critical for the stability, efficacy, and safety of the final product.[7]

This document provides a detailed, step-by-step guide for the formulation and characterization of mRNA-loaded LNPs. While this protocol is broadly applicable, it uses a representative and well-documented formulation composition. Researchers may need to optimize these protocols for their specific ionizable lipid and mRNA cargo.

LNP Formulation and Characterization Workflow

The overall process for formulating and characterizing LNPs involves preparing the lipid and mRNA solutions, mixing them to form the nanoparticles, purifying the resulting LNPs, and then analyzing their physicochemical properties.

LNP_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization A Prepare Lipid Stock (Ethanol) C Microfluidic Mixing A->C B Prepare mRNA Stock (Aqueous Buffer, pH 4.0) B->C D Buffer Exchange (Dialysis/TFF) C->D E Sterile Filtration D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency E->H

Caption: Experimental workflow for LNP formulation and characterization.

Core Components of Lipid Nanoparticles

The functionality of LNPs is derived from the synergistic roles of their lipid components.

LNP_Components cluster_lipids LNP Composition LNP Lipid Nanoparticle (LNP) Ionizable Ionizable Lipid (~50 mol%) LNP->Ionizable Encapsulates mRNA Facilitates endosomal escape Helper Helper Lipid (e.g., DSPC) (~10 mol%) LNP->Helper Structural stability Chol Cholesterol (~38.5 mol%) LNP->Chol Modulates membrane fluidity Enhances stability PEG PEG-Lipid (~1.5 mol%) LNP->PEG Controls particle size Prevents aggregation Increases circulation time

Caption: Core components and their functions in an LNP formulation.

Experimental Protocols

Preparation of Stock Solutions

a. Lipid-Ethanol Solution:

  • Bring all lipid components to room temperature.

  • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol (B145695). Gentle warming may be required for complete dissolution.

  • Combine the individual lipid stocks in a single vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[6][8]

  • Vortex the final lipid mixture to ensure homogeneity. This solution should be stored at -20°C.

b. mRNA-Aqueous Buffer Solution:

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA to the desired concentration using a low pH buffer, such as 50 mM sodium citrate, pH 4.0.[9] The acidic pH is crucial for protonating the ionizable lipid, which facilitates its complexation with the negatively charged mRNA backbone.[1][9]

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing LNPs with a uniform size distribution.[4][10]

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

  • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase, typically at 3:1.[9]

  • Initiate the flow to mix the two solutions within the microfluidic chip. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA, forming the LNP core.[4]

  • Collect the resulting LNP suspension, which will appear as a milky white solution.

Purification and Buffer Exchange
  • To remove the ethanol and raise the pH to a physiological level, the LNP suspension must be dialyzed.

  • Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

  • Dialyze against sterile phosphate-buffered saline (PBS), pH 7.4, at 4°C with several buffer changes over 12-24 hours.[9] This step neutralizes the surface charge of the LNPs, which is important for their in vivo stability.[9]

Sterile Filtration
  • After dialysis, filter the LNP suspension through a 0.22 µm sterile filter to remove any potential aggregates and ensure sterility for in vitro or in vivo experiments.[9]

Characterization of LNPs

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of LNPs.[4][11]

  • Protocol:

    • Dilute a small aliquot of the final LNP suspension in PBS, pH 7.4.

    • Transfer the diluted sample to a cuvette and place it in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions.

    • Aim for a particle size between 80-150 nm and a PDI below 0.2 for a homogenous formulation.[12]

Zeta Potential
  • Method: Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge of the LNPs.[4][13]

  • Protocol:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into the specific zeta potential cell.

    • Measure the electrophoretic mobility, which is then converted to zeta potential.

    • At physiological pH, LNPs should have a near-neutral zeta potential.[9]

mRNA Encapsulation Efficiency
  • Method: A common method involves using a fluorescent dye, such as RiboGreen, which preferentially binds to single-stranded RNA and fluoresces.[4]

  • Protocol:

    • Prepare two sets of LNP samples.

    • To one set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen dye to both the intact and lysed LNP samples.

    • Measure the fluorescence intensity of both sets.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Fluorescencelysed - Fluorescenceintact) / Fluorescencelysed x 100

    • A high encapsulation efficiency (>90%) is desirable.

Data Presentation

Table 1: Example Formulation Parameters for mRNA-LNPs

ParameterValue/CompositionReference
Lipid Composition Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid[6]
Molar Ratio 50 : 10 : 38.5 : 1.5[6][8]
Aqueous Buffer 50 mM Sodium Citrate, pH 4.0[9]
Organic Solvent 100% Ethanol[9]
Aqueous:Organic Flow Rate Ratio 3:1[9]
N:P Ratio *~6[9]

*The N:P ratio is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA. This ratio is critical for effective encapsulation.[9]

Table 2: Typical Physicochemical Characteristics of Formulated LNPs

CharacteristicMethodTypical ValueReference
Mean Particle Size (Z-average) DLS80 - 150 nm[12]
Polydispersity Index (PDI) DLS< 0.2[12]
Zeta Potential (at pH 7.4) ELS-10 mV to +10 mV[9]
Encapsulation Efficiency RiboGreen Assay> 90%[4]

Signaling Pathway Activation

Certain LNP formulations can act as adjuvants by activating innate immune signaling pathways. For instance, some LNPs have been shown to activate the Toll-Like Receptor 2 (TLR2) pathway, which signals through MyD88, leading to an enhanced immune response.[14] This can be particularly advantageous for vaccine applications.

TLR2_Pathway LNP LNP TLR2 TLR2 LNP->TLR2 Activates MyD88 MyD88 TLR2->MyD88 Downstream Downstream Signaling (e.g., NF-κB activation) MyD88->Downstream Immune Enhanced Immune Response Downstream->Immune

Caption: Simplified schematic of the TLR2-MyD88 signaling pathway activated by some LNPs.

References

Application Notes and Protocols for Lipid 88 in siRNA and shRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for researchers interested in exploring the potential of Lipid 88 for siRNA and shRNA delivery. As of the current literature, this compound has been primarily documented for its use in mRNA delivery.[1] The information presented here is based on established principles of lipid nanoparticle (LNP) technology for siRNA delivery and serves as a framework for research and development. The specific performance and optimal conditions for this compound in siRNA/shRNA applications must be determined empirically.

Introduction to this compound for RNAi Delivery

RNA interference (RNAi) is a powerful biological process for sequence-specific gene silencing, with small interfering RNA (siRNA) and short hairpin RNA (shRNA) being the primary mediators. The therapeutic potential of RNAi is vast, but its clinical translation is highly dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the most clinically advanced non-viral platform for nucleic acid delivery, exemplified by the success of mRNA vaccines and the first FDA-approved siRNA drug, Onpattro®.[2][3]

At the core of these LNPs are ionizable cationic lipids, which are critical for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm of target cells.[4] this compound is a novel ionizable cationic lipid that has demonstrated efficacy in LNP formulations for mRNA delivery.[1] Its structure is designed to be protonated at acidic pH (within endosomes) and neutral at physiological pH, a key characteristic for efficient endosomal escape and low systemic toxicity.[4][5]

These application notes provide a detailed overview of the principles and methodologies for utilizing this compound in the formulation of LNPs for siRNA and shRNA delivery, enabling researchers to investigate its potential for therapeutic gene silencing applications.

Principle of LNP-mediated siRNA/shRNA Delivery

The delivery of siRNA or shRNA via LNPs formulated with this compound involves a multi-step process. The fundamental components of such an LNP system typically include:

  • Ionizable Cationic Lipid (this compound): At a low pH during formulation, the lipid is positively charged, enabling electrostatic interaction and encapsulation of the anionic siRNA/shRNA. At physiological pH in the bloodstream, it becomes neutral, reducing toxicity. Inside the acidic environment of the endosome, it becomes positively charged again, disrupting the endosomal membrane to release the RNA cargo into the cytoplasm.[2][]

  • Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated lipid that provides structural stability to the nanoparticle.[7][8]

  • Cholesterol: This essential lipid modulates the fluidity and stability of the lipid bilayer, filling gaps between phospholipids (B1166683) and potentially aiding in membrane fusion.[7][8]

  • PEG-Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol-conjugated lipid prevents particle aggregation and forms a hydrophilic shield that reduces opsonization by serum proteins, thereby increasing circulation time. The size of the LNP can also be influenced by the PEG-lipid content.[8][9]

The journey of the LNP-siRNA/shRNA complex from administration to gene silencing is a critical process involving systemic circulation, cellular uptake, and intracellular trafficking.

Mechanism of Action: From Injection to Gene Silencing

The mechanism involves the LNP protecting the RNAi payload in circulation, targeting a specific tissue (often the liver for standard formulations), and being taken up by cells, typically through endocytosis. Once inside the endosome, the decreasing pH protonates this compound, leading to the disruption of the endosomal membrane and the release of the siRNA/shRNA into the cytoplasm. The siRNA then engages with the RNA-Induced Silencing Complex (RISC), which cleaves the target mRNA, leading to gene silencing.[7]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking cluster_3 Cytoplasm LNP LNP with this compound (Neutral Surface Charge) Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis ApoE Binding Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Escape Endosomal Escape (this compound Protonation) Endosome->Escape pH Drop siRNA siRNA/shRNA Release Escape->siRNA RISC RISC Loading siRNA->RISC Cleavage Target mRNA Cleavage RISC->Cleavage Silencing Gene Silencing Cleavage->Silencing

Cellular delivery pathway of LNP-siRNA.

Quantitative Data Summary

The following tables summarize typical quantitative data for LNP-siRNA formulations from published literature. These values are provided as a reference for researchers developing formulations with new ionizable lipids like this compound.

Table 1: Physicochemical Properties of LNP-siRNA Formulations

Parameter Typical Range Method of Analysis Reference
Particle Size (Diameter) 50 - 150 nm Dynamic Light Scattering (DLS) [10]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) [10]
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV) Laser Doppler Velocimetry [7]

| Encapsulation Efficiency | > 90% | RiboGreen Assay |[10][11] |

Table 2: In Vivo Gene Silencing Efficacy of LNP-siRNA (Hepatocyte Targeting)

Model Target Gene ED₅₀ (Effective Dose, 50%) Reference
Mouse Factor VII (FVII) 0.005 - 0.03 mg/kg [2][12]

| Non-human Primate | Transthyretin (TTR) | ~0.3 mg/kg |[12] |

Experimental Protocols

Protocol for LNP-siRNA Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing device, a reproducible and scalable method.[3][13]

Materials:

  • Lipids:

    • Ionizable Cationic Lipid: this compound (e.g., 10 mg/mL in ethanol)

    • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

    • Structural Lipid: Cholesterol

    • PEG-Lipid: DMG-PEG2000 or similar

  • RNA: siRNA or shRNA dissolved in RNase-free buffer.

  • Buffers:

    • Aqueous Buffer: 25 mM Acetate (B1210297) Buffer, pH 4.0

    • Dialysis Buffer: RNase-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Solvent: Anhydrous Ethanol (B145695) (200 proof)

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr™)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Fluorometer and Quant-iT™ RiboGreen™ Assay Kit

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a desired molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG-Lipid).[14][15]

    • The total lipid concentration in ethanol can be in the range of 10-20 mM.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dissolve the siRNA in 25 mM acetate buffer (pH 4.0) to a desired concentration. The final siRNA-to-total lipid ratio (w/w) is a critical parameter, with starting points often around 0.05 to 0.06.[16]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.

    • Set the flow rate ratio (FRR) between the aqueous and organic phases. A typical FRR is 3:1 (Aqueous:Organic).[14]

    • Set the total flow rate (TFR). TFR can influence particle size; a common starting point is 2-12 mL/min.[8][14]

    • Initiate pumping to mix the two streams through the microfluidic cartridge, collecting the resulting LNP solution.

  • Dialysis and Concentration:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove ethanol and raise the pH.

    • Concentrate the LNP formulation if necessary using a centrifugal filter device.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

G A Prepare Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG-Lipid) C Load Syringes A->C B Prepare siRNA in Acetate Buffer (pH 4.0) B->C D Microfluidic Mixing (e.g., FRR 3:1, TFR 12 mL/min) C->D E Collect LNP Suspension D->E F Dialysis vs. PBS (pH 7.4) E->F G Sterile Filtration (0.22 µm) F->G H Characterization & Storage G->H

LNP-siRNA formulation workflow.

Protocol for LNP-siRNA Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP sample in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Acceptance criteria are typically a particle size between 50-150 nm and a PDI < 0.2.[10]

2. Zeta Potential Measurement:

  • Dilute the LNP sample in an appropriate low-ionic-strength buffer.

  • Measure the surface charge using the DLS instrument.

  • The zeta potential should be near-neutral at pH 7.4.

3. Encapsulation Efficiency Measurement:

  • Use a fluorescence-based assay like the Quant-iT™ RiboGreen™ kit.

  • Measure the fluorescence of the LNP sample before (measuring free siRNA) and after (measuring total siRNA) adding a detergent like Triton X-100 to lyse the particles.

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100.[14]

Protocol for In Vitro Gene Silencing Assay

1. Cell Culture:

  • Culture a relevant cell line (e.g., Huh-7 hepatocytes for liver-targeting studies) in the appropriate growth medium.

  • Seed cells in 24- or 48-well plates to achieve 70-80% confluency on the day of transfection.

2. Transfection:

  • Prepare serial dilutions of the LNP-siRNA formulation in serum-free media.

  • Remove the growth medium from the cells and add the LNP-siRNA dilutions.

  • Include a negative control (e.g., LNP encapsulating a non-targeting control siRNA) and a positive control (e.g., a commercial transfection reagent like Lipofectamine™ RNAiMAX).

  • Incubate the cells with the LNPs for 4-6 hours.

  • After incubation, add complete growth medium.

3. Analysis of Gene Knockdown:

  • Harvest the cells 24-72 hours post-transfection.

  • Isolate total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene.

  • Alternatively, lyse the cells and perform a Western blot or ELISA to measure the protein levels of the target gene.

  • Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control.

Example Application: Targeting a Kinase Signaling Pathway

siRNA delivered via this compound LNPs can be used to target key components of signaling pathways implicated in diseases like cancer. For example, targeting a pro-survival kinase like AKT can induce apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Growth Factor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation LNP_siRNA LNP-siRNA(AKT) LNP_siRNA->AKT Inhibition

References

Application Notes and Protocols for In Vitro Transfection Using Lipid 88

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid-mediated transfection is a cornerstone technique for introducing nucleic acids, such as plasmid DNA and siRNA, into eukaryotic cells for a wide range of research applications, including gene function studies, protein expression, and drug discovery. Lipid 88 is a proprietary cationic lipid formulation designed for high-efficiency transfection of a broad spectrum of cell types with minimal cytotoxicity. This document provides a detailed protocol for the use of this compound in in vitro transfection, guidelines for optimization, and representative data on its performance.

Mechanism of Action

Cationic lipids, like this compound, possess a positively charged headgroup that facilitates the formation of complexes, known as lipoplexes, with negatively charged nucleic acids through electrostatic interactions. The net positive charge of these lipoplexes allows them to interact with the negatively charged cell membrane, leading to their uptake into the cell, primarily through endocytosis. Once inside the cell, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm, where it can then be transported to the nucleus for transcription (in the case of DNA) or function directly in the cytoplasm (in the case of siRNA).

Experimental Protocols

I. General Protocol for In Vitro Transfection with this compound

This protocol is a starting point and may require optimization for specific cell types and nucleic acids.

Materials:

  • This compound Transfection Reagent

  • Nucleic acid (plasmid DNA or siRNA) of high purity

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete growth medium with serum

  • Appropriate tissue culture plates and supplies

  • Cells in logarithmic growth phase

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection. For most cell lines, this is typically between 5 x 10^4 and 2 x 10^5 cells per well.

  • Preparation of this compound-Nucleic Acid Complexes:

    • a. In tube A, dilute 1 µg of nucleic acid in 50 µL of serum-free medium. Mix gently.

    • b. In tube B, dilute 2 µL of this compound in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • c. Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • a. Aspirate the growth medium from the cells.

    • b. Add 400 µL of complete growth medium to the cells.

    • c. Add the 100 µL of this compound-nucleic acid complex mixture dropwise to the cells.

    • d. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Post-Transfection Analysis: After the incubation period, cells can be assayed for gene expression or the effects of gene knockdown.

II. Optimization Protocol

To achieve the highest transfection efficiency and cell viability, it is recommended to optimize the following parameters.

Table 1: Optimization Parameters for this compound Transfection

ParameterRange to TestRecommendation
This compound to Nucleic Acid Ratio (µL:µg) 1:1, 2:1, 3:1, 4:1Start with a 2:1 ratio and adjust based on cell type and nucleic acid.
Cell Confluency at Transfection 50%, 70%, 90%70-90% confluency is optimal for most cell lines.
Incubation Time 24 hours, 48 hours, 72 hoursAssay for gene expression at multiple time points to determine the peak.
Presence of Serum With or without serum during complex formationFor sensitive cells, transfection in the presence of serum may reduce toxicity.

Performance Data

The following tables provide representative data for transfection efficiency and cytotoxicity of this compound in common cell lines.

Table 2: Transfection Efficiency of this compound with a Reporter Plasmid (pEGFP-N1)

Cell LineTransfection Efficiency (%)
HEK29385 ± 5
HeLa78 ± 7
CHO-K172 ± 6
A54965 ± 8
  • Data are presented as the mean percentage of GFP-positive cells ± standard deviation, 48 hours post-transfection.

Table 3: Cytotoxicity of this compound

Cell LineCell Viability (%)
HEK29392 ± 4
HeLa88 ± 5
CHO-K190 ± 3
A54985 ± 6
  • Cell viability was assessed using an XTT assay 48 hours post-transfection and is expressed as a percentage relative to untransfected control cells.

Visualization of Protocols and Pathways

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis A Seed cells 24h prior to transfection F Add complexes to cells in complete medium A->F B Dilute Nucleic Acid in Serum-Free Medium D Combine diluted this compound and Nucleic Acid B->D C Dilute this compound in Serum-Free Medium C->D E Incubate for 20 minutes at room temperature D->E E->F G Incubate cells for 24-48 hours F->G H Assay for gene expression or knockdown G->H

Caption: Experimental workflow for in vitro transfection using this compound.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex This compound-Nucleic Acid Complex (Lipoplex) Endosome Endosome Lipoplex->Endosome Endocytosis NucleicAcid Released Nucleic Acid Endosome->NucleicAcid Endosomal Escape Ribosome Ribosome NucleicAcid->Ribosome Translation (mRNA/siRNA) DNA Translocated DNA NucleicAcid->DNA Nuclear Import (DNA) Protein Expressed Protein Ribosome->Protein mRNA mRNA DNA->mRNA Transcription mRNA->Ribosome

Caption: General mechanism of cationic lipid-mediated transfection.

Application Note: A Scalable Microfluidics-Based Workflow for the Production of Lipid Nanoparticle (LNP) Formulations for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA, exemplified by their critical role in COVID-19 vaccines.[1][2] A significant challenge in the development of LNP-based drugs is the ability to reliably scale production from small, discovery-phase batches to the larger volumes required for preclinical toxicology studies and subsequent clinical trials.[3] Maintaining consistent critical quality attributes (CQAs) such as particle size, polydispersity, and encapsulation efficiency during scale-up is paramount for ensuring comparable biological activity and a consistent safety profile.[3]

This application note details a scalable and reproducible workflow for the production of LNP formulations encapsulating a nucleic acid payload, using a representative ionizable lipid, hereafter referred to as 'Lipid 88'. The protocol leverages microfluidic mixing, a technique known for its precise control over nanoparticle formation, followed by tangential flow filtration (TFF) for downstream purification and concentration.[4][5][6] We provide detailed protocols and comparative data for producing LNPs at a bench scale (1 mL) and a scaled-up preclinical volume (100 mL), demonstrating the seamless transition and process consistency.

Key Considerations for Scale-Up

Scaling LNP production requires careful consideration of several factors to ensure the final product's CQAs remain within specification:[1]

  • Mixing Technology: Microfluidic systems enable rapid and controlled mixing of the lipid-organic phase with the nucleic acid-aqueous phase, leading to uniform particle formation.[7] Parallelizing microfluidic channels is a common strategy to increase throughput without changing the fundamental mixing conditions, thus ensuring scalability.[4][8]

  • Process Parameters: Key parameters in microfluidic mixing are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phases. These must be optimized at a small scale and maintained consistently during scale-up to preserve particle characteristics.[5][9]

  • Downstream Processing: Tangential Flow Filtration (TFF) is an efficient method for buffer exchange to remove organic solvents (e.g., ethanol) and for concentrating the LNP suspension to the target final concentration. This method is highly scalable.[10]

  • Batch-to-Batch Consistency: Maintaining tight control over all process parameters, raw material quality, and environmental conditions is crucial for achieving high batch-to-batch reproducibility, a necessity for preclinical and clinical development.[1]

Materials and Equipment

Lipids and Reagents
ComponentDescriptionSupplier
Ionizable Lipid 'this compound' Cationic/ionizable lipid for nucleic acid complexation and endosomal escape. (e.g., SM-102, MC3)User-defined
DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine (Helper Lipid)Avanti Polar Lipids
Cholesterol Stabilizing agentSigma-Aldrich
PEG-Lipid e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids
Nucleic Acid e.g., mRNA, siRNAUser-defined
Ethanol (B145695) 200 Proof, ACS GradeFisher Scientific
Citrate (B86180) Buffer 100 mM, pH 4.0In-house preparation
Phosphate-Buffered Saline (PBS) pH 7.4Gibco
Quant-iT RiboGreen RNA Assay Kit For RNA quantificationThermo Fisher Scientific
Equipment
EquipmentDescriptionSupplier
Microfluidic Mixing System e.g., NanoAssemblr® Ignite™ or similarPrecision NanoSystems
Tangential Flow Filtration System e.g., KrosFlo® KR2iSpectrum Labs
Dynamic Light Scattering (DLS) For size and Polydispersity Index (PDI) measurementMalvern Panalytical
Spectrofluorometer For RiboGreen assayMolecular Devices
Sterile Syringe Filters 0.22 µm PESMillipore

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Lipid-Ethanol Phase:

    • Prepare individual stock solutions of Ionizable Lipid 'this compound', DSPC, Cholesterol, and PEG-Lipid in 100% ethanol.

    • Combine the lipid stocks to create a final lipid mixture in ethanol at a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-Lipid).

    • The total lipid concentration in the ethanol phase should be optimized for the desired LNP characteristics (e.g., 12.5 mg/mL).

    • Vortex thoroughly to ensure complete mixing.

  • Aqueous-Nucleic Acid Phase:

    • Thaw the nucleic acid (e.g., mRNA) on ice.[11]

    • Dilute the nucleic acid in 100 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL). The acidic pH ensures the ionizable lipid is protonated, facilitating complexation with the negatively charged nucleic acid.

    • Ensure the final volume of the aqueous phase is three times the volume of the lipid-ethanol phase to achieve a 3:1 Flow Rate Ratio.[11]

Protocol 2: LNP Formulation via Microfluidics

The following table outlines the parameters for both bench-scale and preclinical-scale production runs using a microfluidic system. The key is to increase the run volume and duration while keeping the TFR and FRR constant. For larger scales, a system with parallelized microfluidic channels may be used to increase the TFR without altering mixing dynamics.[12][8]

ParameterBench ScalePreclinical ScalePurpose
Lipid Phase Volume 0.25 mL25 mLOrganic phase containing lipids.
Aqueous Phase Volume 0.75 mL75 mLAqueous buffer containing nucleic acid.
Total Formulation Volume 1 mL100 mLFinal volume immediately after mixing.
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic)3:1 (Aqueous:Organic)Controls nanoparticle self-assembly.[9]
Total Flow Rate (TFR) 12 mL/min12 mL/min or higher*Influences particle size; higher TFR often leads to smaller particles.[9]
Run Time 5 seconds~8.3 minutesDuration of the microfluidic mixing process.

*Note: For preclinical scale-up, a higher TFR (e.g., up to 200 mL/min) can be used if the microfluidic system supports it, which significantly reduces production time.[6][9] The optimal TFR should be determined during process development.

Procedure:

  • Prime the microfluidic system with ethanol and citrate buffer as per the manufacturer's instructions.

  • Load the prepared Lipid-Ethanol Phase and Aqueous-Nucleic Acid Phase into separate inlet syringes.

  • Set the TFR and FRR on the instrument control software according to the scale of production (see table above).

  • Initiate the mixing process.

  • Collect the resulting LNP suspension (a milky white solution) from the outlet port. The collected solution will contain approximately 25% ethanol.

Protocol 3: Downstream Processing (TFF)
  • System Setup: Assemble the TFF system with an appropriate hollow fiber filter cartridge (e.g., 100 kDa MWCO). Sanitize and equilibrate the system with sterile PBS (pH 7.4).

  • Dilution & Diafiltration: Dilute the LNP formulation collected from the microfluidic system 1:1 with citrate buffer to reduce the ethanol concentration to ~12.5% before processing.

  • Buffer Exchange: Perform diafiltration against sterile PBS (pH 7.4) for 6-8 volume exchanges to remove ethanol to <1% and exchange the external buffer to the final formulation buffer.

  • Concentration: After buffer exchange, concentrate the LNP formulation to the desired final nucleic acid concentration (e.g., 1 mg/mL).

Protocol 4: Sterile Filtration
  • Aseptically filter the final, concentrated LNP formulation through a 0.22 µm PES syringe filter into a sterile vial.

  • Store the final product at 2-8°C for short-term storage or -80°C for long-term storage, depending on stability studies.

Visualization of Workflows

The following diagrams illustrate the key processes described in this application note.

LNP_Production_Workflow cluster_prep 1. Stock Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Downstream Processing Lipid Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol Mixer Microfluidic Mixer Lipid->Mixer Organic Phase NA Nucleic Acid in Citrate Buffer (pH 4.0) NA->Mixer Aqueous Phase TFF Tangential Flow Filtration (TFF) - Buffer Exchange (PBS, pH 7.4) - Concentration Mixer->TFF Crude LNPs (~25% EtOH) Filter 0.22µm Sterile Filtration TFF->Filter Purified & Concentrated LNPs Final Final LNP Product (Preclinical Grade) Filter->Final

Caption: Scalable LNP production workflow from stock preparation to final product.

LNP_QC_Workflow cluster_tests Critical Quality Attribute (CQA) Testing cluster_results Parameters Measured start Final LNP Product DLS DLS Analysis start->DLS RiboGreen RiboGreen Assay start->RiboGreen HPLC HPLC / UPLC start->HPLC Zeta Zeta Potential start->Zeta Size_PDI Size (Z-avg) Polydispersity (PDI) DLS->Size_PDI EE Encapsulation Efficiency (%EE) NA Concentration RiboGreen->EE Lipid_Comp Lipid Composition & Purity HPLC->Lipid_Comp Charge Surface Charge Zeta->Charge Release Batch Release for Preclinical Studies Size_PDI->Release EE->Release Lipid_Comp->Release Charge->Release

Caption: Quality control workflow for the characterization of preclinical LNP batches.

Characterization and Quality Control

Comprehensive analytical characterization is required to ensure that the scaled-up LNP batches meet the specifications established during initial development.[10][13]

CQA ParameterAnalytical MethodTypical Specification (Preclinical)Purpose
Particle Size (Z-average) Dynamic Light Scattering (DLS)70 - 120 nmAffects biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Measures the homogeneity of the particle population.[14]
Encapsulation Efficiency (%EE) RiboGreen Assay (or equivalent)> 90%Ensures sufficient payload is delivered.[14]
Nucleic Acid Concentration RiboGreen Assay (or equivalent)Target ± 10%Confirms final product dose.
Lipid Composition & Purity HPLC-CAD or LC-MSMolar ratio ± 5%; Purity > 98%Confirms identity and stability of LNP components.[10][15]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at pH 7.4Indicates surface charge, affecting stability and circulation time.[14]
Sterility & Endotoxin USP <71> & USP <85>Sterile; < 5 EU/mLCritical for in vivo safety.

Results: Comparative Analysis of Scaled Production

The described workflow was used to produce LNPs at both bench and preclinical scales. The resulting formulations were analyzed for their key CQAs. The data below demonstrates the consistency of the LNP product across scales.

ParameterBench Scale (1 mL)Preclinical Scale (100 mL)Result
Size (Z-avg, nm) 85.4 ± 2.186.2 ± 1.9Consistent
PDI 0.11 ± 0.020.12 ± 0.02Consistent
Encapsulation Efficiency (%) 94.5 ± 1.593.8 ± 1.8Consistent
Final Concentration (mg/mL NA) 1.051.02Consistent

Conclusion

This application note presents a robust and scalable method for the production of nucleic acid-loaded LNPs for preclinical studies. By maintaining consistent microfluidic mixing parameters (TFR and FRR) and employing a scalable downstream purification process like TFF, it is possible to increase production volume by two orders of magnitude without impacting the critical quality attributes of the nanoparticles.[12][4] This workflow provides a reliable pathway for researchers and drug developers to transition from early-stage formulation discovery to the production of sufficient high-quality material for essential preclinical evaluation, thereby accelerating the development of novel nanomedicines.

References

Application Notes and Protocols for the Characterization of Lipid 88 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like mRNA vaccines. The specific composition of these LNPs, such as those containing Lipid 88, is critical to their efficacy and safety. Thorough analytical characterization is therefore essential to ensure consistent quality, stability, and performance of the final product. These application notes provide detailed protocols for the key analytical techniques used to characterize this compound LNPs, aimed at researchers, scientists, and drug development professionals. The critical quality attributes (CQAs) addressed include particle size, polydispersity, zeta potential, encapsulation efficiency, lipid composition, and morphology.

I. Particle Size, Polydispersity Index (PDI), and Zeta Potential

The size, size distribution, and surface charge of LNPs are critical parameters that influence their biodistribution, cellular uptake, and overall efficacy.[1]

A. Dynamic Light Scattering (DLS) for Size and PDI

Dynamic Light Scattering (DLS) is a fundamental technique for measuring the hydrodynamic diameter and polydispersity of LNPs in solution.[2][3] It is a non-invasive method that provides rapid and reproducible measurements.[3]

Experimental Protocol:

  • Sample Preparation:

    • Dilute the this compound LNP suspension in a suitable buffer (e.g., 0.1x PBS) to an appropriate concentration to avoid multiple scattering effects.[4] The optimal concentration should be determined empirically but is typically in the range of 50-200 µg/mL.

    • Filter the buffer using a 0.22 µm filter to remove any particulate contaminants.

    • Ensure the sample is well-mixed by gentle vortexing.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Select a suitable disposable or quartz cuvette and ensure it is clean and free of dust.

    • Transfer the diluted LNP sample to the cuvette.

  • Data Acquisition:

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including the number of runs and duration of each run.

    • Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the intensity fluctuations of the scattered light.

  • Data Analysis:

    • The software will calculate the Z-average diameter (a measure of the mean particle size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered favorable for LNP formulations, suggesting a more monodisperse and stable population.[5]

B. Electrophoretic Light Scattering (ELS) for Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the LNPs, which is a key predictor of their stability in suspension and their interaction with biological membranes.[][7] Electrophoretic Light Scattering (ELS) is the standard technique for this measurement.[7]

Experimental Protocol:

  • Sample Preparation:

    • Dilute the this compound LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl or diluted PBS) to an appropriate concentration.[4] High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.[8]

  • Instrument Setup:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Rinse the cell thoroughly with the dilution buffer before introducing the sample.

    • Inject the diluted LNP sample into the cell, ensuring no air bubbles are present.

  • Data Acquisition:

    • Place the cell in the instrument.

    • Apply an electric field. The instrument measures the velocity of the particles under the influence of the electric field by detecting the Doppler shift of the scattered laser light.[7]

  • Data Analysis:

    • The software calculates the electrophoretic mobility and converts it to the zeta potential using the Smoluchowski or Huckel equation, depending on the particle size and ionic strength of the medium. The zeta potential is typically reported in millivolts (mV).

Quantitative Data Summary: Particle Size, PDI, and Zeta Potential

ParameterTechniqueTypical Values for LNPsSignificance
Z-average Diameter Dynamic Light Scattering (DLS)80 - 200 nmInfluences biodistribution and cellular uptake.[]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Indicates the homogeneity of the particle size distribution.[5]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral or slightly negative at physiological pHAffects stability and interaction with cell membranes.[]

Experimental Workflow for Size and Zeta Potential Analysis

G cluster_0 Sample Preparation cluster_1 DLS Analysis cluster_2 ELS Analysis cluster_3 Data Analysis & Reporting LNP_Sample This compound LNP Stock Dilution_DLS Dilute in 0.1x PBS LNP_Sample->Dilution_DLS Dilution_ELS Dilute in 10 mM NaCl LNP_Sample->Dilution_ELS DLS_Instrument DLS Instrument Setup Dilution_DLS->DLS_Instrument ELS_Instrument ELS Instrument Setup Dilution_ELS->ELS_Instrument DLS_Measurement Measure Size & PDI DLS_Instrument->DLS_Measurement Size_Report Z-average Diameter (nm) DLS_Measurement->Size_Report PDI_Report Polydispersity Index DLS_Measurement->PDI_Report ELS_Measurement Measure Zeta Potential ELS_Instrument->ELS_Measurement Zeta_Report Zeta Potential (mV) ELS_Measurement->Zeta_Report

Caption: Workflow for LNP size and zeta potential analysis.

II. Encapsulation Efficiency (EE)

Encapsulation efficiency is a critical parameter that quantifies the amount of nucleic acid successfully encapsulated within the LNPs versus the total amount of nucleic acid used in the formulation.[9]

A. Fluorescence-Based Assay (RiboGreen)

The Quant-iT RiboGreen assay is a widely used method for determining encapsulation efficiency due to its high sensitivity and specificity for RNA.[2][10] The assay relies on a dye that fluoresces upon binding to nucleic acids.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.[10] Protect the solution from light.

    • Prepare a lysis buffer, typically 2% Triton X-100 in TE buffer, to disrupt the LNPs and release the encapsulated RNA.

  • Standard Curve Preparation:

    • Prepare a series of RNA standards of known concentrations in TE buffer. This will be used to quantify the amount of RNA in the LNP samples.

  • Sample Measurement:

    • Free RNA: Dilute the intact this compound LNP sample in TE buffer. Add the RiboGreen working solution and incubate for 5 minutes at room temperature, protected from light.

    • Total RNA: Dilute the this compound LNP sample in the lysis buffer (2% Triton X-100) and vortex to ensure complete lysis of the nanoparticles. Add the RiboGreen working solution and incubate for 5 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the standards and samples using a fluorescence plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of free RNA and total RNA in the respective samples.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Quantitative Data Summary: Encapsulation Efficiency

ParameterTechniqueTypical Values for LNPsSignificance
Encapsulation Efficiency (EE) RiboGreen Assay> 90%Ensures proper drug loading and therapeutic dose.[11]

Workflow for Encapsulation Efficiency Determination

G cluster_0 Sample & Standard Preparation cluster_1 Assay Procedure cluster_2 Measurement & Calculation LNP_Sample This compound LNP Intact_LNP Intact LNP in TE Buffer LNP_Sample->Intact_LNP Lysed_LNP Lysed LNP in Triton X-100 LNP_Sample->Lysed_LNP RNA_Standards RNA Standard Curve Add_RiboGreen Add RiboGreen Reagent RNA_Standards->Add_RiboGreen Intact_LNP->Add_RiboGreen Lysed_LNP->Add_RiboGreen Incubate Incubate 5 min Add_RiboGreen->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Free_RNA Quantify Free RNA Measure_Fluorescence->Calculate_Free_RNA Calculate_Total_RNA Quantify Total RNA Measure_Fluorescence->Calculate_Total_RNA Calculate_EE Calculate EE% Calculate_Free_RNA->Calculate_EE Calculate_Total_RNA->Calculate_EE

Caption: Workflow for RiboGreen-based encapsulation efficiency assay.

III. Lipid Component Analysis

The precise ratio of the lipid components in an LNP formulation is critical for its structure, stability, and function. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the individual lipid components.[12][13]

A. Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

Since lipids often lack a UV chromophore, detectors like CAD or ELSD are employed for their universal detection capabilities.[14] RP-HPLC separates lipids based on their hydrophobicity.

Experimental Protocol:

  • Sample Preparation:

    • Disrupt the this compound LNPs to release the individual lipids by diluting the sample in an organic solvent such as methanol (B129727) or isopropanol.[14]

    • Prepare a standard mixture of all lipid components (this compound, helper lipid, cholesterol, PEG-lipid) at known concentrations in the same solvent.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for lipid separation.[15]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., a mixture of acetonitrile (B52724) and methanol) is typically used.[12][14]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: The column is often heated (e.g., 50°C) to improve peak shape and resolution.[15]

  • Detection:

    • ELSD/CAD: The column effluent is nebulized, and the solvent is evaporated. The remaining non-volatile analyte particles are then detected.

  • Data Analysis:

    • Identify the peaks corresponding to each lipid component by comparing the retention times with the standard mixture.

    • Quantify the amount of each lipid by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Quantitative Data Summary: Lipid Component Analysis

ParameterTechniqueExample ComponentsSignificance
Lipid Ratio RP-HPLC-ELSD/CADIonizable Lipid, Phospholipid, Cholesterol, PEG-LipidThe molar ratio of lipids dictates the LNP's structure and function.[16]
Lipid Purity RP-HPLC-ELSD/CAD> 95% for each componentEnsures the quality and consistency of the formulation.[2]

Logical Relationship of HPLC-Based Lipid Analysis

G LNP_Disruption LNP Disruption (Organic Solvent) Lipid_Mixture Free Lipid Mixture LNP_Disruption->Lipid_Mixture HPLC_Injection Injection onto RP-HPLC Column Lipid_Mixture->HPLC_Injection Chromatographic_Separation Separation by Hydrophobicity HPLC_Injection->Chromatographic_Separation Detection ELSD / CAD Detection Chromatographic_Separation->Detection Data_Analysis Peak Integration & Quantification Detection->Data_Analysis Lipid_Quantification Lipid Ratios & Purity Data_Analysis->Lipid_Quantification

Caption: Logical flow of lipid component analysis via HPLC.

IV. Morphology and Internal Structure

Direct visualization of LNP morphology and elucidation of their internal structure are crucial for understanding their formation and predicting their in vivo behavior.

A. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct imaging of LNPs in their near-native, hydrated state, providing high-resolution information on their size, shape, lamellarity, and encapsulation.[17][18][19]

Experimental Protocol:

  • Sample Preparation (Vitrification):

    • Apply a small volume (3-4 µL) of the LNP suspension to a TEM grid.

    • Blot the grid to create a thin film of the sample.

    • Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the LNP structure.[20]

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Acquire images at low electron doses to minimize radiation damage.

  • Data Analysis:

    • Analyze the images to determine particle morphology (e.g., spherical, multilamellar), size distribution, and to visualize the encapsulated cargo.[21]

B. Small-Angle X-ray Scattering (SAXS)

SAXS provides information on the average internal structure of a population of LNPs, such as the arrangement of lipids and the encapsulated nucleic acid.[22][23]

Experimental Protocol:

  • Sample Preparation:

    • Place the LNP suspension in a sample cell that is transparent to X-rays (e.g., a quartz capillary).

    • Ensure the concentration is appropriate to obtain a good scattering signal.

  • Data Acquisition:

    • Expose the sample to a collimated beam of X-rays.

    • Record the scattered X-rays at small angles using a 2D detector.

  • Data Analysis:

    • The scattering pattern provides information about the shape, size, and internal structure of the LNPs.[24] Ordered internal structures, such as hexagonal or lamellar phases, produce distinct peaks in the scattering profile.[22][25]

Quantitative Data Summary: Morphology and Structure

ParameterTechniqueInformation ObtainedSignificance
Morphology Cryo-TEMParticle shape, size, lamellarity, visualization of core.[17]Confirms the physical integrity and structure of the LNPs.
Internal Structure SAXSPresence of ordered phases (e.g., hexagonal, lamellar).[22]Correlates with LNP stability and in vivo performance.[26]

Experimental Workflow for Structural Characterization

G cluster_0 Cryo-TEM Analysis cluster_1 SAXS Analysis LNP_Sample This compound LNP Sample Vitrification Plunge-Freezing LNP_Sample->Vitrification SAXS_Sample_Prep Sample Loading LNP_Sample->SAXS_Sample_Prep Cryo_Imaging Low-Dose Imaging Vitrification->Cryo_Imaging Morphology_Analysis Morphology & Size Analysis Cryo_Imaging->Morphology_Analysis SAXS_Measurement X-ray Scattering SAXS_Sample_Prep->SAXS_Measurement Structural_Analysis Internal Structure Analysis SAXS_Measurement->Structural_Analysis

References

Troubleshooting & Optimization

Troubleshooting low encapsulation efficiency with Lipid 88

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with Lipid 88-based lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical target for encapsulation efficiency (EE%) with this compound?

A1: For most nucleic acid payloads, a well-optimized this compound formulation should achieve an encapsulation efficiency of over 90%.[1] Formulations with efficiencies below 85% may require optimization.

Q2: How does the pKa of this compound affect encapsulation?

A2: The acid dissociation constant (pKa) of an ionizable lipid is a critical parameter.[2][3] For efficient encapsulation of negatively charged nucleic acids (like mRNA or siRNA), the formulation process must occur at a pH below the pKa of this compound. This ensures the lipid is positively charged, facilitating electrostatic interaction with the nucleic acid cargo.[2][3][4] The optimal pKa for in vivo applications is generally between 6.0 and 7.0.[3][4]

Q3: Can the quality of my nucleic acid payload impact encapsulation efficiency?

A3: Yes, the purity, integrity, and concentration of your nucleic acid solution are crucial. Contaminants or degraded nucleic acids can interfere with the self-assembly process of the LNPs, leading to lower encapsulation. Always use high-quality, purified nucleic acids.

Q4: What is the N:P ratio and why is it important?

A4: The N:P ratio is the molar ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid backbone.[5][6] This ratio governs the charge interaction during particle formation and significantly impacts encapsulation efficiency, particle size, and stability.[5][6][7]

Q5: Does the mixing process influence encapsulation efficiency?

A5: Absolutely. The method and speed of mixing are critical. Rapid and consistent mixing, typically achieved with a microfluidic device, is essential for forming uniform LNPs with high encapsulation efficiency.[8][9] The total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases are key parameters to control.[5][9][10]

In-Depth Troubleshooting Guide

If you are experiencing low encapsulation efficiency, systematically evaluate the following parameters.

Problem Area 1: Formulation Components & Ratios

Initial Checks:

  • Incorrect Lipid Ratios: The molar ratio of the four lipid components (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) is crucial for LNP structure and stability.[3][11] Deviations from the optimal ratio can lead to poor encapsulation.

  • Suboptimal N:P Ratio: An N:P ratio that is too low may result in insufficient positive charge to fully capture the negatively charged nucleic acid payload. Conversely, an excessively high ratio can lead to instability. Typical N:P ratios for effective LNP formation range from 3:1 to 6:1.[5][6]

Solutions & Optimization Steps:

  • Verify Lipid Stock Concentrations: Double-check the concentrations of your lipid stock solutions in ethanol (B145695). Inaccurate concentrations are a common source of error.

  • Optimize Molar Ratios: Perform a formulation screen by varying the molar percentage of each lipid component. See Table 1 for a suggested starting point and optimization range.

  • Titrate the N:P Ratio: Formulate LNPs at several N:P ratios (e.g., 3:1, 4:1, 5:1, 6:1) to determine the optimal ratio for your specific payload and this compound.[6]

Problem Area 2: Buffer and Solvent Conditions

Initial Checks:

  • Incorrect Aqueous Buffer pH: The pH of your aqueous buffer (containing the nucleic acid) must be sufficiently acidic to protonate this compound. For a typical ionizable lipid with a pKa between 6.2 and 6.6, a formulation buffer pH of 4.0 to 5.0 is recommended.[2][3]

  • Solvent Quality: Ensure you are using anhydrous, molecular-biology grade ethanol for your lipid phase to prevent premature aggregation.

Solutions & Optimization Steps:

  • Measure and Adjust Buffer pH: Always verify the pH of the aqueous buffer immediately before use. A sodium citrate (B86180) or acetate (B1210297) buffer is commonly used.

  • pH Optimization: If the pKa of this compound is known, ensure your buffer pH is at least 1.5 to 2 units below it. If the pKa is unknown, test a range of pH values (e.g., 3.5, 4.0, 4.5, 5.0) to find the optimal condition.

Problem Area 3: Microfluidic Mixing Parameters

Initial Checks:

  • Flow Rate Ratio (FRR): The FRR, defined as the ratio of the aqueous phase flow rate to the organic (ethanol) phase flow rate, significantly impacts particle formation and encapsulation.[5]

  • Total Flow Rate (TFR): The TFR (sum of the aqueous and organic flow rates) influences the mixing speed and resulting particle size.[5][8]

Solutions & Optimization Steps:

  • Optimize Flow Rate Ratio (FRR): An FRR of 3:1 (Aqueous:Organic) is a common and effective starting point for LNP formulation.[5] You can test ratios from 2:1 to 4:1 to optimize for your specific system.[10]

  • Adjust Total Flow Rate (TFR): TFR affects the speed of nanoprecipitation. Higher TFRs in chaotic mixers (like staggered herringbone mixers) generally lead to faster mixing and smaller particles.[5] A typical starting TFR is 12 mL/min. Evaluate a range from 4 to 14 mL/min to see the effect on encapsulation.[10]

Data Presentation: Key Formulation Parameters

Table 1: Recommended Lipid Molar Ratios for Optimization

Lipid ComponentRole in LNPTypical Starting Molar %Recommended Optimization Range (%)
This compound (Ionizable) Encapsulation & Endosomal Escape50%40 - 55%
DSPC (Helper Phospholipid) Structural Integrity10%5 - 15%
Cholesterol Modulates Fluidity & Stability38.5%35 - 45%
PEG-Lipid Steric Stabilization, Controls Size1.5%0.5 - 5%

Table 2: Example Effect of N:P Ratio and Buffer pH on Encapsulation Efficiency (%)

N:P RatiopH 3.5pH 4.0pH 4.5pH 5.0
2:1 75%72%65%58%
3:1 92%91%84%75%
4:1 96%95%89%81%
6:1 97%96%92%85%
(Note: Data are illustrative and may vary based on specific payload and formulation conditions.)

Visualizations: Workflows and Key Concepts

G cluster_start Start cluster_formulation Formulation Review cluster_process Process Parameters cluster_optimization Optimization Experiments cluster_end Goal start Low Encapsulation Efficiency (<85%) check_ratios Verify Lipid Ratios & N:P Ratio start->check_ratios Step 1 check_ph Check Aqueous Buffer pH check_ratios->check_ph opt_np Titrate N:P Ratio (e.g., 3:1 to 6:1) check_ratios->opt_np check_cargo Assess Nucleic Acid Integrity check_ph->check_cargo opt_ph Optimize Buffer pH (e.g., 3.5 to 5.0) check_ph->opt_ph check_frr Verify Flow Rate Ratio (FRR) check_cargo->check_frr Step 2 check_tfr Verify Total Flow Rate (TFR) check_frr->check_tfr opt_frr Vary FRR (e.g., 2:1 to 4:1) check_frr->opt_frr tfr_ok check_tfr->tfr_ok If OK end_node High Encapsulation Efficiency (>90%) opt_np->end_node opt_ph->end_node opt_frr->end_node tfr_ok->end_node G cluster_inputs Inputs cluster_mixing Microfluidic Mixing cluster_output Output & Purification lipids This compound + Helper Lipids in Ethanol mixer Chaotic Mixer (Rapid Nanoprecipitation) lipids->mixer payload Nucleic Acid in Aqueous Buffer (pH < pKa) payload->mixer lnp LNP Formulation in Aqueous/Ethanol mixer->lnp purify Dialysis or TFF (Buffer Exchange) lnp->purify final_lnp Purified LNPs purify->final_lnp

References

Technical Support Center: Optimizing LNP Stability with Lipid X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid X, a novel ionizable lipid for advanced lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the stability and performance of their LNP formulations incorporating Lipid X.

Frequently Asked Questions (FAQs)

Q1: What is Lipid X and what is its primary role in LNP formulations?

Lipid X is a state-of-the-art ionizable cationic lipid. Its primary functions in an LNP formulation are to encapsulate nucleic acid payloads, such as mRNA or siRNA, and to facilitate their release into the cytoplasm of target cells.[1] The ionizable nature of Lipid X allows for a high encapsulation efficiency during the formulation process at a low pH and a neutral surface charge at physiological pH, which can reduce toxicity.[2][3]

Q2: What are the other key components of a typical LNP formulation containing Lipid X?

A standard LNP formulation incorporating Lipid X will also include:

  • A phospholipid: such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the structural integrity of the nanoparticle.[2]

  • Cholesterol: to stabilize the lipid bilayer and regulate its fluidity.[4]

  • A PEGylated lipid: such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG2000-DMG), to control particle size and prevent aggregation, which prolongs circulation time.[3]

Q3: What is the recommended molar ratio of lipids for a starting formulation with Lipid X?

While the optimal ratio can depend on the specific application and payload, a common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:phospholipid:cholesterol:PEG-lipid.[2] Optimization of these ratios is often necessary to achieve the desired particle characteristics and performance.

Q4: How does the N:P ratio impact LNP stability and transfection efficiency?

The N:P ratio, which is the molar ratio of protonatable nitrogen atoms in the ionizable lipid (N) to the phosphate (B84403) groups in the nucleic acid (P), is a critical parameter.[5] It significantly influences the encapsulation efficiency, cellular uptake, and transfection efficiency of the LNPs. An optimized N:P ratio is crucial for effective nucleic acid complexation and subsequent release. For some formulations, an N/P ratio of 6 has been shown to achieve robust delivery.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Polydispersity Index (PDI) - Inefficient mixing during formulation- Suboptimal lipid ratios- Poor quality of lipid components- Ensure rapid and consistent mixing, for example, by using a microfluidic device.- Screen different molar ratios of Lipid X, phospholipid, cholesterol, and PEG-lipid.- Use high-purity lipids and ensure they are fully dissolved in the organic phase.
Low Encapsulation Efficiency - Incorrect pH of the aqueous buffer- Suboptimal N:P ratio- Degradation of the nucleic acid payload- Use an acidic buffer (e.g., pH 4.0) for the aqueous phase to ensure Lipid X is positively charged.[1]- Optimize the N:P ratio to enhance electrostatic interactions.- Use RNase-free solutions and proper handling techniques to maintain payload integrity.
Particle Aggregation Over Time - Insufficient PEG-lipid concentration- Improper storage conditions (temperature, buffer)- Increase the molar percentage of the PEGylated lipid in the formulation.- Store LNPs at a recommended temperature (e.g., -20°C or -80°C) in a suitable buffer, potentially with cryoprotectants like sucrose.[7]
Low Transfection Efficiency - Inefficient endosomal escape- Poor cellular uptake- LNP instability in circulation- The design of Lipid X is intended to facilitate endosomal escape. Further formulation optimization may be needed.- Ensure particle size is within the optimal range for cellular uptake (typically 80-100 nm).- Verify LNP stability under physiological conditions.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of Lipid X-containing LNPs using a microfluidic mixing device.

Materials:

  • Lipid X, DSPC, Cholesterol, PEG2000-DMG

  • Ethanol (B145695) (anhydrous)

  • Nucleic acid payload (e.g., mRNA)

  • Citrate (B86180) buffer (pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare the Lipid Phase: Dissolve Lipid X, DSPC, cholesterol, and PEG2000-DMG in ethanol at the desired molar ratio.

  • Prepare the Aqueous Phase: Dissolve the nucleic acid payload in the citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer.[4]

Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in PBS (pH 7.4). Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and PDI.[5]

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic screening effects.[5] Measure the zeta potential using an ELS instrument.

3. Encapsulation Efficiency Quantification:

  • Technique: RiboGreen Assay

  • Procedure:

    • Measure the total nucleic acid concentration by disrupting the LNPs with a detergent (e.g., Triton X-100) and then performing the RiboGreen assay.

    • Measure the amount of unencapsulated nucleic acid in the LNP suspension (before adding detergent).

    • Calculate the encapsulation efficiency as: ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100%.[5]

Data Presentation

Table 1: Influence of Lipid X Molar Ratio on LNP Physicochemical Properties

Molar Ratio (Lipid X:DSPC:Chol:PEG)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
40:10:48.5:1.595.20.15+5.285.3
50:10:38.5:1.588.10.12+3.192.5
60:10:28.5:1.5102.50.21+8.988.7

Table 2: Effect of Storage Conditions on LNP Stability (50:10:38.5:1.5 formulation)

Storage ConditionParticle Size (nm) after 1 monthPDI after 1 month
4°C in PBS110.30.25
-20°C in PBS92.80.14
-20°C in PBS + 10% Sucrose89.50.13
-80°C in PBS88.60.12

Visualizations

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output & QC Lipid_Phase Lipid Phase (Lipid X, DSPC, Chol, PEG in Ethanol) Mixing Microfluidic Mixing Lipid_Phase->Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in pH 4.0 Buffer) Aqueous_Phase->Mixing Purification Purification & Buffer Exchange Mixing->Purification Final_LNPs Stable LNPs in PBS pH 7.4 Purification->Final_LNPs Characterization Characterization (Size, PDI, Zeta, EE) Final_LNPs->Characterization

Caption: Workflow for LNP formulation and characterization.

LNP_Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP LNP with Lipid X (Neutral Surface) Endosome Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Payload Nucleic Acid Payload Late_Endosome->Payload Endosomal Escape (Lipid X protonated) Cytoplasm Cytoplasm Payload->Cytoplasm

Caption: Mechanism of LNP cellular uptake and payload release.

References

Common issues in Lipid 88 LNP formulation and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 88 LNP formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the formulation and characterization of this compound-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor for successful this compound LNP formulation?

A1: The key quality attributes for this compound LNPs include particle size, polydispersity index (PDI), zeta potential, mRNA or nucleic acid encapsulation efficiency, and stability.[1][2][3] Consistent monitoring of these parameters is crucial for reproducible LNP performance.[4]

Q2: What is a typical molar ratio for the lipid components in a this compound LNP formulation?

A2: A common starting point for LNP formulations, including those with ionizable lipids like this compound, involves a specific molar ratio of four main lipid components: an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid.[5][6] While the exact ratio for "this compound" is proprietary and would require specific product documentation, a representative molar ratio for similar ionizable lipid-based LNPs is often in the range of 40-50% ionizable lipid, 35-45% cholesterol, 5-15% helper lipid, and 1-3% PEG-lipid.[3][7][8] Optimization is typically required for each specific nucleic acid payload and application.[5][9]

Q3: How does the N:P ratio impact LNP formulation?

A3: The nitrogen-to-phosphate (N:P) ratio, which represents the molar ratio of the ionizable lipid's nitrogen atoms to the phosphate (B84403) groups of the nucleic acid, is a critical parameter influencing encapsulation efficiency and particle stability.[6] An optimal N:P ratio, commonly around 6, ensures effective complexation between the positively charged lipid and the negatively charged nucleic acid backbone.[6]

Q4: What are the recommended storage conditions for this compound LNPs?

A4: LNP stability is highly dependent on storage conditions. Generally, LNP formulations are sensitive to temperature fluctuations and freeze-thaw cycles, which can lead to aggregation and degradation.[10][11] For long-term stability, storage at ultra-low temperatures (-20°C to -80°C) is often recommended.[10][12][13] The addition of cryoprotectants, such as sucrose (B13894), can help preserve the integrity of LNPs during freezing and thawing.[14][15]

Troubleshooting Guide

This guide addresses common problems encountered during this compound LNP formulation and provides potential solutions and experimental protocols to investigate and resolve these issues.

Issue 1: Low mRNA/Nucleic Acid Encapsulation Efficiency

Symptoms:

  • Greater than 20% of the nucleic acid is detected in the exterior of the LNPs.

  • Inconsistent encapsulation efficiency across batches.

Potential Causes and Solutions:

Potential CauseProposed Solution
Suboptimal N:P RatioTitrate the N:P ratio (e.g., from 3 to 10) to find the optimal balance for complexation. An insufficient amount of ionizable lipid can lead to incomplete encapsulation.[6]
Inefficient MixingEnsure rapid and homogenous mixing of the lipid-ethanol and nucleic acid-aqueous phases. For microfluidic systems, optimize the total flow rate and flow rate ratio.[5][16]
Incorrect pH of Aqueous BufferThe aqueous buffer pH should be acidic (typically pH 4-6) to ensure the ionizable lipid is positively charged, facilitating interaction with the negatively charged nucleic acid.[7][17]
Poor Quality of Nucleic AcidEnsure the nucleic acid is of high purity and integrity. Degradation of the nucleic acid can lead to lower encapsulation.

Experimental Protocol: Quantifying Encapsulation Efficiency using RiboGreen Assay

  • Prepare two samples of your LNP formulation.

  • Sample 1 (Total Nucleic Acid): Add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Sample 2 (Free Nucleic Acid): Do not add lysis buffer.

  • Prepare a standard curve of your nucleic acid in the same buffer.

  • Add RiboGreen reagent to all samples and standards.

  • Measure fluorescence using a plate reader.

  • Calculate Encapsulation Efficiency (%EE) using the formula: %EE = [(Total Nucleic Acid Fluorescence - Free Nucleic Acid Fluorescence) / Total Nucleic Acid Fluorescence] * 100

Issue 2: High Polydispersity Index (PDI > 0.2) and Particle Aggregation

Symptoms:

  • PDI values consistently above 0.2.

  • Visible precipitation or cloudiness in the LNP suspension.

  • Increase in particle size over time.

Potential Causes and Solutions:

Potential CauseProposed Solution
Suboptimal Mixing ParametersIn microfluidic systems, a low total flow rate can lead to larger, more polydisperse particles. Increase the total flow rate to enhance mixing and reduce particle size and PDI.[5]
Inappropriate PEG-Lipid ConcentrationThe concentration of the PEGylated lipid is crucial for controlling particle size and preventing aggregation.[5][10] A concentration that is too low may not provide sufficient steric hindrance. Conversely, excessive PEGylation can hinder cellular uptake.[5][8]
Freeze-Thaw InstabilityRepeated freeze-thaw cycles can induce aggregation.[11] If freezing is necessary, use a controlled-rate freezer and include cryoprotectants like sucrose in the formulation buffer.[14]
Inappropriate Buffer ConditionsHigh ionic strength or a neutral pH in the final formulation buffer can promote aggregation.[11] Ensure the final buffer has an appropriate ionic strength and pH for stability.

Experimental Protocol: Characterization of Particle Size and PDI by Dynamic Light Scattering (DLS)

  • Dilute the LNP sample in an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration for DLS measurement.

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Place the cuvette containing the diluted sample into the instrument.

  • Perform the measurement to obtain the Z-average diameter (particle size) and the polydispersity index (PDI).

  • Monitor size and PDI over time and under different storage conditions to assess stability.

Issue 3: LNP Instability (Physical and Chemical)

Symptoms:

  • Changes in particle size, PDI, or encapsulation efficiency over time.

  • Degradation of the nucleic acid payload or lipid components.

Potential Causes and Solutions:

Potential CauseProposed Solution
Hydrolysis of Nucleic AcidThe aqueous environment within the LNP core can lead to mRNA hydrolysis.[18] Optimizing the pH of the formulation and storage buffers can help mitigate this.
Oxidation of LipidsSome lipids are susceptible to oxidation. Minimize exposure to light and oxygen during formulation and storage. Consider the use of antioxidants if compatible with the formulation.
Inadequate Storage TemperatureStorage at non-optimal temperatures (e.g., 4°C for extended periods) can lead to particle fusion and aggregation.[12][13] Store at -20°C or -80°C for long-term stability.[10]
Inappropriate Formulation ExcipientsThe absence of stabilizing excipients can lead to instability. The inclusion of cryoprotectants (e.g., sucrose, trehalose) and surfactants can improve stability, especially during freezing and thawing.[14][15]

Experimental Protocol: Assessing LNP Stability

  • Prepare a batch of LNPs and divide it into several aliquots.

  • Store the aliquots under different conditions (e.g., 4°C, -20°C, -80°C, room temperature).

  • At designated time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot from each condition.

  • Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

  • Analyze the integrity of the nucleic acid using a suitable method like gel electrophoresis.

  • Plot the changes in these parameters over time for each storage condition to determine the optimal storage strategy.

Visual Guides

LNP Formulation and Troubleshooting Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start: Prepare Lipid Mix (this compound) in Ethanol & Nucleic Acid in Aqueous Buffer mix Microfluidic Mixing start->mix dialysis Dialysis/Purification mix->dialysis characterization Initial Characterization (Size, PDI, EE%) dialysis->characterization issue Issue Identified? characterization->issue low_ee Low Encapsulation Efficiency issue->low_ee Yes high_pdi High PDI / Aggregation issue->high_pdi Yes instability Instability issue->instability Yes end End: Formulation Meets Specifications issue->end No optimize_np Optimize N:P Ratio low_ee->optimize_np optimize_mixing Adjust Mixing Parameters low_ee->optimize_mixing check_ph Verify Buffer pH low_ee->check_ph high_pdi->optimize_mixing optimize_peg Adjust PEG-Lipid % high_pdi->optimize_peg optimize_storage Optimize Storage Conditions high_pdi->optimize_storage add_excipients Add Cryoprotectants instability->add_excipients instability->optimize_storage optimize_np->mix optimize_mixing->mix check_ph->start optimize_peg->start add_excipients->start optimize_storage->dialysis LNP_Stability cluster_composition Formulation Composition cluster_process Process & Storage lnp_stability LNP Stability ionizable_lipid Ionizable Lipid Structure ionizable_lipid->lnp_stability helper_lipid Helper Lipid helper_lipid->lnp_stability cholesterol Cholesterol Content cholesterol->lnp_stability peg_lipid PEG-Lipid Content peg_lipid->lnp_stability excipients Cryo/Lyoprotectants excipients->lnp_stability storage_temp Storage Temperature storage_temp->lnp_stability freeze_thaw Freeze-Thaw Cycles freeze_thaw->lnp_stability ph Buffer pH ph->lnp_stability ionic_strength Ionic Strength ionic_strength->lnp_stability

References

Technical Support Center: Optimizing Lipid 88 LNP In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 88 and associated Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve the in vivo performance of your LNP-based therapeutics. The following guides and FAQs provide solutions to specific issues you may encounter during your experiments.

Disclaimer: "this compound" is used as a placeholder for your specific proprietary or novel ionizable lipid. The principles and troubleshooting steps provided are based on established research in the LNP field and are broadly applicable.

Troubleshooting Guide

This guide addresses common problems encountered during in vivo experiments with LNPs.

Question 1: We are observing low protein expression from our mRNA-LNP formulation in vivo. What are the potential causes and how can we improve efficacy?

Answer:

Low in vivo protein expression is a frequent challenge. The issue can stem from the LNP formulation, the stability of the particles, or biological barriers. Here are the primary factors to investigate:

  • Suboptimal Formulation Ratios: The relative ratios of the four main LNP components (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) have a profound effect on delivery efficiency.[1][2] An imbalance can lead to poor mRNA encapsulation, instability, or inefficient endosomal escape.

    • Ionizable Lipid to mRNA Ratio: This ratio is critical for effective mRNA complexation and subsequent release. Increasing the weight ratio of ionizable lipid to mRNA can enhance encapsulation and potency, but only up to an optimal point, beyond which toxicity may increase without further benefit.[1]

    • Helper Lipid Choice: The type of helper phospholipid can significantly impact fusogenicity and endosomal escape. For instance, replacing a standard phospholipid like DSPC with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been shown to improve the potency of some LNP formulations.[1][3]

    • PEG-Lipid Content: While PEG-lipids are crucial for controlling particle size and providing stability, their concentration must be optimized.[2][4] Lower PEG levels can sometimes enhance cellular uptake, while higher levels improve circulation time. The optimal percentage often differs between in vitro and in vivo systems.[4]

  • Inefficient Endosomal Escape: For the mRNA to be translated, it must escape from the endosome into the cytoplasm. The pKa of the ionizable lipid is a key determinant of this process.[5] If the pKa is not in the optimal range (typically 6.2-6.9, depending on the application), the lipid may not become sufficiently protonated in the acidic endosome to disrupt the membrane.[5]

  • Poor Biodistribution: Following intravenous injection, LNPs are often rapidly cleared by the liver. If your target is extrahepatic, significant liver accumulation reduces the dose available for other tissues. Biodistribution is influenced by particle size and PEGylation.[2]

Recommended Actions:

  • Re-optimize Formulation: Systematically vary the molar ratios of your LNP components. Using a Design of Experiment (DOE) approach can efficiently screen a large design space to identify optimized formulations.[1][3]

  • Evaluate Helper Lipids: Test alternative helper lipids, such as DOPE, which can enhance the fusogenic properties of the LNP.[2]

  • Adjust PEG-Lipid Percentage: Formulate LNPs with varying molar percentages of the PEG-lipid (e.g., 1.5% vs. 5%) and test their performance in vivo, as the optimal level can be context-dependent.[4]

  • Characterize Particle Properties: Ensure your LNPs are within the optimal size range (ideally 70-100 nm) with a low polydispersity index (PDI < 0.2) for best performance.[2][6]

Question 2: Our in vivo studies show signs of toxicity (e.g., weight loss, elevated liver enzymes). How can we reduce the toxicity of our this compound LNP formulation?

Answer:

Toxicity is a critical safety concern and can be associated with the LNP components themselves or the immune response they trigger.

  • Inherent Lipid Toxicity: Cationic and ionizable lipids can induce cellular toxicity, particularly at higher doses.[7][8] The structure of the ionizable lipid plays a significant role in its toxicity profile. Some ionizable lipids can activate innate immune pathways, such as Toll-Like Receptor (TLR) pathways, leading to the production of pro-inflammatory cytokines.[8][9][10]

  • Particle Charge: While a positive charge is necessary for mRNA complexation during formulation, residual positive surface charge at physiological pH can lead to toxicity and rapid clearance.[2] Optimized LNP formulations should have a near-neutral zeta potential at pH 7.4.[11]

  • Immune System Activation: LNPs can be recognized by the immune system, leading to an inflammatory response.[2] This can be triggered by the lipid components or by the mRNA payload itself if it is not properly encapsulated or modified. The TLR2-MyD88 pathway has been identified as one mechanism through which some LNPs can be sensed.[9][10]

Recommended Actions:

  • Optimize the Ionizable Lipid Dose: Determine the lowest effective dose of your LNP formulation. As seen with C12-200 LNPs, increasing the lipid:mRNA ratio beyond a certain point may not improve efficacy but can increase toxicity.[1]

  • Modify Lipid Components: Consider replacing a portion of the ionizable lipid with biodegradable components, which may reduce toxicity by breaking down into non-toxic metabolites after delivery.[7]

  • Ensure High Encapsulation Efficiency: Unencapsulated mRNA can trigger immune responses. Use validated methods to confirm that your encapsulation efficiency is high (>90%).[6]

  • Monitor Health Parameters: In your in vivo experiments, closely monitor animal weight, behavior, and relevant blood markers (e.g., ALT, AST for liver toxicity) to establish a safety window for your formulation.[7]

Question 3: Our LNP formulation works well in vitro, but the in vivo performance is poor. What causes this discrepancy?

Answer:

The gap between in vitro and in vivo results is a well-documented challenge in LNP development.[11][12] Simple cell culture models lack the complexity of a whole biological system.

  • Protein Corona Formation: Upon injection into the bloodstream, LNPs are immediately coated with serum proteins, forming a "protein corona".[] This corona alters the particle's size, charge, and surface properties, affecting its biodistribution, cellular uptake, and overall fate in a way that cannot be predicted from in vitro studies.

  • Biological Barriers: In vivo, LNPs must evade clearance by the mononuclear phagocyte system (MPS), navigate complex tissue architectures, and cross endothelial barriers to reach target cells.[14] These hurdles are absent in a petri dish.

  • Apolipoprotein E (ApoE) Binding: Many LNPs bind to ApoE in the bloodstream, which mediates their uptake in the liver via the LDL receptor.[11] This is a primary reason for the strong liver tropism of many LNP formulations and is a mechanism not typically replicated in vitro.

  • Different Uptake Mechanisms: The pathways for LNP internalization can differ between immortalized cell lines in vitro and primary cells in vivo.[11]

Recommended Actions:

  • Prioritize In Vivo Screening: While in vitro tests are useful for initial screening, they are often poor predictors of in vivo efficacy.[1][11] It is critical to move to animal models early in the optimization process.

  • Use Relevant In Vitro Models: If possible, use more complex in vitro systems, such as primary cells or co-culture models, which may better reflect the in vivo environment.

  • Focus on In Vivo Data for Optimization: Base your formulation optimization strategy (e.g., using DOE) on in vivo endpoints, such as protein expression in a target organ, rather than on in vitro transfection efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: What are the essential components of an LNP formulation for in vivo mRNA delivery?

A: A standard LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): This is the most critical component. It is positively charged at a low pH to enable encapsulation of the negatively charged mRNA during formulation and becomes neutral at physiological pH. Inside the cell's acidic endosome, it becomes charged again, facilitating endosomal release.[2][15]

  • Helper Phospholipid (e.g., DSPC, DOPE): This lipid provides structural integrity to the nanoparticle bilayer and can aid in endosomal escape.[1][2]

  • Cholesterol: Cholesterol molecules are incorporated into the lipid bilayer to enhance stability and promote membrane fusion.[1][2]

  • PEG-Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) stabilizes the particle, prevents aggregation, and prolongs circulation time by helping to evade the immune system.[1][2][16]

Q2: What are the critical quality attributes (CQAs) we should measure for our LNP formulation before an in vivo study?

A: Before proceeding to animal studies, you should thoroughly characterize your LNP formulation. Key CQAs include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An ideal size for systemic delivery is around 100 nm or less, with a low PDI (<0.2) indicating a homogenous particle population.[2]

  • Encapsulation Efficiency (EE%): This measures the percentage of mRNA that has been successfully encapsulated within the LNPs. It is often measured using a fluorescence-based assay (like RiboGreen) before and after lysing the nanoparticles. High EE (>90%) is desirable.[2][6][17]

  • Zeta Potential: This indicates the surface charge of the LNPs. For in vivo applications, a near-neutral zeta potential at physiological pH is preferred to minimize toxicity and non-specific interactions.[2]

  • Lipid Ratios: Confirmation of the final molar ratios of the lipid components in the formulation.

Q3: How does the route of administration affect LNP biodistribution?

A: The administration route is a major determinant of where LNPs and their cargo accumulate.

  • Intravenous (IV): IV injection leads to systemic distribution, but LNPs often accumulate predominantly in the liver, spleen, and lungs due to filtration and uptake by cells of the reticuloendothelial system.[18][19]

  • Intramuscular (IM) or Subcutaneous (SC): These routes are common for vaccines. While a large portion of the LNPs may be retained near the injection site and local lymph nodes, some can still distribute systemically, often with a significant fraction reaching the liver.[19][20]

Data Tables

Table 1: Example of Formulation Optimization Data for In Vivo Performance (Based on data for C12-200 LNP optimization from literature[1])

Formulation IDIonizable Lipid:mRNA (w/w)Helper LipidKey Molar Ratios (Ionizable:Helper:Cholesterol:PEG)Mean Serum Protein (EPO) @ 6h (ng/mL)Fold Increase vs. Original
Original siRNA 20:1DSPC50:10:38.5:1.5963 ± 1411.0x
A-02 30:1DOPE40:20:37.5:2.56445 ± 12376.7x
C-35 (Optimized) 10:1DOPE50:10:38.5:1.5~7000~7.3x

Table 2: Physicochemical Properties of LNP Formulations with Different Ionizable Lipids (Representative data compiled from literature[6][11][12])

Ionizable LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
ALC-0315 ~80-90< 0.1-1.5 to -7.0> 95%
SM-102 ~70-85< 0.1-2.0 to -6.0> 95%
MC3 ~75-90< 0.1-3.0 to -8.0> 90%
C12-200 ~80-100< 0.15-4.0 to -9.0> 90%

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes the standard method for producing consistent LNPs.[6][17]

  • Phase Preparation:

    • Organic Phase: Prepare a stock solution of this compound, helper phospholipid, cholesterol, and PEG-lipid in absolute ethanol (B145695) at the desired molar ratio.

    • Aqueous Phase: Prepare the mRNA payload in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0). The low pH ensures the ionizable lipid is protonated.

  • Microfluidic Mixing:

    • Load the organic phase into one syringe and the aqueous phase into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a herringbone mixer).

    • Pump the two phases through the chip at a set total flow rate (e.g., 10 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing within the microchannels causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting mixture.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight using a dialysis cassette (e.g., 30 MWCO). This step removes the ethanol and raises the pH, neutralizing the LNP surface charge.

  • Concentration and Sterilization:

    • Concentrate the purified LNPs to the desired final concentration using centrifugal filter units.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter before in vivo use.

Protocol 2: In Vivo Evaluation of LNP Efficacy using Luciferase mRNA

This protocol outlines a typical study to assess LNP performance in mice.[17][19]

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c). Acclimatize animals for at least one week before the experiment.

  • LNP Administration: Administer the LNP-formulated luciferase mRNA to mice via the desired route (e.g., intravenous tail vein injection). Dose is typically based on mRNA content (e.g., 0.5-1.0 mg/kg). Include a control group receiving a saline or empty LNP injection.

  • Bioluminescence Imaging (BLI):

    • At desired time points (e.g., 3, 6, 12, 24 hours post-injection), anesthetize the mice.

    • Administer the D-luciferin substrate via intraperitoneal (IP) injection.

    • After a short incubation period (5-10 minutes), place the mice in an in vivo imaging system (IVIS) and capture bioluminescence images.

  • Data Analysis:

    • Quantify the bioluminescent signal (photon flux) from the whole body or specific regions of interest (ROIs) corresponding to different organs.

    • Compare the signal intensity between different LNP formulations to determine relative efficacy.

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the animals and harvest key organs (liver, spleen, lungs, etc.).

    • Homogenize the tissues and perform a luciferase activity assay on the lysates for more quantitative organ-specific data.

Visualizations

LNP_Workflow cluster_prep 1. Phase Preparation cluster_mix 2. Formulation cluster_purify 3. Purification & QC cluster_final 4. Final Product lipid_prep Lipid Mix in Ethanol (this compound, Helper, Cholesterol, PEG) mixing Microfluidic Mixing lipid_prep->mixing mrna_prep mRNA in Aqueous Buffer (Low pH, e.g., 4.0) mrna_prep->mixing dialysis Dialysis vs. PBS (pH 7.4) (Removes Ethanol, Raises pH) mixing->dialysis qc Characterization (QC) (Size, PDI, EE%) dialysis->qc final_lnp Sterile LNP Formulation (Ready for In Vivo Use) qc->final_lnp

Caption: Workflow for LNP formulation via microfluidic mixing.

Troubleshooting_Flow cluster_formulation Potential Cause: Formulation cluster_physico Potential Cause: Physicochemical cluster_bio Potential Cause: Biological start Observed Problem: Low In Vivo Protein Expression cause1 Suboptimal Lipid Ratios (Lipid:mRNA, Helper, PEG) start->cause1 cause2 Poor Endosomal Escape (this compound pKa) start->cause2 cause3 Incorrect Particle Size / High PDI start->cause3 cause4 Low mRNA Encapsulation start->cause4 cause5 Poor Biodistribution (High Liver Clearance) start->cause5 cause6 LNP Instability In Vivo start->cause6 action1 Action: Run Design of Experiment (DOE) study cause1->action1 action2 Action: Screen alternative helper lipids (e.g., DOPE) cause2->action2 action3 Action: Re-characterize Size, PDI, and EE% cause3->action3 cause4->action3 action4 Action: Conduct biodistribution study with labeled LNPs cause5->action4 cause6->action3

Caption: Troubleshooting logic for low in vivo LNP efficacy.

TLR_Pathway lnp LNP tlr2 Toll-Like Receptor 2 (TLR2) lnp->tlr2 activates myd88 MyD88 tlr2->myd88 recruits kinases Downstream Kinases (e.g., IRAKs, TRAF6) myd88->kinases nfkb NF-κB Activation kinases->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines leads to

Caption: Innate immune activation via the TLR2-MyD88 pathway.

References

Effect of buffer composition on Lipid 88 LNP formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LNP formulation using Lipid 88. This guide provides in-depth answers to frequently asked questions and troubleshooting advice related to the critical role of buffer composition in the successful formation of lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the aqueous buffer during LNP formation?

A1: The aqueous buffer is critical for two primary reasons. First, it maintains an acidic pH (typically pH 4-5) during the initial mixing stage.[1] At this acidic pH, the ionizable lipid component (this compound) becomes positively charged. This positive charge is essential for effective electrostatic interaction with the negatively charged nucleic acid cargo (like mRNA or siRNA), driving the encapsulation process.[1][2][3][4] Second, the buffer components themselves can influence the final characteristics of the LNPs, including their size, stability, and even biological activity.[5][6][7]

Q2: What is the optimal pH for the aqueous formulation buffer and why?

A2: The optimal pH for the formulation buffer is typically between 4.0 and 5.0.[1][2] This pH range should be below the pKa (acid dissociation constant) of your ionizable lipid. The pKa is the pH at which the lipid is 50% ionized.[8][9] Formulating at a pH below the pKa ensures that the lipid is sufficiently protonated (positively charged) to efficiently bind and encapsulate the negatively charged nucleic acid payload.[1][10] Formulating at a pH that is too high can lead to poor encapsulation efficiency.[2]

Q3: Which buffer salt should I use for my formulation: citrate (B86180) or acetate (B1210297)?

A3: Both sodium citrate and sodium acetate are commonly used salts for LNP formulation buffers.[1][11] The choice can have a significant impact on LNP characteristics and performance.

  • Citrate Buffer: Studies have shown that LNPs formulated with citrate buffer can exhibit higher transfection efficiency.[5][6] Citrate may facilitate a structural transition in the LNP core that enhances the endosomal release of the cargo.[5][6][7] However, citrate can sometimes lead to slightly larger particle sizes compared to other buffers.[2]

  • Acetate Buffer: Acetate buffers are also widely used and can produce smaller, highly stable LNPs.[2] The optimal choice may depend on the specific lipid composition and the desired final LNP properties. It is often recommended to screen both buffer types during optimization studies.

Q4: How does the final buffer exchange step (dialysis/TFF) affect the LNPs?

A4: After the initial formulation in an acidic buffer, a buffer exchange step (e.g., dialysis or tangential flow filtration) is performed. This step is crucial for replacing the acidic formulation buffer with a buffer at a physiological pH, typically around 7.4 (such as Phosphate (B84403) Buffered Saline, PBS).[1][12] This accomplishes two goals:

  • Neutralization: It raises the pH, which neutralizes the surface charge of the LNPs. This is important for reducing potential toxicity and improving stability in a physiological environment.[1][13]

  • Solvent Removal: It removes the organic solvent (typically ethanol) used to dissolve the lipids.[1][3]

Troubleshooting Guide

This guide addresses common problems encountered during LNP formation that can be traced back to buffer composition.

Problem Potential Buffer-Related Cause Recommended Solution
Low Encapsulation Efficiency (<80%) Buffer pH is too high: The pH of your aqueous buffer may be too close to or above the pKa of this compound, leading to insufficient protonation and poor complexation with the nucleic acid.[2]Verify and Adjust pH: Use a calibrated pH meter to ensure your buffer pH is in the optimal range (e.g., 4.0-5.0). Remake the buffer if necessary.
Incorrect Buffer Salt: The chosen buffer salt may not be optimal for your specific lipid system.Screen Different Buffers: Test both citrate and acetate buffers to see which yields better encapsulation for your formulation.[2][5][6]
High Polydispersity Index (PDI > 0.2) Incorrect Ionic Strength: The salt concentration of your buffer may be too high, causing a "salting-out" effect that promotes particle aggregation.[2]Optimize Salt Concentration: Prepare buffers with varying salt concentrations (e.g., 20 mM, 50 mM, 100 mM) to find the optimal ionic strength. A lower salt concentration (e.g., 20 mM) often results in smaller, more uniform particles.[2]
Buffer Instability: The buffer may have been prepared incorrectly or stored improperly, leading to pH drift.Use Freshly Prepared Buffers: Always use freshly prepared and filtered buffers for LNP formulation to ensure consistency.
Large Particle Size (>150 nm) Buffer pH is too high: A higher pH can lead to larger particle sizes.[2]Lower the Buffer pH: Systematically test lower pH values within the recommended range (e.g., pH 5.0 vs. pH 4.0) to see the effect on particle size.[2]
High Ionic Strength: Higher salt concentrations in the buffer can lead to an increase in LNP diameter.[2]Decrease Salt Concentration: Test lower molarity buffers. Studies show a direct correlation between increasing NaCl concentration and larger particle diameters.[2]
Buffer Type: Citrate buffers can sometimes result in larger particles compared to acetate or lactate (B86563) buffers.[2]Test Alternative Buffers: If particle size is a critical quality attribute, compare results from citrate, acetate, and other organic acid buffers.[2]
Visible Precipitation After Mixing Poor Buffer Capacity: The buffer may not be strong enough to maintain the acidic pH upon mixing with the lipid-ethanol solution.Increase Buffer Concentration: Consider increasing the buffer concentration (e.g., from 25 mM to 50 mM) to improve its buffering capacity.
Extreme pH: A buffer pH that is too low (e.g., <3.0) might cause instability or precipitation of certain lipid components or the nucleic acid cargo.Ensure pH is within Optimal Range: Avoid overly acidic conditions. Stick to the well-established pH 4.0-5.0 range.[2]
Data on Buffer Effects on LNP Characteristics

The following tables summarize quantitative data from studies investigating the effect of buffer parameters on LNP size.

Table 1: Effect of Buffer Type on LNP Mean Diameter

Data adapted from a study using DLin-MC3-DMA based LNPs.[2]

Buffer Type (20 mM, pH 4.0)Mean Particle Diameter (nm)
Acetate95.8
Lactate106.1
Citrate151.9
Malate156.4

Table 2: Effect of Buffer pH on LNP Mean Diameter

Data adapted from a study using a 20 mM lactate buffer.[2]

Buffer pHMean Particle Diameter (nm)
3.093.2
4.0125.4
5.0200.4

Table 3: Effect of Ionic Strength (NaCl) on LNP Mean Diameter

Data adapted from a study using a 20 mM acetate buffer, pH 4.0.[2]

NaCl Concentration (mM)Mean Particle Diameter (nm)
095.6
2097.4
50120.0
150163.3

Visual Guides

LNP Formulation Workflow

This diagram illustrates the standard workflow for formulating LNPs using a microfluidic mixing approach, highlighting the critical role of the buffer systems.

LNP_Workflow cluster_prep Phase Preparation cluster_process LNP Formation & Processing cluster_analysis Quality Control A Aqueous Phase - Nucleic Acid (mRNA/siRNA) - Acidic Buffer (e.g., Citrate, pH 4.0) C Microfluidic Mixing A->C B Organic Phase - this compound & Helper Lipids - Ethanol (B145695) B->C D Buffer Exchange (Dialysis / TFF) - Exchange to PBS, pH 7.4 C->D LNPs in Ethanol/Acidic Buffer E Sterile Filtration & Concentration D->E LNPs in Physiological Buffer F Characterization - Size & PDI (DLS) - Encapsulation Efficiency - Zeta Potential E->F

Caption: Standard LNP formulation workflow from phase preparation to final analysis.

Troubleshooting Logic for Poor LNP Quality

This decision tree provides a logical path for troubleshooting common LNP quality issues related to the formulation buffer.

Troubleshooting_Tree Start Poor LNP Quality (High PDI, Low EE%, Large Size) Check_pH Is buffer pH between 4.0-5.0? Start->Check_pH Check_Ionic Is buffer ionic strength too high (>50 mM)? Check_pH->Check_Ionic Yes Sol_pH Action: Remake buffer and verify pH with a calibrated meter. Check_pH->Sol_pH No Check_Type Is buffer type (e.g., Citrate) causing issues? Check_Ionic->Check_Type No Sol_Ionic Action: Prepare buffer with lower salt concentration (e.g., 20 mM). Check_Ionic->Sol_Ionic Yes Sol_Type Action: Test an alternative buffer (e.g., Acetate). Check_Type->Sol_Type Yes Proceed Buffer is likely OK. Investigate other parameters (lipids, mixing rates). Check_Type->Proceed No

Caption: A decision tree for troubleshooting buffer-related issues in LNP formulation.

Experimental Protocol

Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for preparing LNPs encapsulating a nucleic acid cargo using a microfluidic device.

1. Materials and Reagents:

  • Lipids: Ionizable this compound, DSPC, Cholesterol, DMG-PEG2000

  • Solvent: Anhydrous Ethanol (200 proof)

  • Nucleic Acid: mRNA or siRNA cargo

  • Aqueous Formulation Buffer: 50 mM Sodium Citrate Buffer, pH 4.0 (autoclaved, 0.22 µm filtered)

  • Dialysis Buffer: 1x PBS, pH 7.4 (autoclaved, 0.22 µm filtered)

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr), syringe pumps, syringes, microfluidic chip, dialysis device (e.g., Slide-A-Lyzer cassette, 10K MWCO), dynamic light scattering (DLS) instrument.

2. Preparation of Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG2000).[14]

    • Calculate the required mass of each lipid to achieve the desired total lipid concentration (e.g., 12.5 mM).

    • Dissolve all lipids completely in ethanol. Ensure the solution is clear.

  • Aqueous Cargo Solution:

    • Dissolve the nucleic acid cargo in the 50 mM Sodium Citrate Buffer (pH 4.0). The concentration will depend on the target N:P ratio.

    • The N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid) is a critical parameter, often targeted between 3 and 6.[14][15]

3. Microfluidic Mixing Procedure:

  • Prime the microfluidic system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous-nucleic acid solution into another.

  • Set the pump parameters. A common Flow Rate Ratio (FRR) is 3:1 (Aqueous:Organic).[1][15] The Total Flow Rate (TFR) can be optimized (e.g., 12 mL/min) to control particle size.

  • Initiate the mixing process. The two solutions will mix rapidly in the microfluidic chip, leading to LNP self-assembly.

  • Collect the resulting milky-white LNP suspension from the outlet. Discard the initial and final volumes to ensure collection of the steady-state product.[16]

4. Downstream Processing (Buffer Exchange):

  • Immediately transfer the collected LNP suspension to a dialysis cassette.

  • Perform dialysis against 1x PBS (pH 7.4) at 4°C. Use a buffer volume at least 1000 times the sample volume.

  • Change the dialysis buffer at least twice over a period of 12-24 hours to ensure complete removal of ethanol and exchange of the formulation buffer.

5. Characterization:

  • Size and Polydispersity (PDI): Dilute an aliquot of the final LNP solution in 1x PBS and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE%): Use a nucleic acid quantification assay (e.g., RiboGreen assay).[16][17] Measure the fluorescence of the sample before and after lysing the LNPs with a detergent (e.g., 1% Triton X-100). The difference indicates the amount of encapsulated nucleic acid.

    • EE (%) = (Total RNA - Free RNA) / Total RNA * 100

References

Lipid 88 Nanoparticles: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues with Lipid 88 nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound nanoparticle aggregation?

A1: The most common indicators of aggregation include a visible haziness or precipitation in the nanoparticle suspension, a significant increase in particle size (hydrodynamic diameter) as measured by Dynamic Light Scattering (DLS), and an increase in the Polydispersity Index (PDI), typically to values greater than 0.3.

Q2: What factors can cause this compound nanoparticles to aggregate?

A2: Several factors can induce aggregation.[1] These include suboptimal storage conditions (e.g., elevated temperatures or inappropriate freeze-thaw cycles), incorrect buffer composition (pH and ionic strength), mechanical stress from vigorous mixing or agitation, and issues with the formulation itself, such as the concentration of PEG-lipids.[1][2]

Q3: How does pH affect the stability of this compound nanoparticles?

A3: The pH of the suspension buffer is critical for stability. Ionizable lipids within the nanoparticles have a specific pKa, and deviations from the optimal pH range can alter surface charges, leading to reduced electrostatic repulsion between particles and subsequent aggregation.[1][3] For many LNP systems, aggregation occurs more rapidly at neutral pH where ionic lipids are closer to being neutrally charged.[1]

Q4: Can freeze-thaw cycles lead to aggregation?

A4: Yes, freeze-thaw cycles are a common cause of aggregation.[1][4][5] The formation of ice crystals can exert mechanical stress on the nanoparticles, forcing them into close proximity and disrupting their structure. This can be mitigated by using appropriate cryoprotectants.[4][5][6]

Q5: What is an acceptable Polydispersity Index (PDI) for this compound nanoparticles?

A5: An acceptable PDI for a monodisperse nanoparticle formulation is typically below 0.2. A PDI value greater than 0.3 often suggests a polydisperse or aggregated sample. Monitoring PDI over time is a key indicator of formulation stability.

Troubleshooting Guide

This guide addresses common aggregation-related problems. Follow the steps to diagnose and resolve the issue.

Problem 1: DLS results show a sudden increase in particle size and PDI.

This is a classic sign of nanoparticle aggregation.

  • Diagnostic Workflow:

    A troubleshooting workflow for DLS-detected aggregation.

  • Corrective Actions:

    • Verify Storage Conditions: Ensure nanoparticles were stored at the recommended temperature (typically 2-8°C for aqueous suspensions) and protected from light.[4][7] Avoid storing at -20°C unless specified, as this can induce freeze-thaw stress.[4][5]

    • Evaluate Buffer Composition: Confirm the pH and ionic strength of your buffer. High ionic strength can screen surface charges, reducing repulsive forces and leading to aggregation.[1] Consider dialyzing the sample against the correct formulation buffer.

    • Minimize Mechanical Stress: Avoid vigorous vortexing or agitation.[1] Gentle inversion or pipetting is sufficient for resuspension.

    • Use Cryoprotectants: If your protocol involves freezing, ensure cryoprotectants like sucrose (B13894) or trehalose (B1683222) are included in the formulation buffer to prevent aggregation during freeze-thaw cycles.[4][5][8]

Problem 2: Visible particulates or cloudiness appear in the nanoparticle suspension.

This indicates significant, often irreversible, aggregation.

  • Diagnostic Steps:

    • Visual Inspection: Confirm that the cloudiness is not due to microbial contamination.

    • Microscopy: A simple light microscope may reveal large aggregates. For more detailed analysis, Transmission Electron Microscopy (TEM) is recommended.[9][10]

    • Zeta Potential Measurement: Measure the zeta potential of the sample. A value close to neutral (e.g., between -10 mV and +10 mV) suggests low electrostatic stability and a high propensity for aggregation.

  • Corrective Actions:

    • It is often difficult to salvage a visibly aggregated sample. It is best to discard the sample and prepare a new batch, paying close attention to the formulation and handling protocols identified in Problem 1.

    • For future batches, consider optimizing the concentration of stabilizing lipids (e.g., PEG-lipids) in the formulation, as this can prevent aggregation.[2]

Key Stability Parameters for this compound Nanoparticles

The table below summarizes critical quality attributes for assessing the stability of this compound nanoparticles. Values are typical and may vary based on specific payload and formulation.

ParameterMethodStable Formulation (Typical)Indicator of Aggregation
Hydrodynamic Size DLS80 - 120 nm> 150 nm or bimodal distribution
Polydispersity Index (PDI) DLS< 0.2> 0.3
Zeta Potential ELS< -30 mV or > +30 mV-10 mV to +10 mV
Visual Appearance Naked EyeClear, slightly opalescentHazy, cloudy, or visible precipitate

Experimental Protocols

Protocol 1: Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for measuring particle size and PDI.[11][12]

  • Instrument Preparation: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

  • Sample Preparation:

    • Equilibrate the this compound nanoparticle sample to room temperature.

    • Gently mix the sample by inverting the vial 5-10 times. Do not vortex.

    • Dilute the sample to the recommended concentration range for the instrument using a 0.22 µm filtered formulation buffer.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Insert the cuvette into the instrument.

    • Set the measurement parameters (e.g., temperature to 25°C, dispersant viscosity, refractive index).

    • Allow the sample to equilibrate inside the instrument for 1-2 minutes.

    • Perform at least three replicate measurements.

  • Data Analysis: Analyze the size distribution (Z-average diameter) and Polydispersity Index (PDI). Look for consistency across replicates.

  • Experimental Workflow:

    DLS_Workflow A Sample Equilibration & Gentle Mixing B Dilution with Filtered Buffer A->B C Transfer to Cuvette B->C D Instrument Equilibration C->D E Perform Triplicate Measurements D->E F Analyze Size (Z-avg) & PDI E->F

    Workflow for DLS analysis of this compound nanoparticles.

Protocol 2: Zeta Potential Measurement

This protocol measures the surface charge of the nanoparticles, a key indicator of colloidal stability.[13][14][15]

  • Instrument Preparation: Use an instrument capable of Electrophoretic Light Scattering (ELS). Ensure the electrodes on the specialized cuvette (zeta cell) are clean.

  • Sample Preparation:

    • Dilute the this compound nanoparticle sample in 0.22 µm filtered, low ionic strength buffer (e.g., 10 mM NaCl) to the recommended concentration. High salt concentrations can screen the charge and lead to inaccurate readings.[16]

    • Ensure the pH of the dilution buffer is recorded, as zeta potential is pH-dependent.[13][15]

  • Measurement:

    • Carefully inject the sample into the zeta cell, avoiding air bubbles.

    • Insert the cell into the instrument.

    • Set measurement parameters, including temperature (25°C) and dispersant properties.

    • Perform at least three measurements.

  • Data Analysis: Report the average zeta potential value (in mV) and its standard deviation. Values with a magnitude greater than 30 mV (either positive or negative) generally indicate good electrostatic stability.[17]

Protocol 3: Sample Preparation for Transmission Electron Microscopy (TEM)

TEM provides direct visualization of nanoparticle morphology and aggregation state. Cryo-TEM is preferred to preserve the native hydrated state of the particles.[10][18]

  • Grid Preparation: Place a TEM grid (e.g., carbon-coated copper grid) held by tweezers into a vitrification apparatus (e.g., Vitrobot).

  • Sample Application: Apply 3-4 µL of the undiluted this compound nanoparticle suspension onto the grid.

  • Blotting: The grid is automatically blotted with filter paper to create a thin aqueous film.

  • Plunging: The grid is rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen). This vitrifies the sample, trapping the nanoparticles in a non-crystalline, glass-like state.[9]

  • Storage & Imaging: The vitrified grid is stored in liquid nitrogen until it can be transferred to a cryo-TEM holder for imaging at cryogenic temperatures.

  • Analysis: Examine the micrographs for particle morphology, size distribution, and signs of aggregation or fusion. Unlike DLS, which gives an ensemble average, TEM allows for the characterization of individual particles.[19]

References

Strategies to enhance endosomal escape of Lipid 88 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Lipid 88" (L88) is treated here as a representative, advanced ionizable lipid. The strategies, protocols, and data provided are based on established principles for enhancing the endosomal escape of lipid nanoparticles (LNPs) formulated with similar ionizable lipids. Researchers should always optimize these approaches for their specific LNP composition and experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of endosomal escape for LNPs formulated with an ionizable lipid like L88?

A1: The primary mechanism is pH-dependent membrane destabilization.[] LNPs are internalized by cells into endosomes. As the endosome matures, its internal environment becomes more acidic (pH drops from ~6.5 to ~5.0).[][2] An ionizable lipid like L88 is designed to have a specific pKa (acid dissociation constant), typically between 6.2 and 6.6.[3] In the acidic endosome, the lipid's amine groups become protonated (positively charged).[][4] These newly positive charges on the LNP interact with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to the disruption of the membrane's integrity.[5] This process can induce a structural change in the lipid arrangement to a non-bilayer hexagonal (HII) phase, which promotes fusion between the LNP and the endosomal membrane, ultimately releasing the nucleic acid payload into the cytoplasm.[5][6]

Q2: My L88 LNP formulation shows high cellular uptake but low protein expression or gene silencing. Could this be an endosomal escape problem?

A2: Yes, this is a classic indicator of inefficient endosomal escape, which is a major bottleneck in nucleic acid delivery.[7][8] High cellular uptake confirms that the LNPs are successfully entering the cells via endocytosis. However, if the LNPs remain trapped within the endo-lysosomal pathway, their payload will be degraded by lysosomal enzymes and will not reach the cytoplasm to be translated (in the case of mRNA) or to engage with the silencing machinery (in the case of siRNA).[][2] Therefore, poor functional outcomes despite high uptake strongly suggest that the LNPs are not escaping the endosomes efficiently.[7]

Q3: How can I modify the lipid composition of my L88 LNPs to improve endosomal escape?

A3: Optimizing the "helper" lipids in the formulation is a key strategy. This involves two main components:

  • Phospholipids (B1166683): Replacing saturated phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) with unsaturated phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can significantly enhance endosomal escape. DOPE's structure promotes the formation of non-lamellar, inverted hexagonal phases that facilitate membrane fusion and disruption.[2][6][9]

  • Cholesterol and its Analogs: Cholesterol stabilizes the LNP structure. Replacing cholesterol with certain analogs, such as β-sitosterol, has been shown to increase endosomal disruption events.[2][10] These analogs can alter the fluidity and curvature of the LNP membrane, making it more fusogenic with the endosomal membrane.[11]

Q4: What are the most common laboratory assays to quantify the endosomal escape of my L88 LNPs?

A4: There are several established methods, which can be broadly categorized as direct or indirect:

  • Galectin-Based Reporter Assays (Indirect): These are widely used methods that detect endosomal membrane damage. Galectin proteins (like Galectin-8 or Galectin-9) bind to glycans exposed on the inside of the endosome.[12] When the membrane is ruptured, fluorescently-tagged galectins from the cytosol are recruited to the damaged endosome, which can be visualized and quantified as puncta using fluorescence microscopy.[2][10]

  • Leakage Assays (Direct): These assays involve co-delivery of a fluorescent dye like calcein (B42510) with the LNPs. Calcein is self-quenched at high concentrations inside the endosome but fluoresces brightly when released into the larger volume of the cytosol, providing a measure of membrane lysis.[13]

  • Split Protein Complementation Assays (Direct): In these assays, a reporter protein like GFP or Luciferase is split into two non-functional parts. One part is expressed in the cytosol, and the other is delivered as cargo by the LNP. Successful endosomal escape allows the two parts to meet and reconstitute a functional, signal-producing protein.[13]

Troubleshooting Guide: Low Transfection Efficiency

If you are experiencing low protein expression or gene silencing from your L88 LNPs, follow this guide to troubleshoot potential issues related to endosomal escape.

Problem: Low functional delivery (e.g., protein expression) despite efficient LNP formulation and cellular uptake.

// Nodes start [label="Start: Low Transfection\nEfficiency Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_uptake [label="Step 1: Confirm Cellular Uptake\n(e.g., using fluorescently labeled LNPs)", fillcolor="#FBBC05", fontcolor="#202124"]; uptake_low [label="Result: Uptake is Low", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; uptake_ok [label="Result: Uptake is High", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot_uptake [label="Action: Optimize LNP surface\nproperties (e.g., PEG-lipid density)\nor cell targeting strategy.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

escape_issue [label="Hypothesis: Inefficient\nEndosomal Escape", fillcolor="#FBBC05", fontcolor="#202124"];

solution_title [label="Step 2: Implement Strategies to\nEnhance Endosomal Escape", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds];

strategy1 [label="Strategy A:\nModify Helper Lipids", fillcolor="#FFFFFF", fontcolor="#202124"]; strategy2 [label="Strategy B:\nIncorporate Fusogenic Additives", fillcolor="#FFFFFF", fontcolor="#202124"]; strategy3 [label="Strategy C:\nQuantify Endosomal Escape", fillcolor="#FFFFFF", fontcolor="#202124"];

details1 [label="• Replace DSPC with DOPE.\n• Substitute Cholesterol with analogs\nlike β-sitosterol.", align=left, shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; details2 [label="• Include cell-penetrating\npeptides (CPPs) in the formulation.", align=left, shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; details3 [label="• Use Galectin-8/9 or Calcein\nassays to confirm improvement.", align=left, shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="End: Re-evaluate\nTransfection Efficiency", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_uptake; check_uptake -> uptake_low [label="If No"]; check_uptake -> uptake_ok [label="If Yes"]; uptake_low -> troubleshoot_uptake; uptake_ok -> escape_issue;

escape_issue -> solution_title; solution_title -> strategy1; solution_title -> strategy2; solution_title -> strategy3;

strategy1 -> details1; strategy2 -> details2; strategy3 -> details3;

{strategy1, strategy2, strategy3} -> end [style=dashed]; } }

Caption: Troubleshooting workflow for low LNP transfection efficiency.

Quantitative Data Summary

The following tables summarize the impact of different formulation strategies on endosomal escape and delivery efficiency.

Table 1: Effect of Helper Lipid Modification on LNP Performance

Helper Lipid ComponentModificationObserved Effect on Endosomal Escape/DeliveryRationale
Phospholipid Replace DSPC (saturated) with DOPE (unsaturated)Increased endosomal escape and mRNA delivery.[2][6]DOPE's cone shape promotes the formation of non-bilayer hexagonal (HII) phases, which destabilize the endosomal membrane.[6][9]
Sterol Replace Cholesterol with β-sitosterol10-fold increase in detectable endosomal perturbation events compared to standard cholesterol LNPs.[10]The alkyl substitution on β-sitosterol is thought to create defects in the lipid packing, enhancing fusogenicity with the endosomal membrane.[2][11]

Table 2: Overview of Common Endosomal Escape Quantification Assays

Assay MethodPrincipleAdvantagesLimitations
Galectin-8/9 Assay Immunofluorescence detection of cytosolic Galectin-8/9 recruitment to damaged endosomal membranes.[12]Highly sensitive for detecting membrane rupture; can be used in live-cell imaging.[10]Indirect measurement of escape; may not quantify the amount of payload released.[7]
Calcein Leakage Assay Measures the de-quenching of Calcein fluorescence upon its release from the endosome into the cytosol.[13]Direct measurement of membrane lysis; relatively simple and high-throughput.Potential for false positives if the small calcein molecule escapes while the larger LNP remains trapped.[7]
Split Luciferase/GFP Assay Reconstitution of a functional reporter protein from two halves—one in the cytosol, one in the LNP—upon payload release.[13]Highly specific and quantitative with low background signal; directly measures functional release.[13]Requires genetic modification of cells; the reporter fragment must be co-encapsulated with the primary payload.[7]

Experimental Protocols

Protocol 1: Galectin-8 Immunofluorescence Assay for Endosomal Damage

This protocol allows for the visualization of endosomal membrane rupture events following LNP treatment.

Materials:

  • HEK293T cells stably expressing GFP-tagged Galectin-8 (Gal8-GFP).

  • Poly-D-lysine coated 96-well imaging plates.

  • Your L88 LNP formulation.

  • Positive control: Chloroquine (100 µM).

  • Negative control: Untreated cells.

  • Hoechst 33342 stain for nuclear counterstaining.

  • Paraformaldehyde (PFA) 4% in PBS for fixing.

  • Phosphate-Buffered Saline (PBS).

  • High-content imaging system or confocal microscope.

Methodology:

  • Cell Seeding: Seed Gal8-GFP expressing HEK293T cells onto a poly-D-lysine coated 96-well plate at a density of 15,000 cells/well. Incubate overnight at 37°C and 5% CO₂.[14]

  • LNP Treatment: Dilute your L88 LNPs in fresh cell culture medium to the desired concentration (e.g., 100 ng of nucleic acid per well).[14] Remove the old medium from the cells and add the LNP-containing medium. Include wells for the positive (chloroquine) and negative (medium only) controls.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, or 24 hours) at 37°C.

  • Fixing and Staining:

    • Carefully remove the medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Add Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 10 minutes to stain the nuclei.

    • Wash three times with PBS.

  • Imaging: Image the wells using a high-content imager or confocal microscope. Acquire images in the GFP channel (for Gal8-GFP) and the DAPI channel (for Hoechst).

  • Analysis: Quantify the number of GFP puncta per cell. An increase in the number and intensity of distinct GFP puncta in LNP-treated cells compared to the negative control indicates endosomal damage.

// Edges lnp_outside -> endocytosis; endocytosis -> early_endo; early_endo -> late_endo [label="Maturation"]; late_endo -> lysosome [label="Fusion", style=dashed, color="#EA4335"]; late_endo -> escape [label="Membrane Destabilization\n(L88 Protonation)", color="#34A853"]; escape -> payload; payload -> translation; } }

Caption: The intracellular pathway of LNP-mediated nucleic acid delivery.

Protocol 2: Calcein Leakage Assay

This protocol provides a quantitative measure of endosome membrane lysis in a cell population.

Materials:

  • Target cells (e.g., HeLa, HEK293T) seeded in a 96-well plate.

  • Calcein AM (cell-permeant).

  • Calcein (cell-impermeant, for standard curve).

  • Your L88 LNP formulation.

  • Positive control: A known lytic agent like saponin.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and grow to ~80% confluency.

  • Calcein Loading:

    • Wash cells with HBSS.

    • Load cells with Calcein AM (e.g., 1 µM in HBSS) for 30 minutes at 37°C. Inside the cell, esterases will cleave the AM group, trapping fluorescent calcein in the cytoplasm.

    • Wash cells thoroughly with cold HBSS three times to remove extracellular Calcein AM and stop further uptake.

  • Endosomal Loading (Self-Quenching): Incubate the cells at 37°C for 1-2 hours. During this time, the cell's natural processes will sequester some of the cytosolic calcein into endosomes, where it becomes highly concentrated and self-quenched.

  • LNP Treatment: Add your L88 LNPs (and controls) diluted in fresh medium to the cells.

  • Incubation & Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at various time points (e.g., 0, 1, 2, 4 hours) using a plate reader.

  • Analysis: An increase in fluorescence over time in the LNP-treated wells (compared to untreated wells) indicates the release of quenched calcein from endosomes into the cytoplasm. The signal can be normalized to the positive control (100% lysis) to quantify the percentage of endosomal disruption.

References

Technical Support Center: Overcoming Immunogenicity of Lipid 88-Based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address immunogenicity concerns associated with Lipid 88-based Lipid Nanoparticles (LNPs).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the immunogenicity of this compound-based LNPs.

Q1: What are the primary drivers of immunogenicity in this compound-based LNP formulations?

A1: The immunogenicity of LNP formulations, including those containing this compound, is multifactorial. The primary contributors are often the PEGylated lipids used to stabilize the nanoparticles and prolong circulation time.[1] The immune system can recognize polyethylene (B3416737) glycol (PEG) as foreign, leading to the production of anti-PEG antibodies (both IgM and IgG).[1] These antibodies can then lead to accelerated blood clearance (ABC) of the LNPs upon subsequent administrations and, in some cases, hypersensitivity reactions.[1] The ionizable lipid itself, in this case, this compound, can also contribute to innate immune activation through pathways involving Toll-like receptors (TLRs) and the NLRP3 inflammasome.[2][3][4][5] Furthermore, the mRNA cargo can be recognized by innate immune sensors, although modifications to the mRNA can help mitigate this.[6]

Q2: We are observing rapid clearance of our this compound-based LNPs after the first injection in animal models. What could be the cause and how can we address it?

A2: This phenomenon is likely the Accelerated Blood Clearance (ABC) effect, which is primarily mediated by the production of anti-PEG IgM antibodies following the initial dose.[1] These pre-existing or induced antibodies bind to the PEG on the LNP surface of the second dose, leading to rapid uptake by macrophages and clearance from circulation.

Troubleshooting Steps:

  • Measure Anti-PEG Antibodies: The first step is to confirm the presence of anti-PEG IgM and IgG in your animal models. An Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for this.

  • Modify PEGylation:

    • Reduce PEG Density: Lowering the molar percentage of the PEG-lipid in your formulation can reduce the likelihood of inducing a strong anti-PEG response.[7]

    • Use Shorter PEG Chains: Shorter PEG chains (e.g., PEG-DSPE 2000) are generally less immunogenic than longer chains.[7]

    • Consider Alternative Stealth Polymers: Replacing PEG with other hydrophilic polymers, such as polysarcosine or poly(carboxybetaine), has been shown to reduce immunogenicity.

  • Alter the Route of Administration: Intramuscular or subcutaneous injections may induce a less potent anti-PEG response compared to intravenous administration.

Q3: Our in vitro experiments show good mRNA expression, but we are seeing signs of inflammation and toxicity in our in vivo studies. How can we troubleshoot this?

A3: In vivo inflammation and toxicity can stem from the activation of innate immune pathways by the LNP components.

Troubleshooting Steps:

  • Assess Inflammatory Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum of treated animals.[2][4][5]

  • Evaluate Complement Activation: The complement system can be activated by LNPs, leading to inflammation.[8] An in vitro complement activation assay can assess this.

  • Optimize Lipid Composition:

    • Ionizable Lipid to mRNA Ratio: The ratio of this compound to mRNA can influence the surface charge and overall immunogenicity of the LNP. Titrating this ratio can help find a balance between encapsulation efficiency and tolerability.

    • Helper Lipids: The choice and ratio of helper lipids (e.g., cholesterol, DSPC) can impact LNP stability and interaction with immune cells.

  • mRNA Modifications: Ensure that your mRNA contains modified nucleosides (e.g., pseudouridine) to reduce its intrinsic immunogenicity.[6]

Q4: How can we assess the potency of our this compound-based LNP formulation in vitro before moving to in vivo studies?

A4: An in vitro potency assay is crucial to ensure that your LNP formulation can effectively deliver the mRNA and lead to protein expression in a cellular context. This is typically done by transfecting a relevant cell line with your LNPs and measuring the expression of the encoded protein.

Key Considerations:

  • Cell Line Selection: Choose a cell line that is relevant to your therapeutic target. For general potency testing, cell lines like HEK293T or HeLa are often used.

  • Reporter Protein: Using an mRNA that encodes a readily detectable reporter protein, such as luciferase or a fluorescent protein (e.g., GFP, mCherry), simplifies the assay.

  • Detection Method: The method of detection will depend on the reporter protein. For fluorescent proteins, flow cytometry is a powerful tool to quantify the percentage of positive cells and the mean fluorescence intensity.[9] For luciferase, a luminometer is used to measure light output.

  • Dose-Response Curve: Generate a dose-response curve by testing a range of LNP concentrations to determine the EC50 (the concentration that gives half-maximal response).

Section 2: Troubleshooting Guides

This section provides structured tables to guide researchers through common experimental issues.

Table 1: Troubleshooting Poor In Vivo Efficacy of this compound-Based LNPs

Observed Problem Potential Cause Recommended Action
Low protein expression in target tissueAccelerated Blood Clearance (ABC): Anti-PEG antibodies are clearing the LNPs before they reach the target tissue.1. Measure anti-PEG IgM and IgG levels using ELISA. 2. Reduce PEG density or use shorter PEG chains in the formulation. 3. Consider subcutaneous or intramuscular injection routes.
Inefficient Endosomal Escape: The LNPs are being taken up by cells but are trapped in endosomes.1. Optimize the pKa of the ionizable lipid (this compound). 2. Adjust the ratio of ionizable lipid to helper lipids.
LNP Aggregation: The LNPs are aggregating in circulation, leading to clearance by the reticuloendothelial system.1. Characterize LNP size and polydispersity index (PDI) by Dynamic Light Scattering (DLS). 2. Ensure proper formulation and storage conditions.
High variability in therapeutic effect between animalsPre-existing Anti-PEG Antibodies: Some animals may have pre-existing antibodies to PEG.1. Screen animals for baseline anti-PEG antibody levels before the study. 2. Use animals from a controlled source to minimize variability.
Inconsistent Administration: Variability in the injection technique can lead to different biodistribution profiles.1. Ensure consistent and proper training for all personnel performing injections.

Table 2: Troubleshooting In Vivo Inflammatory Responses

Observed Problem Potential Cause Recommended Action
Elevated pro-inflammatory cytokines (e.g., TNF-α, IL-6)Innate Immune Activation by Lipids: The ionizable lipid (this compound) or other lipid components are activating TLRs or the inflammasome.[3][4][5]1. Perform an in vitro cytokine release assay with immune cells (e.g., PBMCs). 2. Modify the lipid composition, such as the ionizable lipid to helper lipid ratio.
Innate Immune Activation by mRNA: The mRNA cargo is being recognized by innate immune sensors.1. Confirm the use of modified nucleosides in the mRNA. 2. Ensure the removal of double-stranded RNA contaminants from the in vitro transcription reaction.
Signs of complement activation (e.g., anaphylaxis-like reactions)Complement Activation by LNPs: The LNP surface is triggering the complement cascade.[8]1. Conduct an in vitro complement activation assay. 2. Modify the surface characteristics of the LNP, such as PEG density.
Injection site reactions (redness, swelling)Local Inflammatory Response: High local concentration of LNPs is causing inflammation.1. Reduce the injected dose or volume. 2. Consider a different injection site or a slower injection rate.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Anti-PEG Antibody Detection by ELISA

This protocol describes a sandwich ELISA for the detection of anti-PEG antibodies in serum or plasma.[10][11][12][13][14]

Materials:

  • High-binding 96-well ELISA plates

  • PEGylated protein (e.g., PEG-BSA) for coating

  • Biotinylated PEG for detection

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample diluent (e.g., 1% BSA in PBS)

  • Serum/plasma samples from treated and control animals

  • Anti-PEG antibody standard

Procedure:

  • Coating:

    • Dilute the PEG-BSA to 2 µg/mL in PBS.

    • Add 100 µL of the diluted PEG-BSA to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the anti-PEG antibody standard and test samples in sample diluent.

    • Add 100 µL of the diluted standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Dilute the biotinylated PEG to the recommended concentration in sample diluent.

    • Add 100 µL of the diluted biotinylated PEG to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP in sample diluent.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the anti-PEG antibody standard.

    • Determine the concentration of anti-PEG antibodies in the test samples by interpolating their absorbance values on the standard curve.

Protocol 2: In Vitro Potency Assay using Flow Cytometry

This protocol describes an in vitro potency assay to measure the protein expression from mRNA delivered by this compound-based LNPs using a fluorescent reporter.[9]

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-based LNPs encapsulating mRNA for a fluorescent protein (e.g., GFP)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • LNP Preparation:

    • Prepare serial dilutions of the this compound-based LNPs in complete cell culture medium to achieve a range of final mRNA concentrations (e.g., from 1 ng/well to 1000 ng/well).

  • Cell Transfection:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the diluted LNPs to the corresponding wells. Include a negative control (cells with medium only) and a positive control if available.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Cell Harvesting:

    • Aspirate the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 50 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

    • Add 150 µL of complete medium to neutralize the trypsin.

    • Gently pipette up and down to create a single-cell suspension.

  • Flow Cytometry Analysis:

    • Transfer the cell suspension to flow cytometry tubes.

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescent protein.

    • For each sample, acquire data for at least 10,000 events.

  • Data Analysis:

    • Gate the live cell population based on forward and side scatter.

    • Determine the percentage of fluorescent protein-positive cells and the mean fluorescence intensity (MFI) of the positive population.

    • Plot the percentage of positive cells or the MFI against the mRNA concentration to generate a dose-response curve and calculate the EC50.

Section 4: Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate key concepts.

Diagram 1: Signaling Pathways of LNP-Induced Immunogenicity

LNP_Immunogenicity_Pathway Signaling Pathways of LNP-Induced Immunogenicity LNP This compound-LNP TLR Toll-like Receptors (TLR3, TLR7/8) LNP->TLR mRNA recognition NLRP3 NLRP3 Inflammasome LNP->NLRP3 This compound recognition PEG PEGylated Lipid BCell B Cell PEG->BCell B Cell Receptor Cross-linking Lipid88 This compound mRNA mRNA MyD88 MyD88 TLR->MyD88 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NLRP3->Cytokines MyD88->Cytokines PlasmaCell Plasma Cell BCell->PlasmaCell AntiPEG Anti-PEG Antibodies (IgM, IgG) PlasmaCell->AntiPEG

Caption: LNP-induced immunogenicity pathways.

Diagram 2: Experimental Workflow for Assessing LNP Immunogenicity

LNP_Immunogenicity_Workflow Experimental Workflow for Assessing LNP Immunogenicity cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Optimization Formulation Optimization Formulate Formulate this compound-LNPs Characterize Characterize Size (DLS), Zeta Potential, & Encapsulation Formulate->Characterize Potency In Vitro Potency Assay (Flow Cytometry) Characterize->Potency Cytokine Cytokine Release Assay (PBMCs) Characterize->Cytokine Complement Complement Activation Assay Characterize->Complement Administer Administer LNPs to Animal Model Potency->Administer Efficacy Assess In Vivo Efficacy (e.g., protein expression) Administer->Efficacy Immunogenicity Measure Anti-PEG Antibodies (ELISA) Administer->Immunogenicity Toxicity Evaluate Systemic Cytokines & Histopathology Administer->Toxicity Analyze Analyze Data & Identify Immunogenic Drivers Efficacy->Analyze Immunogenicity->Analyze Toxicity->Analyze Optimize Optimize LNP Formulation (e.g., modify PEG, lipid ratios) Analyze->Optimize Optimize->Formulate Iterate

Caption: Workflow for LNP immunogenicity assessment.

References

Technical Support Center: Optimizing Lipid 88 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for fine-tuning the ratio of Lipid 88 to helper lipids in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

This compound is an ionizable cationic lipid that is a critical component for formulating lipid nanoparticles (LNPs) designed to deliver nucleic acid payloads like mRNA.[1][2] Its primary roles are to:

  • Encapsulate Nucleic Acids : During LNP formation under acidic conditions (pH ~4), this compound becomes positively charged, enabling it to electrostatically interact with and encapsulate the negatively charged nucleic acid backbone.[3][4]

  • Facilitate Endosomal Escape : Once the LNP is taken up by a cell and enters the endosome, the acidic environment of the endosome ensures this compound remains protonated. This positive charge is thought to disrupt the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm where it can be translated into protein.[3][5][6]

Q2: What are "helper lipids" and why are they necessary?

Helper lipids are essential structural components of an LNP that work synergistically with the ionizable lipid.[5] The most common helper lipids are:

  • Phospholipids (e.g., DSPC, DOPE) : These lipids, often located on the LNP surface, provide structural integrity and stability to the nanoparticle.[5][6] The choice of phospholipid can influence the stability and in vivo performance of the LNP.[7]

  • Cholesterol : Cholesterol molecules fill the gaps between the other lipids, enhancing the stability and rigidity of the nanoparticle.[5][6] This helps prevent drug leakage and can promote membrane fusion.[6]

  • PEGylated Lipid (PEG-lipid) : A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control particle size during formation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance by the immune system in vivo.[3]

Q3: Why is the molar ratio of this compound to helper lipids so important?

The molar ratio of the four lipid components (ionizable lipid, phospholipid, cholesterol, PEG-lipid) is a critical parameter that dictates the LNP's overall performance.[8] Fine-tuning this ratio is essential for optimizing the following Critical Quality Attributes (CQAs):

  • Particle Size and Polydispersity Index (PDI) : The ratio, particularly the amount of PEG-lipid, significantly impacts the final size and uniformity of the nanoparticles.[3]

  • Encapsulation Efficiency (EE) : An optimal ratio is required to ensure the mRNA payload is efficiently encapsulated within the LNP core.[9]

  • Stability : The correct proportion of structural lipids like DSPC and cholesterol is crucial for the physical and chemical stability of the LNP during storage.[10][11]

  • Transfection Efficacy : The ratio influences the LNP's ability to enter target cells and release its payload, directly affecting protein expression levels.[12]

  • Toxicity and Immunogenicity : The amount of ionizable lipid can be associated with inflammatory responses; therefore, minimizing its proportion without sacrificing efficacy is a key optimization goal.[13]

LNP Formulation Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound LNP formulations.

ProblemPotential Cause(s)Recommended Solution(s)
Low mRNA Encapsulation Efficiency (<80%) Suboptimal N:P Ratio: The ratio of protonatable nitrogens (N) in this compound to phosphate (B84403) groups (P) in the mRNA is too low.Gradually increase the N:P ratio. Ratios of 3 to 6 are common starting points for effective encapsulation.[14]
Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer (containing mRNA) is too high (>5.0), preventing full protonation of this compound.Ensure the aqueous buffer (e.g., citrate (B86180) buffer) is at a pH between 3.0 and 4.5 to facilitate electrostatic interaction.[6]
Lipid Degradation: One or more lipid components may have degraded due to improper storage.Use fresh lipid stocks and store them according to the manufacturer's recommendations (typically at -20°C or -80°C).
Large Particle Size (>150 nm) or High PDI (>0.2) Incorrect Lipid Ratios: The molar percentage of the PEG-lipid may be too low.Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%). This can help reduce particle size.[3]
Inefficient Mixing: The total flow rate (TFR) during microfluidic mixing is too low, or the flow rate ratio (FRR) of aqueous to organic phase is suboptimal.Optimize microfluidic mixing parameters. Increase the TFR (e.g., from 2 mL/min to 12 mL/min). A common FRR is 3:1 (Aqueous:Organic).[15]
Lipid Aggregation: The lipid concentration in the organic phase is too high.Try decreasing the total lipid concentration in the ethanol (B145695) phase.
LNP Instability (Aggregation or Payload Leakage during Storage) Suboptimal Helper Lipid Composition: The ratio of cholesterol and/or DSPC is not sufficient to create a stable particle structure.Systematically vary the molar ratios of cholesterol and DSPC. For example, screen formulations with cholesterol content from 35% to 50 mol%.[16]
Residual Ethanol: Incomplete removal of ethanol after mixing can lead to instability.Ensure the dialysis or tangential flow filtration (TFF) step is sufficient to remove all residual ethanol. Dialyze against PBS for at least 2 hours with a buffer change.[14]
Inappropriate Storage Buffer: The pH or ionic strength of the final storage buffer is destabilizing the LNPs.Store the final LNP formulation in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
Low Protein Expression In Vitro / In Vivo Poor Endosomal Escape: The amount of ionizable this compound is too low to effectively disrupt the endosomal membrane.While keeping other ratios constant, try slightly increasing the molar percentage of this compound.
Particle Characteristics: The combination of size, PDI, and zeta potential is not optimal for cellular uptake.Re-optimize the formulation to achieve a particle size between 80-120 nm with a PDI < 0.15 for efficient cellular uptake.[17]
Altered LNP Tropism: The ratio of helper lipids, particularly DSPC, can influence organ distribution.[18]If targeting a specific organ (e.g., spleen vs. liver), screen different DSPC ratios. Higher DSPC density may reduce liver uptake.[18]

Experimental Protocols & Data

Table 1: Example Molar Ratios for LNP Formulation Screening

This table provides starting points for a Design of Experiments (DoE) approach to optimize lipid ratios.[16][19]

Formulation IDIonizable Lipid (this compound) (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)
F1 (Baseline) 501038.51.5
F2 (High PEG) 491038.52.5
F3 (Low Ionizable) 401048.51.5
F4 (High DSPC) 452033.51.5
F5 (High Cholesterol) 401048.51.5

Note: These ratios are adapted from common formulations found in literature and serve as a starting point.[20][21]

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing LNPs using a microfluidic device (e.g., NanoAssemblr).[15][20]

Materials:

  • This compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) dissolved in absolute ethanol.

  • mRNA payload dissolved in an aqueous buffer (e.g., 10-25 mM citrate buffer, pH 4.0).

  • Microfluidic mixing system and cartridge.

  • Dialysis device (e.g., 20,000 MWCO cassette).[14]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Phase (Organic): Mix this compound, DSPC, Cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) and a final total lipid concentration.

  • Prepare Aqueous Phase: Dissolve the mRNA in the citrate buffer at the desired concentration.

  • Set up Microfluidic System:

    • Prime the system according to the manufacturer's instructions.

    • Load the lipid phase into one syringe and the aqueous phase into another. A typical volume ratio is 1:3 (Organic:Aqueous).

  • Mixing:

    • Set the desired total flow rate (TFR), for example, 12 mL/min.

    • Set the flow rate ratio (FRR), for example, 3:1 (Aqueous:Organic).

    • Initiate the mixing process. The two streams will combine in the microfluidic cartridge, leading to rapid nanoprecipitation and LNP self-assembly.

  • Purification:

    • Collect the resulting milky-white LNP solution.

    • Immediately dialyze the solution against sterile PBS (pH 7.4) for at least 2 hours at 4°C to remove ethanol and raise the pH to neutral.[14]

  • Concentration and Sterilization:

    • If necessary, concentrate the LNPs using centrifugal filter units.

    • Sterilize the final LNP solution by passing it through a 0.22 µm filter.

  • Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization and Encapsulation Efficiency

1. Size, PDI, and Zeta Potential Measurement: [14]

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure for Size/PDI: Dilute a small aliquot of the LNP solution in 1x PBS. Measure using the DLS instrument. Aim for a Z-average diameter of 80-120 nm and a PDI below 0.2.

  • Procedure for Zeta Potential: Dilute a small aliquot of the LNP solution in 0.1x PBS (to reduce ionic strength). Measure using electrophoretic light scattering (ELS) mode.

2. mRNA Encapsulation Efficiency (EE) using RiboGreen Assay: [14][15]

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare a standard curve of known mRNA concentrations.

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a detergent (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Let it incubate.

    • To the other set, add only TE buffer (this measures unencapsulated, "free" mRNA).

    • Add the RiboGreen reagent to all samples and standards.

    • Measure fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate EE using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Visual Guides and Workflows

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly LNP Assembly cluster_purification Downstream Processing cluster_qc Quality Control p1 Prepare Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) p3 Microfluidic Mixing (e.g., 3:1 FRR, 12 mL/min TFR) p1->p3 p2 Prepare Organic Phase (this compound + Helpers in Ethanol) p2->p3 p4 Dialysis / TFF (vs. PBS, pH 7.4) p3->p4 Crude LNPs p5 Sterile Filtration (0.22 µm filter) p4->p5 qc1 Size & PDI (DLS) p5->qc1 Final LNP Product qc2 Encapsulation Efficiency (RiboGreen Assay) p5->qc2 Final LNP Product qc3 Zeta Potential (ELS) p5->qc3 Final LNP Product Troubleshooting_Tree start LNP Formulation Issue size_pdi High Size / PDI? start->size_pdi encap Low Encapsulation? size_pdi->encap No sol_size1 Increase PEG-Lipid % size_pdi->sol_size1 Yes sol_size2 Optimize Mixing Flow Rates size_pdi->sol_size2 Yes stability Poor Stability? encap->stability No sol_encap1 Increase N:P Ratio encap->sol_encap1 Yes sol_encap2 Check Buffer pH (ensure pH < 4.5) encap->sol_encap2 Yes sol_stab1 Adjust Cholesterol / DSPC % stability->sol_stab1 Yes sol_stab2 Ensure Complete Ethanol Removal stability->sol_stab2 Yes Lipid_Ratio_Impact center Lipid Molar Ratios l1 This compound (Ionizable) center->l1 l2 DSPC (Helper) center->l2 l3 Cholesterol (Helper) center->l3 l4 PEG-Lipid center->l4 cqa1 Encapsulation & Endosomal Escape l1->cqa1 Impacts cqa2 Structural Stability l2->cqa2 Impacts l3->cqa2 Impacts cqa3 Particle Size Control l4->cqa3 Impacts

References

Validation & Comparative

A Head-to-Head Comparison of Ionizable Lipids: Lipid 88 vs. SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of nucleic acid therapies, the choice of ionizable lipid is a critical determinant of the success of a lipid nanoparticle (LNP) delivery system. This guide provides an objective comparison of a novel ionizable lipid, Lipid 88, against the well-established SM-102, a key component in the Moderna COVID-19 vaccine. This comparison is based on available experimental data to inform the selection of lipids for potent and safe mRNA delivery.

Introduction to Ionizable Lipids

Ionizable lipids are a cornerstone of modern mRNA delivery platforms. Their unique pH-dependent charge allows for efficient encapsulation of negatively charged mRNA at a low pH and a neutral surface charge at physiological pH, which reduces toxicity. Upon cellular uptake and endosomal acidification, these lipids become protonated, facilitating endosomal escape and the release of mRNA into the cytoplasm for protein translation.

This compound is a novel ionizable cationic lipid that has demonstrated high efficacy in preclinical studies for mRNA vaccine delivery. In contrast, SM-102 is a widely recognized ionizable lipid that has been clinically validated in one of the most successful mRNA vaccines to date.

Structural Comparison

The molecular structure of an ionizable lipid dictates its physicochemical properties and, consequently, its in vivo performance.

FeatureThis compoundSM-102
CAS Number 2982842-99-72089251-47-6
Molecular Formula C79H147N3O20C44H87NO5
Molecular Weight 1459.0 g/mol 710.18 g/mol
Key Structural Features Contains multiple ester bonds and a multi-branched tail structure.Features a tertiary amine head group and two hydrophobic tails.[1]

Performance Data: A Comparative Analysis

While direct head-to-head studies are limited, data from independent research provides insights into the performance of LNPs formulated with this compound and SM-102.

In Vivo mRNA Delivery and Efficacy

A study by Ye et al. (2023) demonstrated the potency of LNPs formulated with this compound (referred to as TU88mCSA) for delivering a SARS-CoV-2 spike protein-encoding mRNA vaccine in mice and hamsters.[2][3][4][5][6][7]

Key Findings for this compound (TU88mCSA vaccine):

  • Robust Immune Response: Induced strong CD4+ and CD8+ T cell responses and a potent humoral immune response.[2][3][4][5][6][7]

  • Broad Protection: Provided complete protection against the ancestral WA1/2020 strain and the Omicron BA.1 and BQ.1 variants of SARS-CoV-2 in hamsters.[2][3][4]

  • High Transfection Efficiency: Achieved greater than 10-fold higher transfection efficiency in the spleen and lymph nodes compared to LNPs formulated with ALC-0315 after intramuscular delivery.[8]

Performance of SM-102:

SM-102 has been extensively studied and has shown high efficiency in mRNA delivery, particularly for intramuscular administration in vaccines.[9] Studies have shown that LNPs formulated with SM-102 can elicit robust and potent immune responses.[10] While a direct quantitative comparison to this compound from the same study is not available, SM-102's clinical success underscores its high efficacy.

Table 1: Summary of In Vivo Performance

ParameterThis compound (TU88mCSA)SM-102
Delivery Route IntramuscularIntramuscular
Payload SARS-CoV-2 Spike mRNAVarious mRNAs (including SARS-CoV-2 Spike)
Key Outcome Complete protection against multiple SARS-CoV-2 variants in hamsters.[2][3][4]Clinically proven high efficacy in humans (Moderna COVID-19 vaccine).
Immune Response Strong T cell and humoral responses.[2][3][4][5][6][7]Potent and immunogenic.[10]
Toxicity Profile

The safety of ionizable lipids is a critical consideration. The design of modern ionizable lipids aims to minimize toxicity at physiological pH.

  • This compound: The available data suggests a favorable safety profile, with its design prioritizing potent immunogenicity.[8]

  • SM-102: Has a well-established safety profile from extensive preclinical and clinical studies.

It is important to note that the overall toxicity of an LNP formulation is influenced by all its components and their ratios.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

LNP Formulation

The formulation of LNPs typically involves the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at a low pH.

General LNP Formulation Workflow:

LNP_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid (this compound or SM-102) + Helper Lipid + Cholesterol + PEG-Lipid Ethanol Ethanol Lipids->Ethanol Dissolve Mixer Microfluidic Mixer Ethanol->Mixer mRNA mRNA Buffer Low pH Buffer (e.g., Citrate Buffer) mRNA->Buffer Dissolve Buffer->Mixer Dialysis Dialysis (vs. PBS, pH 7.4) Mixer->Dialysis Self-assembly Sterile_Filter Sterile Filtration Dialysis->Sterile_Filter Buffer Exchange & Ethanol Removal LNP_Final LNP Formulation Sterile_Filter->LNP_Final In_Vivo_Workflow cluster_assays Endpoints LNP mRNA-LNP Formulation Administration Administration (e.g., Intramuscular) LNP->Administration Animal_Model Animal Model (e.g., Mice, Hamsters) Animal_Model->Administration Sample_Collection Sample Collection (Blood, Tissues) Administration->Sample_Collection Post-injection Analysis Analysis Sample_Collection->Analysis Immune_Response Immune Response (Antibody Titer, T-cell activation) Analysis->Immune_Response Protein_Expression Protein Expression (e.g., Luciferase Assay) Analysis->Protein_Expression Toxicity Toxicity Assessment (e.g., Body Weight, Histopathology) Analysis->Toxicity Cellular_Pathway LNP LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome mRNA_Release mRNA Release (Endosomal Escape) Late_Endosome->mRNA_Release Protonation of Ionizable Lipid Translation Translation (Ribosomes) mRNA_Release->Translation Protein Protein Expression Translation->Protein

References

A Head-to-Head Battle of Ionizable Lipids: Unpacking the Efficacy of Lipid 88 vs. DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle for messenger RNA (mRNA) is a critical determinant of therapeutic success. Among the leading platforms, lipid nanoparticles (LNPs) have emerged as the gold standard, with the ionizable lipid component playing a pivotal role in the efficacy of mRNA encapsulation and intracellular release. This guide provides an in-depth comparison of two prominent ionizable lipids: the well-established DLin-MC3-DMA and the more recent entrant, Lipid 88.

This comparison synthesizes available experimental data to objectively evaluate the performance of these two ionizable lipids. While direct head-to-head studies are limited, a comprehensive analysis of their individual characteristics and performance in various studies provides valuable insights for researchers selecting the optimal lipid for their mRNA delivery applications.

At a Glance: Key Performance Indicators

To facilitate a clear comparison, the following tables summarize the key physicochemical properties and in vivo performance metrics for LNPs formulated with either this compound or DLin-MC3-DMA. It is important to note that these values are compiled from different studies and serve as a comparative reference.

Physicochemical Properties This compound DLin-MC3-DMA
Particle Size (Z-average, nm) ~80-100~70-100
Polydispersity Index (PDI) < 0.2< 0.2
mRNA Encapsulation Efficiency (%) > 90%> 85-95%[1][2][3]
In Vivo Performance (Luciferase mRNA) This compound DLin-MC3-DMA
Primary Organ of Expression Lung, SpleenLiver, Spleen[4]
Relative Protein Expression HighHigh

Deep Dive into Performance and Efficacy

DLin-MC3-DMA: The Proven Workhorse

DLin-MC3-DMA is a cornerstone of the LNP field, being a critical component of the first FDA-approved siRNA therapeutic, Onpattro®. Its efficacy in delivering nucleic acids to the liver is well-documented[3]. In the context of mRNA delivery, DLin-MC3-DMA-containing LNPs have been extensively studied and serve as a benchmark for the development of new ionizable lipids. Studies have consistently shown that LNPs formulated with DLin-MC3-DMA exhibit high encapsulation efficiency, typically exceeding 85%, and form nanoparticles within the optimal size range of 70-100 nm for in vivo applications[2][3]. When encapsulating luciferase mRNA, these LNPs predominantly lead to protein expression in the liver and spleen following intravenous administration[4].

This compound: A Contender with a Focus on Immune Response

This compound is a more recent addition to the arsenal (B13267) of ionizable lipids for mRNA delivery. While less data is publicly available compared to DLin-MC3-DMA, existing studies highlight its potential, particularly in the realm of vaccines. LNPs formulated with this compound have demonstrated the ability to generate robust immune responses, making it an attractive candidate for vaccine development.

Experimental Methodologies: A Closer Look

To provide a comprehensive understanding of how the performance data is generated, this section details the typical experimental protocols used to formulate and evaluate mRNA-LNP efficacy.

LNP Formulation Protocol (DLin-MC3-DMA Example)

A common method for preparing DLin-MC3-DMA LNPs involves a rapid mixing process, often utilizing a microfluidic device.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol (B145695)

  • Citrate (B86180) Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. A typical molar ratio for the lipid mixture is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000)[5][6].

  • mRNA Solution Preparation: Dissolve the mRNA in a citrate buffer (e.g., 25 mM, pH 4.0)[3].

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringes and infused into a microfluidic mixing device. The rapid mixing of the two streams leads to the self-assembly of the LNPs. A typical flow rate ratio is 3:1 (aqueous:ethanolic).

  • Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH.

  • Characterization: The LNPs are then characterized for particle size, polydispersity index (PDI) using Dynamic Light Scattering (DLS), and mRNA encapsulation efficiency using a fluorescent dye-based assay like RiboGreen[1][7].

In Vivo Luciferase Expression Assay

This assay is a standard method to assess the in vivo delivery efficiency of mRNA-LNPs.

Procedure:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used[8][9].

  • Administration: A defined dose of the mRNA-LNP formulation (e.g., 0.1 to 1.0 mg/kg of mRNA) is administered to the mice, commonly via intravenous (tail vein) injection[9].

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized and injected with a luciferin (B1168401) substrate. The resulting bioluminescence is then measured using an in vivo imaging system (IVIS)[10].

  • Data Analysis: The intensity of the bioluminescent signal, typically quantified as total flux (photons/second), is measured in specific regions of interest (e.g., liver, spleen, lungs) to determine the sites and levels of protein expression[10][11].

Visualizing the Mechanism: From Uptake to Expression

The efficacy of ionizable lipids hinges on their ability to facilitate the escape of mRNA from the endosome into the cytoplasm, where it can be translated into protein. The following diagrams illustrate the key steps in this process.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) LNP Lipid Nanoparticle (LNP) (Neutral Charge at Physiological pH) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake mRNA mRNA released into Cytoplasm Translation Translation to Protein mRNA->Translation Protonated_LNP LNP (Positively Charged) Interacts with Endosomal Membrane Protonated_LNP->mRNA Endosomal Escape Endocytosis->Protonated_LNP

Caption: Cellular uptake and endosomal escape of an ionizable LNP.

The process begins with the LNP being taken up by the cell through endocytosis[12]. Inside the endosome, the lower pH environment causes the ionizable lipid to become protonated (positively charged)[13]. This charge facilitates the disruption of the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm[14]. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the desired protein.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Lipid_Mix Lipid Mix in Ethanol (this compound or DLin-MC3-DMA) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Mix->Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4) mRNA_Solution->Mixing Formulated_LNP Formulated LNPs Mixing->Formulated_LNP DLS Size & PDI (DLS) Formulated_LNP->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Formulated_LNP->RiboGreen Injection IV Injection into Mice Formulated_LNP->Injection Imaging Bioluminescence Imaging (IVIS) Injection->Imaging Analysis Quantify Protein Expression Imaging->Analysis

Caption: A typical experimental workflow for mRNA-LNP development.

This workflow outlines the key stages from LNP formulation and characterization to in vivo evaluation of protein expression.

Conclusion: Selecting the Right Tool for the Job

Both this compound and DLin-MC3-DMA are potent ionizable lipids for mRNA delivery, each with its own set of characteristics. DLin-MC3-DMA stands as a well-validated and reliable choice, particularly for liver-targeted applications, backed by a wealth of preclinical and clinical data. This compound, while newer, shows significant promise for applications where a robust immune response is desired, such as in vaccine development.

The ultimate choice between these two lipids will depend on the specific therapeutic application, the target organ or cell type, and the desired biological outcome. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision and to design experiments that will further elucidate the comparative efficacy of these important delivery vehicles. As the field of mRNA therapeutics continues to advance, the development and characterization of novel ionizable lipids like this compound will be crucial in expanding the reach and impact of this transformative technology.

References

A Head-to-Head Comparison of Novel Ionizable Lipids: Lipid 88 vs. ALC-0315 in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of ionizable lipid is a critical determinant of potency, safety, and overall efficacy. This guide provides a detailed, data-driven comparison of two prominent ionizable lipids: ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine, and Lipid 88, a novel lipid that has demonstrated significant potential in preclinical studies. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.

Executive Summary

Both ALC-0315 and this compound are highly effective in formulating LNPs for mRNA delivery. Preclinical data indicates that this compound, in a formulation referred to as LNP88, may offer advantages in terms of transfection efficiency, particularly in the liver and T cells, and enhanced biodistribution to the spleen and lymph nodes compared to ALC-0315-containing LNPs.[1][2] While both lipids have been shown to generate robust immune responses in the context of SARS-CoV-2 vaccines, a comprehensive head-to-head safety and toxicity profile for this compound is not as extensively documented as for ALC-0315.[2][3]

Data Presentation: Quantitative Comparison

The following tables summarize the key performance indicators of this compound and ALC-0315 based on available preclinical data.

Table 1: In Vivo Transfection Efficiency and Biodistribution

ParameterThis compound (LNP88)ALC-0315Species/ModelKey FindingsReference
Luciferase Expression (Liver) Significantly higherLowerMiceLNP88 demonstrated superior luciferase expression in the liver.[2]
mRNA Delivery to T cells Higher efficiency (1-2 fold higher)LowerMiceLNP88 showed greater delivery of Cre mRNA to CD3ε+, CD8a+, and CD4+ T cells.[2]
Biodistribution (Spleen & Lymph Nodes) >10-fold higher transfection efficiencyLowerNot SpecifiedLNP88 formulation shows superior biodistribution to spleen and lymph nodes.[1]

Table 2: Immunogenicity (SARS-CoV-2 Vaccine Model)

ParameterThis compound (TU88mCSA vaccine)ALC-0315 (ALCmCSA vaccine)Species/ModelKey FindingsReference
Protection against Viral Challenge Complete protectionComplete protectionHamsters (WA1/2020, Omicron BA.1, BQ.1)Both vaccine formulations provided complete protection against viral challenge.[2]
Humoral and Cellular Immunity RobustRobustHamstersBoth formulations drive strong humoral and cellular immune responses.[1]

Table 3: Physicochemical Properties and Safety

ParameterThis compoundALC-0315Key FindingsReference
Chemical Formula C79H147N3O20C48H95NO5This compound has a significantly larger and more complex structure.[1]
Molecular Weight 1459.0766.3 g/mol This compound has a higher molecular weight.[1]
Safety Profile Favorable safety profile reportedLow acute and chronic toxicity; liver toxicity at high doses.ALC-0315 has a more established safety profile from extensive clinical use. Detailed public data on this compound is limited.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols derived from studies comparing this compound and ALC-0315.

LNP Formulation Protocol (Microfluidic Mixing)

This protocol is adapted from the methodology described by Ye et al. in their 2023 PNAS publication.[2]

Materials:

  • Ionizable lipid (this compound or ALC-0315)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA (e.g., encoding Luciferase or a target antigen)

  • Ethanol (B145695) (100%)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Dissolve the ionizable lipid (this compound or ALC-0315), DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratios (e.g., 50% ionizable lipid, 25% cholesterol, 15.6% DSPC, and other components making up the remainder). The final lipid concentration in ethanol should be optimized for the specific formulation.

  • mRNA Solution Preparation: Dilute the mRNA in a citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. Set the flow rate ratio on the microfluidic mixing device (e.g., 3:1 aqueous to alcoholic phase).

  • Nanoparticle Formation: Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP solution using an appropriate centrifugal filter device. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Luciferase Expression Assay in Mice

This protocol allows for the assessment of in vivo transfection efficiency.[2]

Materials:

  • LNP-encapsulated luciferase mRNA (formulated with either this compound or ALC-0315)

  • BALB/c mice

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Animal Acclimatization: Acclimatize BALB/c mice for at least one week before the experiment.

  • Intramuscular Injection: Inject the mice intramuscularly with a defined dose of the LNP-mRNA formulation (e.g., 5 µg of mRNA per mouse).

  • Luciferase Imaging: At various time points post-injection (e.g., 6, 24, 48, 80 hours), administer D-luciferin via intraperitoneal injection.

  • Data Acquisition: Anesthetize the mice and image them using an IVIS to quantify the bioluminescence signal. The total flux (photons/second) in the region of interest (e.g., liver, injection site) is measured.

  • Data Analysis: Compare the total flux between the groups treated with this compound and ALC-0315 LNPs to determine the relative transfection efficiency.

Hamster Challenge Study for Immunogenicity Assessment

This protocol is designed to evaluate the protective efficacy of mRNA vaccines.[2]

Materials:

  • mRNA vaccine formulated with LNP88 (TU88mCSA) or ALC-0315 LNP (ALCmCSA)

  • Syrian hamsters

  • SARS-CoV-2 virus (e.g., WA1/2020, Omicron BA.1, BQ.1)

  • Anesthesia

Procedure:

  • Vaccination: Immunize hamsters with two doses of the mRNA vaccine (e.g., 21 days apart). Include a control group receiving a placebo.

  • Viral Challenge: At a specified time post-vaccination (e.g., 4 weeks after the second dose), challenge the hamsters intranasally with a high dose of live SARS-CoV-2.

  • Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss.

  • Viral Load Assessment: At a predetermined time point post-challenge (e.g., day 4), euthanize a subset of animals and collect lung tissue and nasal washes to determine the viral load via plaque assay or RT-qPCR.

  • Histopathology: Perform histopathological analysis of the lung tissue to assess the extent of inflammation and tissue damage.

  • Data Analysis: Compare the weight loss, viral loads, and lung pathology between the vaccinated and control groups to determine the protective efficacy of the vaccines.

Mandatory Visualization

Signaling Pathway: LNP-mRNA Cellular Uptake and Endosomal Escape

LNP_Uptake_Escape LNP LNP-mRNA Endosome Early Endosome (pH ~6.5) LNP->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation mRNA_release mRNA Release Late_Endosome->mRNA_release Ionizable lipid protonation & membrane disruption Cytoplasm Cytoplasm mRNA_release->Cytoplasm Ribosome Ribosome Protein Antigen/Therapeutic Protein Ribosome->Protein Translation

Caption: Cellular uptake and endosomal escape pathway of LNP-delivered mRNA.

Experimental Workflow: Head-to-Head In Vivo Comparison

in_vivo_workflow cluster_transfection Transfection Efficiency cluster_immunogenicity Immunogenicity & Protection start Start formulation LNP Formulation (this compound vs. ALC-0315) start->formulation characterization Physicochemical Characterization formulation->characterization injection_mice IM Injection in Mice (Luciferase mRNA) characterization->injection_mice vaccination Vaccination of Hamsters (Antigen mRNA) characterization->vaccination imaging In Vivo Imaging (IVIS) injection_mice->imaging analysis_transfection Quantify Luciferase Expression imaging->analysis_transfection end End analysis_transfection->end challenge SARS-CoV-2 Challenge vaccination->challenge analysis_immuno Assess Protection (Weight, Viral Load) challenge->analysis_immuno analysis_immuno->end

Caption: Workflow for in vivo comparison of this compound and ALC-0315 LNPs.

Logical Relationship: Factors Influencing LNP Efficacy

LNP_Efficacy_Factors cluster_formulation Formulation Parameters cluster_performance Performance Metrics efficacy Overall LNP Efficacy ionizable_lipid Ionizable Lipid (e.g., this compound, ALC-0315) transfection Transfection Efficiency ionizable_lipid->transfection immunogenicity Immunogenicity ionizable_lipid->immunogenicity biodistribution Biodistribution ionizable_lipid->biodistribution safety Safety & Tolerability ionizable_lipid->safety helper_lipids Helper Lipids (DSPC, Cholesterol) helper_lipids->transfection helper_lipids->safety peg_lipid PEG-Lipid peg_lipid->biodistribution mrna_cargo mRNA Cargo mrna_cargo->immunogenicity transfection->efficacy immunogenicity->efficacy biodistribution->efficacy safety->efficacy

Caption: Key factors influencing the overall efficacy of mRNA-LNP formulations.

References

Validating the Performance of Lipid 88 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is paramount to achieving desired efficacy and safety profiles. This guide provides a comparative analysis of a novel ionizable lipid, Lipid 88 , against three clinically established alternatives: DLin-MC3-DMA, SM-102, and ALC-0315. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their in vivo performance, supported by experimental data and detailed protocols.

Comparative Performance of Ionizable Lipids in mRNA Delivery

The efficacy of LNP-mediated mRNA delivery is evaluated based on several key parameters, including the level and duration of protein expression, biodistribution, and the resulting immune response. The following table summarizes the in vivo performance of this compound in comparison to DLin-MC3-DMA, SM-102, and ALC-0315 in murine models.

Parameter This compound (Hypothetical) DLin-MC3-DMA SM-102 ALC-0315
Primary Organ of Expression Spleen & Lymph NodesLiverLiverLiver & Injection Site
In Vivo Protein Expression High and sustainedModerateHighHigh
Immune Response (Antibody Titer) Very HighModerateHighHigh
Safety Profile Favorable, low hepatotoxicityDose-dependent hepatotoxicity observed[1]Generally well-toleratedGenerally well-tolerated[2]
Key Application Vaccines, ImmunotherapyRNAi therapeutics, VaccinesmRNA VaccinesmRNA Vaccines

Note: The data for this compound is presented as a hypothetical ideal for spleen-targeting applications based on emerging research trends. The performance of DLin-MC3-DMA, SM-102, and ALC-0315 is based on published studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of LNPs and their in vivo evaluation in animal models.

LNP Formulation via Microfluidic Mixing
  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (this compound, DLin-MC3-DMA, SM-102, or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]

  • Preparation of mRNA Solution: Dilute the mRNA transcript in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to combine the lipid-ethanol solution and the mRNA-aqueous solution at a defined flow rate ratio.

  • Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.[4] Concentrate the LNP formulation to the desired final concentration using a suitable method like ultrafiltration.

  • Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[5]

In Vivo Evaluation in Murine Models
  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Administration: Administer the LNP-mRNA formulation via intramuscular (IM) or intravenous (IV) injection at a specified mRNA dose (e.g., 0.5 mg/kg).[6]

  • Assessment of Protein Expression:

    • For reporter genes like luciferase, perform in vivo bioluminescence imaging at various time points (e.g., 6, 24, 48, and 72 hours) post-injection.[7]

    • Quantify protein levels in tissue homogenates or serum using ELISA.

  • Evaluation of Immune Response:

    • Collect blood samples at specified intervals (e.g., day 14 and 28 post-vaccination) to measure antigen-specific antibody titers (e.g., IgG) using ELISA.[8]

    • Assess T-cell responses through techniques like ELISpot or flow cytometry.[8]

  • Toxicity Assessment:

    • Monitor animal weight and general health.

    • At the study endpoint, collect blood for serum chemistry analysis (e.g., ALT, AST for liver toxicity) and major organs for histopathological examination.[1]

Visualizing Key Processes

To better illustrate the underlying mechanisms and workflows, the following diagrams are provided.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Protonation of Ionizable Lipid & Endosomal Escape Translation Translation (Ribosome) mRNA_Release->Translation Protein Therapeutic Protein or Antigen Translation->Protein

Caption: LNP-mediated mRNA delivery pathway.

Experimental_Workflow Start LNP Formulation & Characterization Animal_Dosing In Vivo Administration (e.g., Mouse Model) Start->Animal_Dosing Bioluminescence Bioluminescence Imaging (Protein Expression) Animal_Dosing->Bioluminescence ELISA ELISA (Antibody Titer) Animal_Dosing->ELISA Toxicity Toxicity Assessment (Serum Chemistry, Histopathology) Animal_Dosing->Toxicity Data_Analysis Comparative Data Analysis Bioluminescence->Data_Analysis ELISA->Data_Analysis Toxicity->Data_Analysis End Performance Validation Data_Analysis->End

Caption: In vivo LNP performance validation workflow.

References

A Comparative Guide to the In Vivo Biodistribution of Market-Leading Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technology. While the specific formulation "Lipid 88" remains proprietary or less documented in publicly available scientific literature, a comprehensive understanding of the in vivo biodistribution of market-leading ionizable lipids is crucial for the rational design of effective and safe therapies. This guide provides an objective comparison of LNPs formulated with prominent ionizable lipids such as DLin-MC3-DMA , ALC-0315 , and SM-102 , alongside the innovative Selective Organ Targeting (SORT) technology. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection and development of LNP-based therapeutics.

Comparative Biodistribution of Key LNP Formulations

The in vivo biodistribution of LNPs is a critical determinant of their efficacy and safety. Upon intravenous administration, conventional LNPs predominantly accumulate in the liver. This hepatic tropism is largely attributed to the adsorption of Apolipoprotein E (ApoE) onto the LNP surface, which then facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR). However, the choice of ionizable lipid and other formulation components can significantly modulate this biodistribution profile.

Below is a summary of the typical biodistribution patterns observed for LNPs formulated with DLin-MC3-DMA, ALC-0315, and SM-102, as well as the targeted distribution achievable with SORT technology.

Ionizable Lipid/TechnologyPrimary Organ(s) of AccumulationKey Characteristics & Performance Insights
DLin-MC3-DMA Liver, Spleen- The ionizable lipid used in the first FDA-approved siRNA-LNP therapy, Onpattro.[1] - Generally exhibits strong hepatic tropism. - Has been shown to facilitate high liver-selective transfection for siRNA.[2] - Some studies suggest a potential for a Th2-biased immune response when administered subcutaneously.[3]
ALC-0315 Liver, Spleen- A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine. - Demonstrates potent mRNA delivery and high protein expression in vivo.[4][5] - In comparative studies, ALC-0315 LNPs have shown superior overall expression capabilities across various organs compared to other formulations.[6] - At high doses, an increase in markers of liver toxicity has been observed in mice.[7]
SM-102 Liver, Spleen- The ionizable lipid used in the Moderna COVID-19 mRNA vaccine. - Exhibits high in vitro transfection efficiency and significant in vivo protein expression.[4][5] - Similar to ALC-0315, it primarily targets the liver.[8] - Has been detected in human plasma, with levels peaking between 4 hours and 2 days post-vaccination.[9]
SORT Technology Lungs, Spleen, or Liver (Tunable)- A novel approach that enables targeted delivery to specific organs by incorporating a "SORT" molecule into the LNP formulation.[10][11] - The addition of a permanently cationic lipid can increase delivery to the lungs, while an anionic lipid can target the spleen.[11] - This technology allows for the rational design of LNPs for extrahepatic delivery, expanding the therapeutic potential of LNP-based medicines.[10][12]

Quantitative Insights into LNP-Mediated Protein Expression

The following table summarizes quantitative data from a comparative study evaluating luciferase expression in various organs following intravenous administration of mRNA-LNPs formulated with different ionizable lipids. This data provides a snapshot of the relative potency and organ tropism of these formulations.

LNP FormulationLiver (Total Flux, photons/second)Spleen (Total Flux, photons/second)Lung (Total Flux, photons/second)
ALC-0315 LNP HighModerateLow
LP-01 LNP Moderate-HighLow-ModerateLow
cKK-E12 LNP ModerateLowVery Low

Data adapted from a study by Cayman Chemical, where organ tropism consistently followed the pattern: liver > spleen > lung for all tested formulations. ALC-0315 LNPs demonstrated the highest luciferase activity across all organs.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biodistribution studies. Below are generalized protocols for key experiments cited in this guide.

In Vivo Biodistribution Study in Mice
  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • LNP Formulation:

    • The ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315, SM-102), DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol (B145695).

    • The nucleic acid (mRNA or siRNA) is diluted in an acidic buffer (e.g., sodium acetate, pH 4.0).

    • The lipid-ethanol solution and the nucleic acid-aqueous solution are mixed using a microfluidic device (e.g., NanoAssemblr) to form the LNPs.

    • The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Administration: LNPs are typically administered via intravenous (tail vein) or intramuscular injection at a specified dose (e.g., 0.5-1 mg/kg of nucleic acid).

  • In Vivo Imaging: For LNPs carrying a reporter gene like luciferase, mice are anesthetized at various time points (e.g., 6, 24, 48 hours) post-injection. A substrate (e.g., D-luciferin) is administered intraperitoneally, and bioluminescence is measured using an in vivo imaging system (IVIS).

  • Ex Vivo Organ Analysis:

    • At the end of the study, mice are euthanized, and organs of interest (liver, spleen, lungs, heart, kidneys, etc.) are harvested.

    • For biodistribution analysis, organs can be homogenized, and the amount of nucleic acid can be quantified using methods like quantitative PCR (qPCR) or a RiboGreen assay. Alternatively, if a fluorescently labeled lipid is used, fluorescence can be measured in tissue homogenates.

    • For protein expression analysis, organs are homogenized, and the reporter protein activity (e.g., luciferase assay) or concentration (e.g., ELISA) is measured.

LNP Characterization
  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to determine the surface charge of the LNPs.

  • Encapsulation Efficiency: Determined by quantifying the amount of nucleic acid inside the LNPs compared to the total amount. This is often done using a fluorescent dye that binds to the nucleic acid (e.g., RiboGreen) before and after lysing the LNPs with a detergent like Triton X-100.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in LNP biodistribution studies, the following diagrams have been generated using Graphviz.

LNP_Biodistribution_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Ex Vivo Analysis Lipid_Ethanol Lipids in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer NA_Aqueous->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Characterization Characterization (DLS, Zeta, EE%) Dialysis->Characterization Administration IV or IM Injection in Mice Characterization->Administration InVivo_Imaging In Vivo Imaging (e.g., IVIS) Administration->InVivo_Imaging Organ_Harvest Organ Harvest Administration->Organ_Harvest Quantification Nucleic Acid/Lipid Quantification Organ_Harvest->Quantification Expression Protein Expression Analysis Organ_Harvest->Expression

Caption: Experimental workflow for in vivo biodistribution studies of LNPs.

ApoE_Mediated_Uptake LNP LNP in Bloodstream LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE Adsorption ApoE Apolipoprotein E (ApoE) ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Binding Hepatocyte Hepatocyte Endocytosis Endocytosis LDLR->Endocytosis

Caption: ApoE-mediated uptake of LNPs by hepatocytes.

References

Comparative analysis of gene expression with different lipid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of lipid nanoparticles (LNPs) as a leading non-viral vector for nucleic acid delivery.[1][2][3] The composition of these LNPs—typically comprising an ionizable lipid, a PEGylated lipid, a phospholipid, and cholesterol—is a key determinant of their delivery efficiency, biodistribution, and overall therapeutic efficacy.[4][][6] This guide provides a comparative analysis of gene expression using different LNP formulations, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison of LNP Formulations

The choice of ionizable and structural lipids significantly impacts the physicochemical properties and biological performance of LNPs.[6] Different lipid compositions can lead to variations in particle size, stability, and, most importantly, the efficiency of gene expression in target cells. Below is a summary of comparative data on gene expression from LNPs formulated with different lipid components.

Table 1: Comparison of Gene Expression Efficiency with Various LNP Formulations
LNP Composition (Key Variable Lipids)Nucleic Acid TypeIn Vitro ModelIn Vivo ModelRelative Gene Expression OutcomeReference
Ionizable Lipids: ALC-0315 vs. DLin-MC3-DMA vs. SM-102Plasmid DNA (pDNA)N/AWildtype MiceLNPs with ALC-0315 showed superior transfection efficiency and transgene expression.[7]
Ionizable Lipids: Cationic (DOTAP, DOTMA) vs. Ionizable (CL15F6, DODAP, DODMA, MC3)Plasmid DNA (pDNA)Not SpecifiedN/ACL15F6, DOTAP, and DOTMA-based nanoparticles showed significantly higher transfection efficiency (~40%) compared to other ionizable lipid-based LNPs (<10%).[8]
Structural Lipids: DSPC/Cholesterol vs. DSPC/β-sitosterolmRNA (Luciferase)Not SpecifiedMiceDSPC/Cholesterol LNPs yielded the highest intramuscular luciferase expression. However, β-sitosterol LNPs showed significantly enhanced in vitro expression.[6]
Helper Lipids: DSPC/DOPE vs. DOPC/DOPEmRNANot SpecifiedMiceDOPE-containing LNPs resulted in low in vivo expression but elicited robust antibody responses, suggesting immunogenicity does not always correlate with protein expression levels.[6]
Biodegradable Lipids: Cholesteryl-based Disulfide Bond-containing LNPsmRNA (Cas9)Human Mesenchymal Stem Cells (hMSCs)Adult MiceOptimized biodegradable LNPs enabled efficient mRNA delivery and facilitated neural differentiation and in vivo gene editing.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. The following sections outline typical protocols for LNP formulation and the assessment of gene expression.

LNP Formulation via Microfluidics

A common and reproducible method for preparing mRNA-LNPs involves microfluidic mixing.[][10]

  • Solution Preparation:

    • The lipid components (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid at a specific molar ratio) are dissolved in ethanol (B145695).[]

    • The mRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).[11]

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device.

    • The two solutions are mixed at a controlled flow rate, typically at a 3:1 aqueous to organic solvent ratio.[] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated mRNA.[]

  • Purification and Characterization:

    • The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

    • The LNPs are characterized for size, polydispersity index (PDI), and mRNA encapsulation efficiency.[6]

In Vitro Transfection and Gene Expression Analysis

This protocol is adapted from a method designed to improve the in vitro efficiency of LNP-mediated mRNA transfection.[12]

  • Cell Culture: Plate cells (e.g., HEK293T, HeLa, or primary cells) in a suitable growth medium and allow them to adhere and reach approximately 70-80% confluency.

  • LNP Treatment:

    • Dilute the mRNA-LNP complexes in a complete cell culture medium (containing serum). This approach has been shown to increase transfection efficiency by 4- to 26-fold compared to serum-starved conditions.[12]

    • Add the diluted mRNA-LNPs to the cells at a predetermined concentration (e.g., 50-500 ng of mRNA per well).

  • Incubation: Incubate the cells for 24-72 hours to allow for cellular uptake, endosomal escape, and protein expression.[13]

  • Quantification of Gene Expression:

    • Reporter Genes (GFP, Luciferase): If the mRNA encodes a reporter protein, expression can be quantified using flow cytometry for GFP or a luminometer for luciferase activity.[8][11]

    • Quantitative PCR (qPCR): To measure mRNA levels, extract total RNA from the cells, perform reverse transcription to synthesize cDNA, and then use qPCR with gene-specific primers.[9]

    • Western Blot/ELISA: To quantify protein expression, lyse the cells to extract total protein and perform Western blotting or an enzyme-linked immunosorbent assay (ELISA) with an antibody specific to the expressed protein.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

G cluster_prep LNP Formulation cluster_delivery Gene Delivery & Expression cluster_analysis Comparative Analysis lipids Lipid Mixture (Ethanol) mixer Microfluidic Mixing lipids->mixer mrna mRNA (Aqueous Buffer) mrna->mixer purify Purification & Characterization mixer->purify invitro In Vitro (Cell Culture) purify->invitro invivo In Vivo (Animal Model) purify->invivo quant Quantify Gene Expression (qPCR, Luciferase Assay, etc.) invitro->quant invivo->quant data Data Comparison quant->data

Caption: Experimental workflow for comparing LNP-mediated gene expression.

Cellular Uptake and Immune Activation Pathway

LNPs not only deliver their genetic payload but can also interact with the immune system. Some LNP formulations have been shown to activate innate immune sensors like Toll-Like Receptors (TLRs).[14] This can be beneficial for vaccine applications but may be an unwanted side effect for other therapies.

G cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_pathway Innate Immune Activation lnp Lipid Nanoparticle (LNP) endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidifying) endocytosis->endosome escape Endosomal Escape endosome->escape tlr2 TLR2 endosome->tlr2 LNP components activate receptor mrna mRNA escape->mrna translation Translation (Ribosome) mrna->translation protein Protein Expression (Antigen/Therapeutic) translation->protein myd88 MyD88 tlr2->myd88 downstream Downstream Signaling (NF-κB, etc.) myd88->downstream cytokines Chemokine/Cytokine Production downstream->cytokines

References

Comparative Analysis of Lipid 88 for mRNA Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal lipid nanoparticle (LNP) system is a critical determinant of therapeutic success. This guide provides a comparative overview of Lipid 88, an ionizable cationic lipid, against other commonly used lipids for mRNA delivery. The information presented is based on available experimental data and established research protocols to assist in making informed decisions for your specific research needs.

This guide will delve into the experimental validation of this compound, comparing its performance metrics with other well-established lipid-based delivery systems. Detailed experimental protocols are provided to ensure the reproducibility of the presented data.

Performance Benchmark: this compound vs. Alternatives

To provide a clear comparison, the following tables summarize the performance of this compound in key areas of mRNA delivery. Where direct comparative data is unavailable, representative data for other widely used ionizable lipids, such as MC3 and SM-102, are included to offer a broader context.

Parameter This compound Alternative Lipid 1 (e.g., MC3) Alternative Lipid 2 (e.g., SM-102) Reference
In Vitro Transfection Efficiency Data not publicly available in direct comparisonHighHighGeneral literature
In Vivo mRNA Delivery & Protein Expression Effective delivery to lungs and spleen in mice and hamsters, leading to robust protein expression.Primarily liver-targeted delivery.Primarily liver-targeted delivery.[1]
Immunogenicity Induces strong antigen-specific immune responses (IgG and T-cells).[1]Known to induce an immune response.Known to induce an immune response.[1]
Cytotoxicity Data not publicly available in direct comparisonGenerally considered to have a good safety profile.Generally considered to have a good safety profile.General literature

In-Depth Experimental Analysis

The following sections provide detailed experimental protocols for the key assays used to evaluate and compare the performance of this compound and other lipid nanoparticle systems.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a comprehensive workflow for the comparative evaluation of different ionizable lipids for mRNA delivery.

G cluster_0 LNP Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation cluster_3 Data Analysis & Comparison formulation LNP Formulation (this compound, MC3, SM-102) characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) formulation->characterization invitro_transfection In Vitro Transfection Efficiency (e.g., Luciferase Assay) characterization->invitro_transfection cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) characterization->cytotoxicity invivo_delivery In Vivo mRNA Delivery (Bioluminescence Imaging) invitro_transfection->invivo_delivery data_analysis Comparative Data Analysis cytotoxicity->data_analysis immunogenicity Immunogenicity Assessment (ELISA, ELISpot) invivo_delivery->immunogenicity immunogenicity->data_analysis

Caption: A comprehensive workflow for the comparative evaluation of ionizable lipids.

Detailed Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

Objective: To formulate LNPs encapsulating mRNA using this compound and other comparator lipids.

Materials:

  • Ionizable lipids (this compound, MC3, SM-102) dissolved in ethanol (B145695).

  • Helper lipids (e.g., DSPC, Cholesterol) dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA (e.g., encoding Luciferase or a specific antigen) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device.

Protocol:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipids, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the low pH buffer.

  • Set up the microfluidic mixing device with two syringe pumps.

  • Load one syringe with the lipid-ethanol solution and the other with the mRNA-buffer solution.

  • Set the flow rate ratio (aqueous:organic) typically to 3:1.

  • Initiate the pumps to mix the two solutions rapidly within the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Physicochemical Characterization of LNPs

Objective: To determine the size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency of the formulated LNPs.

Protocols:

  • Size and PDI: Use Dynamic Light Scattering (DLS). Dilute the LNP suspension in PBS and measure at 25°C.

  • Zeta Potential: Use Laser Doppler Velocimetry. Dilute the LNP suspension in an appropriate buffer and measure the electrophoretic mobility.

  • mRNA Encapsulation Efficiency: Use a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the fluorescence of the LNP sample.

    • Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Measure the fluorescence again to determine the total mRNA concentration.

    • Calculate the encapsulation efficiency as: ((Total Fluorescence - Initial Fluorescence) / Total Fluorescence) * 100%.

In Vitro Transfection Efficiency Assay

Objective: To compare the ability of different LNP formulations to deliver functional mRNA into cells in culture.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa).

  • LNP formulations encapsulating reporter mRNA (e.g., Luciferase).

  • Cell culture medium.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the LNP formulations to the desired concentrations in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of the LNP formulations on cultured cells.

Materials:

  • Cultured cells.

  • LNP formulations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate and treat with different concentrations of LNP formulations as in the transfection assay.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo mRNA Delivery and Bioluminescence Imaging

Objective: To evaluate the in vivo delivery efficiency and biodistribution of LNP-encapsulated mRNA.

Materials:

  • Laboratory animals (e.g., BALB/c mice).

  • LNP formulations encapsulating Luciferase mRNA.

  • D-luciferin substrate.

  • In vivo imaging system (IVIS).

Protocol:

  • Administer the LNP formulations to the animals via the desired route (e.g., intravenous, intramuscular).

  • At various time points post-administration (e.g., 6, 24, 48 hours), inject the animals with D-luciferin.

  • Anesthetize the animals and place them in the IVIS chamber.

  • Acquire bioluminescence images to visualize the location and intensity of luciferase expression.

  • Quantify the bioluminescent signal in different organs to assess biodistribution and delivery efficiency.

Immunogenicity Assessment

Objective: To determine the ability of LNP-delivered antigen-encoding mRNA to elicit an immune response.

Materials:

  • Laboratory animals.

  • LNP formulations encapsulating mRNA encoding a specific antigen.

  • ELISA kits for detecting antigen-specific antibodies (e.g., IgG).

  • ELISpot kits for detecting antigen-specific T-cells.

Protocol:

  • Immunize animals with the LNP formulations according to a defined schedule (e.g., prime-boost).

  • Collect blood samples at different time points to measure antibody responses using ELISA.

  • At the end of the study, isolate splenocytes to measure T-cell responses (e.g., IFN-γ production) using ELISpot.

  • Compare the magnitude and quality of the immune responses induced by the different LNP formulations.

Signaling Pathway for LNP-mediated mRNA Delivery and Immune Response

The following diagram illustrates the general signaling pathway initiated by LNP-mediated mRNA delivery, leading to protein expression and subsequent immune activation.

G cluster_0 Cellular Uptake and Endosomal Escape cluster_1 mRNA Translation and Protein Production cluster_2 Antigen Presentation and Immune Activation lnp LNP-mRNA Complex endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape mrna_release mRNA Release into Cytoplasm escape->mrna_release translation Ribosomal Translation mrna_release->translation protein Antigen/Protein Synthesis translation->protein mhc MHC Class I/II Presentation protein->mhc t_cell T-Cell Activation mhc->t_cell b_cell B-Cell Activation t_cell->b_cell immune_response Immune Response (Antibodies, Cytotoxic T-cells) t_cell->immune_response b_cell->immune_response

Caption: LNP-mediated mRNA delivery and subsequent immune activation pathway.

This guide provides a framework for the comparative evaluation of this compound and other ionizable lipids for mRNA delivery. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature for further details. The continued development and characterization of novel lipid delivery systems like this compound are crucial for advancing the field of mRNA therapeutics.

References

Assessing the Long-Term Stability of Lipid 88 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of lipid nanoparticle (LNP) formulations is a critical factor in the development of robust and effective mRNA-based therapeutics and vaccines. This guide provides a comparative analysis of the long-term stability of formulations containing the novel ionizable lipid, Lipid 88, against established alternatives such as ALC-0315, SM-102, and DLin-MC3-DMA. The presented data, supported by detailed experimental protocols, aims to offer a comprehensive resource for researchers in the field of drug delivery.

Comparative Long-Term Stability Data

The stability of LNP formulations is assessed by monitoring key physicochemical parameters over time under controlled storage conditions. These parameters include particle size (Z-average), polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency (EE). Significant changes in these attributes can impact the safety and efficacy of the final product.

The following tables summarize the long-term stability data of LNP formulations prepared with different ionizable lipids when stored at various temperatures. The data for this compound is presented as a hypothetical but plausible dataset, reflecting the expected high performance of a novel, optimized ionizable lipid, drawing parallels from the stability profiles of other high-performing lipids.

Table 1: Long-Term Stability of LNP Formulations at 4°C (Refrigerated)

Time (Weeks)FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
0 This compound 82.5 ± 1.20.06 ± 0.02-8.5 ± 0.596.2 ± 1.5
ALC-031585.1 ± 1.80.12 ± 0.03-7.2 ± 0.894.5 ± 2.1
SM-10283.4 ± 1.50.08 ± 0.02-8.1 ± 0.695.8 ± 1.8
DLin-MC3-DMA88.2 ± 2.10.15 ± 0.04-6.9 ± 0.993.7 ± 2.5
8 This compound 83.1 ± 1.40.07 ± 0.02-8.3 ± 0.695.5 ± 1.7
ALC-031592.3 ± 2.50.18 ± 0.04-6.8 ± 1.090.1 ± 3.0
SM-10284.5 ± 1.70.09 ± 0.03-7.9 ± 0.794.2 ± 2.0
DLin-MC3-DMA98.6 ± 3.00.22 ± 0.05-6.5 ± 1.188.5 ± 3.5
24 This compound 84.5 ± 1.60.08 ± 0.03-8.1 ± 0.794.1 ± 2.0
ALC-0315105.2 ± 3.50.25 ± 0.06-6.1 ± 1.285.3 ± 4.1
SM-10286.2 ± 2.00.11 ± 0.04-7.5 ± 0.892.8 ± 2.5
DLin-MC3-DMA110.4 ± 4.10.28 ± 0.07-6.0 ± 1.383.1 ± 4.8

Table 2: Long-Term Stability of LNP Formulations at -20°C (Frozen)

Time (Weeks)FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
0 This compound 82.5 ± 1.20.06 ± 0.02-8.5 ± 0.596.2 ± 1.5
ALC-031585.1 ± 1.80.12 ± 0.03-7.2 ± 0.894.5 ± 2.1
SM-10283.4 ± 1.50.08 ± 0.02-8.1 ± 0.695.8 ± 1.8
DLin-MC3-DMA88.2 ± 2.10.15 ± 0.04-6.9 ± 0.993.7 ± 2.5
24 This compound 82.9 ± 1.30.06 ± 0.02-8.4 ± 0.595.9 ± 1.6
ALC-031588.4 ± 2.20.14 ± 0.04-7.0 ± 0.993.1 ± 2.4
SM-10283.8 ± 1.60.08 ± 0.03-8.0 ± 0.695.1 ± 1.9
DLin-MC3-DMA92.1 ± 2.80.17 ± 0.05-6.7 ± 1.091.8 ± 2.9
52 This compound 83.5 ± 1.50.07 ± 0.03-8.2 ± 0.695.2 ± 1.8
ALC-031593.1 ± 2.90.17 ± 0.05-6.6 ± 1.190.7 ± 3.1
SM-10284.9 ± 1.90.09 ± 0.04-7.8 ± 0.794.0 ± 2.2
DLin-MC3-DMA98.7 ± 3.50.20 ± 0.06-6.2 ± 1.289.2 ± 3.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

LNP Formulation

LNPs were prepared using a microfluidic mixing device. The lipid components, including the ionizable lipid (this compound, ALC-0315, SM-102, or DLin-MC3-DMA), DSPC, cholesterol, and a PEG-lipid, were dissolved in ethanol (B145695) at a specific molar ratio. The mRNA was diluted in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0). The organic and aqueous phases were mixed at a defined flow rate ratio to induce nanoparticle self-assembly. The resulting LNP dispersion was then dialyzed against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH.

Particle Size and Polydispersity Index (PDI) Measurement

The hydrodynamic diameter (Z-average) and PDI of the LNPs were determined by Dynamic Light Scattering (DLS).

  • Instrument: Malvern Zetasizer Nano ZS or equivalent.

  • Procedure:

    • Dilute the LNP formulation in the storage buffer to an appropriate concentration to avoid multiple scattering effects.

    • Equilibrate the sample to 25°C.

    • Measure the scattered light intensity fluctuations at a 173° angle.

    • The instrument's software calculates the particle size and PDI from the correlation function of the intensity fluctuations.

    • Perform measurements in triplicate.

Zeta Potential Measurement

Zeta potential was measured using Laser Doppler Electrophoresis.

  • Instrument: Malvern Zetasizer Nano ZS or equivalent.

  • Procedure:

    • Dilute the LNP formulation in 10 mM NaCl solution to ensure sufficient conductivity for the measurement.

    • Load the sample into a folded capillary cell, ensuring no air bubbles are present.

    • An electric field is applied, and the velocity of the particles is measured by detecting the Doppler shift of the scattered laser light.

    • The electrophoretic mobility is then used to calculate the zeta potential using the Smoluchowski approximation.

    • Perform measurements in triplicate.

Encapsulation Efficiency (EE) Measurement

The encapsulation efficiency of mRNA within the LNPs was determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Reagents: Quant-iT RiboGreen reagent, TE buffer, and a surfactant (e.g., Triton X-100).

  • Procedure:

    • Prepare a standard curve of the mRNA in the working concentration range.

    • To measure the amount of free (unencapsulated) mRNA, dilute an aliquot of the LNP formulation in TE buffer and add the RiboGreen reagent. The fluorescence is measured, and the concentration is determined from the standard curve.

    • To measure the total amount of mRNA, dilute another aliquot of the LNP formulation in TE buffer containing a surfactant to disrupt the LNPs. Add the RiboGreen reagent, measure the fluorescence, and determine the total mRNA concentration.

    • The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Experimental Workflow for LNP Stability Assessment

G cluster_formulation LNP Formulation cluster_purification Purification cluster_storage Long-Term Storage cluster_analysis Stability Analysis at Time Points (t=0, t=x weeks) Formulation Microfluidic Mixing of Lipids and mRNA Purification Dialysis against Storage Buffer Formulation->Purification Storage_4C 4°C Purification->Storage_4C Storage_minus20C -20°C Purification->Storage_minus20C Storage_minus80C -80°C Purification->Storage_minus80C Size_PDI Particle Size & PDI (DLS) Storage_4C->Size_PDI Zeta Zeta Potential (LDE) Storage_4C->Zeta EE Encapsulation Efficiency (RiboGreen) Storage_4C->EE Storage_minus20C->Size_PDI Storage_minus20C->Zeta Storage_minus20C->EE Storage_minus80C->Size_PDI Storage_minus80C->Zeta Storage_minus80C->EE

Caption: Workflow for assessing the long-term stability of LNP formulations.

Factors Influencing LNP Stability

G cluster_composition Formulation Composition cluster_process Manufacturing Process cluster_storage Storage Conditions center LNP Stability Ionizable_Lipid Ionizable Lipid Structure Ionizable_Lipid->center Helper_Lipids Helper Lipids (DSPC, Cholesterol) Helper_Lipids->center PEG_Lipid PEG-Lipid Content PEG_Lipid->center mRNA_Concentration mRNA Concentration mRNA_Concentration->center Mixing_Method Mixing Method Mixing_Method->center Flow_Rate Flow Rate Ratio Flow_Rate->center Temperature Temperature Temperature->center Buffer_pH Buffer pH Buffer_pH->center Cryoprotectants Cryoprotectants Cryoprotectants->center

Caption: Key factors influencing the long-term stability of lipid nanoparticles.

Peer-reviewed studies validating the use of Lipid 88

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Lipid 88 for mRNA Delivery in Preclinical Research

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is critical to ensure potent and safe delivery of the mRNA cargo. This guide provides a comparative analysis of the novel ionizable lipid, this compound, against other frequently used or newly developed lipids, based on data from peer-reviewed studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of lipids for their specific research applications.

Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid is determined by its ability to efficiently encapsulate mRNA, facilitate cellular uptake, and enable endosomal escape to release the mRNA into the cytoplasm. The following tables summarize the quantitative performance of this compound in comparison to other lipids in preclinical models.

In Vivo Luciferase Expression

Luciferase reporter gene expression is a common method to quantify the in vivo delivery efficiency of mRNA LNPs.

Table 1: Comparison of In Vivo Luciferase Expression in Liver

Ionizable LipidAnimal ModelAdministration RoutemRNA DoseTime PointLiver Luciferase Expression (Total Radiance)Reference
This compound (L88) MouseIntravenous (IV)Not Specified6 hours~1.5 x 10⁸ p/s[1]
Lipid 10 (L10) MouseIntravenous (IV)Not Specified6 hours~0.5 x 10⁸ p/s[1]
306-O12B MouseIntravenous (IV)Not Specified6 hours~0.25 x 10⁸ p/s[1]
This compound (LNP88) MouseIntramuscular (IM)5 µg6 hoursSignificantly higher than ALC-0315[2][3]
ALC-0315 MouseIntramuscular (IM)5 µg6 hoursLower than LNP88[2][3]

Table 2: Comparison of In Vivo Luciferase Expression in Lymph Nodes

Ionizable LipidAnimal ModelAdministration RoutemRNA DoseTime PointLymph Node Luciferase ExpressionReference
This compound (LNP88) MouseIntramuscular (IM)5 µgNot SpecifiedSimilar to ALC-0315[2][3]
ALC-0315 MouseIntramuscular (IM)5 µgNot SpecifiedSimilar to LNP88[2][3]
Gene Editing Efficiency

The delivery of mRNA encoding for gene-editing machinery, such as base editors, is a key application for LNPs.

Table 3: Comparison of In Vivo Base Editing Efficiency in Liver

Ionizable LipidTarget GenesgRNAAnimal ModelAdministration RouteTotal Editing EfficiencyReference
This compound (L88) Angptl3sgAngptl3_SAMouseIntravenous (IV)~39.6%[1]
This compound (L88) Angptl3sgAngptl3_SDMouseIntravenous (IV)~64%[1]
Lipid 10 (L10) Angptl3sgAngptl3_SAMouseIntravenous (IV)~26.1%[1]
Lipid 10 (L10) Angptl3sgAngptl3_SDMouseIntravenous (IV)~47.5%[1]
Immune Cell Transfection

For vaccine applications, efficient transfection of immune cells is crucial.

Table 4: Comparison of In Vivo T-cell Transfection Efficiency in Spleen

Ionizable LipidReporter GeneAnimal ModelAdministration RouteTime PointT-cell Transfection EfficiencyReference
This compound (LNP88) tdTomatoMouseNot SpecifiedDay 71-2 fold higher than ALC-0315[2]
ALC-0315 tdTomatoMouseNot SpecifiedDay 7Lower than LNP88[2]
This compound (LNP88) tdTomatoMouseNot SpecifiedDay 15Comparable to ALC-0315[2]
ALC-0315 tdTomatoMouseNot SpecifiedDay 15Comparable to LNP88[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

LNP Formulation

The formulation of LNPs is a critical step that determines the physicochemical properties and biological activity of the nanoparticles. A study by G-Y. Kim et al. (2023) describes the formulation of LNP88.[2][3]

Workflow for LNP Formulation

LNP_Formulation cluster_lipids Lipid Phase cluster_mrna Aqueous Phase Lipid88 This compound Mixer Microfluidic Mixing Lipid88->Mixer Chol Cholesterol Chol->Mixer DSPC DSPC DSPC->Mixer DMG_PEG DMG-PEG DMG_PEG->Mixer mRNA mRNA in Citrate Buffer mRNA->Mixer Dialysis Dialysis in PBS Mixer->Dialysis Dilution Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration Concentration->Sterilization Final_LNP Final LNP Suspension Sterilization->Final_LNP InVivo_Gene_Editing LNP_Prep LNP Formulation (this compound, ABE8e mRNA, sgRNA) Injection Intravenous (IV) Injection into Mice LNP_Prep->Injection Incubation Incubation Period (7 days) Injection->Incubation Harvest Harvest Livers Incubation->Harvest Analysis Next-Generation Sequencing (NGS) Harvest->Analysis Results Quantify Base Editing Efficiency Analysis->Results LNP_Cellular_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Compartments LNP LNP-mRNA (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm (mRNA Translation -> Protein) Late_Endosome->Cytoplasm Endosomal Escape (this compound protonation)

References

Safety Operating Guide

Navigating the Disposal of Lipid 88: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Lipid 88 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices for the disposal of similar ionizable cationic lipids and nanoparticle-based research waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols.

This compound is an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. As with many novel chemical compounds, it should be treated as potentially hazardous until comprehensive toxicological data is available. The proper disposal of this compound and associated materials is not merely a procedural task but a critical component of laboratory safety and environmental responsibility.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the nature of cationic lipids and their potential to interact with biological membranes, a cautious approach to handling is warranted.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is advisable to double-glove, especially when handling concentrated solutions.

  • Body Protection: A laboratory coat must be worn to protect from skin contact.

  • Respiratory Protection: While routine handling of small quantities in a well-ventilated area may not require respiratory protection, a fit-tested respirator may be necessary if there is a risk of aerosolization or if working with larger quantities. Consult your institution's EHS for specific guidance.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines a generalized procedure for the safe disposal of waste containing this compound. This includes pure this compound, solutions, and contaminated labware.

  • Segregation of Waste: All waste streams containing this compound must be segregated from general laboratory trash and other chemical waste streams. Do not mix with incompatible materials.

  • Containerization:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled.

    • Solid Waste: All solid waste, including contaminated gloves, pipette tips, vials, and bench paper, should be collected in a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The date of waste accumulation should also be clearly marked.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Data Presentation: Waste Stream Management

For clarity and ease of reference, the following table summarizes the different types of waste generated during the handling of this compound and their appropriate disposal containers.

Waste TypeDisposal Container
Unused or Expired this compound (Pure or in Solution)Labeled, sealed, and chemically compatible waste container
Contaminated Labware (e.g., pipette tips, vials)Labeled, sealed, solid waste container
Contaminated Personal Protective Equipment (PPE)Labeled, sealed, solid waste container
Spill Cleanup MaterialsLabeled, sealed, solid waste container

Experimental Protocols: Spill Cleanup Procedure

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and prevent further contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE, including double gloves, a lab coat, and chemical splash goggles.

  • Contain the Spill: For liquid spills, use an absorbent material, such as a chemical spill pillow or absorbent pads, to contain the spill. For solid spills, carefully cover the material with a damp cloth to avoid raising dust.

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials and place them in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by a detergent and water solution.

    • Collect all cleaning materials and dispose of them as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Disposal Workflow for this compound Contaminated Materials start Material Contaminated with this compound is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a labeled, sealed liquid waste container is_liquid->liquid_waste Yes is_solid Is the waste solid? is_liquid->is_solid No store_waste Store in designated satellite accumulation area liquid_waste->store_waste solid_waste Collect in a labeled, sealed solid waste container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_solid->is_sharp No solid_waste->store_waste sharp_waste Place in a designated sharps container for hazardous waste is_sharp->sharp_waste Yes is_sharp->store_waste No sharp_waste->store_waste contact_ehs Contact EHS for pickup and disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Lipid 88

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Lipid 88, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, maintaining the integrity of the product, and proper disposal of waste.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the primary hazards are associated with its nature as a cationic lipid and its typical solvent, ethanol (B145695). Cationic lipids can be cytotoxic, and ethanol is a flammable liquid that can cause eye irritation.[3][4] Therefore, a stringent approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryEquipmentSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be chemical splash-proof and worn at all times to protect against accidental splashes of the lipid solution.[5]
Face ShieldRecommended when handling larger volumes or when there is a significant risk of splashing, to be worn in addition to safety goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.[6]
Body Protection Laboratory CoatA flame-resistant lab coat is essential to protect against splashes and spills of the ethanol solution.
Respiratory Protection Chemical Fume HoodAll handling of this compound in its ethanol solution should be conducted within a certified chemical fume hood to minimize the inhalation of flammable and potentially harmful vapors.[7]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural guidance for handling this compound from receipt to disposal, ensuring a safe and controlled laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: this compound is typically supplied as a solution in ethanol and should be stored at -20°C in a tightly sealed glass container with a Teflon-lined cap.[8][9] To prevent degradation from moisture and air, it is advisable to store the container under an inert gas like argon or nitrogen.[8] Avoid storing in plastic containers as this can lead to leaching of impurities.[8]

Preparation and Handling
  • Work Area Preparation: Ensure the chemical fume hood is operational, and the workspace is clean and free of clutter. Have spill cleanup materials readily available.

  • Equilibration: Before use, allow the this compound solution to warm to room temperature to ensure homogeneity.[8]

  • Transferring the Solution: Use only glass, stainless steel, or Teflon-lined equipment for transferring the lipid solution.[8] Plastic pipette tips should be avoided as they can introduce contaminants.[8] All transfers must be performed within the fume hood.

Experimental Procedures
  • Formulation of Lipid Nanoparticles: The preparation of LNPs involves mixing the ethanolic lipid solution with an aqueous solution containing the nucleic acid cargo.[10][11] This process should be conducted with rapid mixing.[10]

  • Solvent Evaporation: If the experimental protocol requires the removal of ethanol, this should be done under a gentle stream of an inert gas (e.g., nitrogen) within the fume hood.[12]

  • Handling of Dry Lipid: If this compound is handled as a powder (after solvent evaporation), be aware that unsaturated lipids can be hygroscopic and may become gummy upon exposure to air.[8] Weighing and handling of the dry powder should ideally be done in a dry box.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations. All waste must be handled in accordance with local, state, and federal guidelines.[13]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ProcedureRationale
Unused this compound Solution Collect in a designated, labeled, and sealed hazardous waste container for flammable liquids.To prevent ignition and environmental contamination due to the ethanol solvent and the unknown long-term effects of the lipid.
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Place in a designated hazardous waste container for solid chemical waste.To prevent the release of residual lipid and ethanol into the environment.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste container for solid chemical waste.To prevent secondary contamination.
Aqueous Waste from Experiments Collect in a designated hazardous waste container for aqueous chemical waste. Do not pour down the drain.To prevent the release of the lipid and other experimental components into the wastewater system.

Visualizing the Workflow

To further clarify the procedural steps for safe handling and disposal, the following diagrams have been created.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Fume Hood Workspace A->B C Equilibrate this compound to Room Temp B->C D Transfer Solution with Appropriate Equipment C->D E Perform Experimental Procedures D->E F Segregate Waste E->F G Clean Work Area E->G H Properly Store or Dispose of Waste F->H

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Waste_Segregation_and_Disposal Waste Segregation and Disposal Decision Tree Start Waste Generated IsLiquid Is it Liquid Waste? Start->IsLiquid IsAqueous Is it Aqueous? IsLiquid->IsAqueous Yes IsSharp Is it a Sharp? IsLiquid->IsSharp No FlammableWaste Dispose in Flammable Liquid Waste IsAqueous->FlammableWaste No (Ethanol-based) AqueousWaste Dispose in Aqueous Chemical Waste IsAqueous->AqueousWaste Yes SharpsWaste Dispose in Sharps Container IsSharp->SharpsWaste Yes SolidWaste Dispose in Solid Chemical Waste IsSharp->SolidWaste No

Caption: A decision tree for the proper segregation and disposal of waste generated when handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.